molecular formula C20H32O3 B1209360 19(R)-Hete

19(R)-Hete

Katalognummer: B1209360
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: XFUXZHQUWPFWPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

19(R)-hete is a polyunsaturated fatty acid and a hydroxy fatty acid.

Eigenschaften

IUPAC Name

19-hydroxyicosa-5,8,11,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXZHQUWPFWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of 19(R)-HETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid, or 19(R)-HETE, is a stereoisomer of 19-HETE, an endogenously produced metabolite of arachidonic acid. As a member of the eicosanoid family of signaling molecules, this compound plays a significant role in various physiological and pathophysiological processes, particularly within the renal and cardiovascular systems. Unlike its more extensively studied counterpart, 20-HETE, this compound often exhibits opposing biological activities, making it a molecule of considerable interest for therapeutic development. This technical guide provides a comprehensive overview of the origins of this compound, detailing its biosynthesis, the key enzymes involved, and the experimental methodologies used to elucidate its formation and stereochemistry. Furthermore, it explores the signaling pathways through which this compound exerts its effects, with a focus on its antagonistic relationship with 20-HETE.

Biosynthesis of this compound

The synthesis of this compound from arachidonic acid is primarily catalyzed by a superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[1] These enzymes are responsible for the regio- and stereoselective oxidation of a wide array of endogenous and exogenous compounds. In the context of arachidonic acid metabolism, CYP enzymes can introduce hydroxyl groups at various positions along the fatty acid chain.

The formation of 19-HETE occurs through the ω-1 hydroxylation of arachidonic acid. Several CYP isoforms have been identified as capable of producing 19-HETE, including members of the CYP1A, CYP2C, CYP2J, and CYP4A families.[1] However, the stereospecific formation of this compound has been most definitively attributed to cytochrome P450 2E1 (CYP2E1) .[2]

The Role of CYP2E1 in this compound Formation

CYP2E1 is a key enzyme in the metabolism of numerous xenobiotics and is also involved in the oxidation of endogenous substrates like fatty acids. Seminal studies have demonstrated that when incubated with arachidonic acid, purified and reconstituted CYP2E1 produces a mixture of 19-HETE stereoisomers. Chiral analysis of this mixture has consistently revealed a product ratio of approximately 70% 19(S)-HETE and 30% this compound .[2] This indicates that while CYP2E1 preferentially forms the S-enantiomer, it is a significant enzymatic source of the R-enantiomer.

The enzymatic reaction involves the activation of molecular oxygen by the heme iron of the CYP enzyme, leading to the insertion of one oxygen atom into the C-H bond at the 19th position of arachidonic acid.

Quantitative Data on this compound Formation

The following table summarizes quantitative data from a key study on the metabolism of arachidonic acid by purified, reconstituted rabbit liver CYP2E1.

MetabolitePercentage of Total MetabolitesStereoisomeric Composition
19-HETE 46% 70% 19(S)-HETE, 30% this compound
18(R)-HETE32%~100% 18(R)-HETE
Epoxyeicosatrienoic acids (EETs)~18%14,15-EET, 11,12-EET, 8,9-EET

Data sourced from Laethem et al. (1993). The Journal of Biological Chemistry.[2]

Experimental Protocols

The identification and quantification of this compound from biological matrices require sophisticated analytical techniques that can resolve and detect stereoisomers. The following are detailed methodologies for key experiments cited in the elucidation of this compound's origin.

In Vitro Metabolism of Arachidonic Acid by CYP2E1

Objective: To determine the products of arachidonic acid metabolism by purified CYP2E1.

Methodology:

  • Enzyme Reconstitution: Purified rabbit liver CYP2E1 is reconstituted with NADPH-cytochrome P450 reductase and cytochrome b5 in a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing lipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine).

  • Incubation: Arachidonic acid is added to the reconstituted enzyme system to initiate the reaction. The reaction mixture is incubated at 37°C for a specified time (e.g., 20 minutes).

  • Reaction Termination and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate) and acidification (e.g., with formic acid). The lipid-soluble metabolites are then extracted into the organic phase.

  • Purification: The extracted metabolites are purified using solid-phase extraction (SPE) or thin-layer chromatography (TLC).

  • Analysis: The purified products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (HPLC) to identify and quantify the metabolites.

Chiral Analysis of 19-HETE Enantiomers by HPLC

Objective: To separate and quantify the this compound and 19(S)-HETE enantiomers.

Methodology:

  • Derivatization: The carboxyl group of the HETE metabolites is often derivatized to a fluorescent or UV-active ester to enhance detection and improve chromatographic separation. A common method is the formation of pentafluorobenzyl (PFB) esters.

  • Chromatographic Separation: The derivatized HETEs are injected onto a chiral stationary phase (CSP) HPLC column. A variety of chiral columns are commercially available, such as those based on cellulose or amylose derivatives.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for the separation of the diastereomeric derivatives on a normal-phase chiral column.

  • Detection: The separated enantiomers are detected using a UV or fluorescence detector.

  • Quantification: The peak areas of the this compound and 19(S)-HETE derivatives are compared to those of authentic standards to determine the concentration of each enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of HETE Metabolites

Objective: To identify and confirm the structure of HETE metabolites.

Methodology:

  • Derivatization: For GC-MS analysis, the hydroxyl and carboxyl functional groups of the HETEs are derivatized to increase their volatility. A common two-step derivatization involves esterification of the carboxyl group to form a methyl ester (using diazomethane or a similar reagent) followed by silylation of the hydroxyl group to form a trimethylsilyl (TMS) ether (using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a DB-5 column). The different metabolites are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact ionization), and the resulting ions are separated based on their mass-to-charge ratio.

  • Identification: The mass spectrum of each peak is compared to a library of known spectra or to the spectrum of an authentic standard to confirm the identity of the metabolite.

Signaling Pathways Involving this compound

A primary mechanism of action for this compound is its ability to antagonize the signaling of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory molecule, and its effects are mediated through a specific signaling cascade in vascular smooth muscle cells.

The 20-HETE Signaling Pathway and its Antagonism by this compound

20-HETE exerts its vasoconstrictive effects by binding to the G-protein coupled receptor GPR75 . This initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium and sensitization of the contractile machinery in vascular smooth muscle cells. This compound is thought to act as a competitive antagonist at the GPR75 receptor, thereby blocking the actions of 20-HETE.

experimental_workflow Start Hypothesis: CYP enzymes metabolize arachidonic acid to this compound Incubation In Vitro Incubation: Purified CYP Enzyme + Arachidonic Acid Start->Incubation Extraction Extraction and Purification of Metabolites Incubation->Extraction Analysis Analytical Characterization Extraction->Analysis GCMS GC-MS Analysis: Structural Identification of 19-HETE Analysis->GCMS Structural Elucidation ChiralHPLC Chiral HPLC Analysis: Separation and Quantification of 19(R)- and 19(S)-HETE Analysis->ChiralHPLC Stereochemical Analysis Conclusion Conclusion: CYP2E1 produces a 70:30 mixture of 19(S)- and this compound GCMS->Conclusion ChiralHPLC->Conclusion

References

An In-depth Technical Guide to 19(R)-Hydroxyeicosatetraenoic Acid: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is an omega-1 hydroxylated metabolite of arachidonic acid, produced by cytochrome P450 (CYP450) enzymes. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound's biological role. It details the initial identification of 19-HETE as a product of CYP450-mediated arachidonic acid metabolism and the subsequent characterization of its stereoisomers. This guide delves into the distinct biological activities of this compound, with a particular focus on its role as an antagonist of the potent vasoconstrictor 20-HETE, its inhibition of CYP1B1, and its effects on ion transport. Detailed experimental protocols for the synthesis, separation, and biological evaluation of this compound are provided, alongside a curated summary of quantitative data. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this important lipid mediator.

Discovery and History

The journey to understanding this compound began with broader investigations into the metabolic pathways of arachidonic acid beyond the well-known cyclooxygenase and lipoxygenase pathways.

Early Discoveries:

In the early 1980s, the laboratory of Dr. Jorge H. Capdevila was instrumental in demonstrating that microsomal cytochrome P450 enzymes could oxidize arachidonic acid[1]. This led to the identification of a new class of arachidonic acid metabolites, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs)[1]. Among these newly discovered HETEs were the omega- and omega-1 hydroxylated products, 20-HETE and 19-HETE, respectively[1].

Stereochemical Elucidation:

A pivotal 1993 study further characterized the production of 19-HETE by the alcohol-inducible cytochrome P450 isoform, CYP2E1[2]. This research was crucial as it not only identified a specific enzyme responsible for 19-HETE synthesis but also performed chiral analysis, revealing that the 19-HETE produced was a mixture of 70% 19(S)-HETE and 30% this compound[2]. This discovery highlighted the stereospecificity of CYP450-mediated arachidonic acid metabolism and set the stage for investigating the distinct biological roles of each enantiomer. Various other CYP450 isoforms, including those from the CYP4A and CYP4F subfamilies, are also known to produce 19-HETE.

Biosynthesis of this compound

This compound is synthesized from arachidonic acid through the action of cytochrome P450 (CYP450) enzymes, specifically those with ω-1 hydroxylase activity.

Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 (e.g., CYP2E1, CYP4A, CYP4F) Arachidonic_Acid->CYP450 HETEs Hydroxyeicosatetraenoic Acids (HETEs) CYP450->HETEs Nineteen_HETE 19-HETE HETEs->Nineteen_HETE Nineteen_S_HETE 19(S)-HETE Nineteen_HETE->Nineteen_S_HETE Nineteen_R_HETE This compound Nineteen_HETE->Nineteen_R_HETE

Figure 1. Biosynthesis of this compound from Arachidonic Acid.

Biological Activities and Signaling Pathways

The biological effects of 19-HETE are often stereospecific, with the (R) and (S) enantiomers exhibiting distinct and sometimes opposing actions.

Antagonism of 20-HETE and Vasoregulation

One of the most significant functions of this compound is its ability to antagonize the actions of 20-HETE, a potent vasoconstrictor. 20-HETE exerts its effects by binding to the G-protein coupled receptor GPR75, which is coupled to Gαq/11. This activation leads to a signaling cascade that includes protein kinase C (PKC) activation, inhibition of large-conductance calcium-activated potassium (BKCa) channels, and subsequent vascular smooth muscle cell depolarization and vasoconstriction. This compound, but not 19(S)-HETE, acts as a competitive antagonist at the 20-HETE receptor, GPR75, thereby blocking 20-HETE-induced vasoconstriction.

cluster_20HETE 20-HETE Signaling cluster_19RHETE This compound Antagonism Twenty_HETE 20-HETE GPR75_20 GPR75 Receptor Twenty_HETE->GPR75_20 Gq_20 Gαq/11 GPR75_20->Gq_20 PLC_20 PLC Gq_20->PLC_20 PKC_20 PKC PLC_20->PKC_20 BKCa_inhibition Inhibition of BKCa Channels PKC_20->BKCa_inhibition Depolarization Depolarization BKCa_inhibition->Depolarization Vasoconstriction Vasoconstriction Depolarization->Vasoconstriction Nineteen_R_HETE This compound GPR75_19R GPR75 Receptor Nineteen_R_HETE->GPR75_19R Competitive Antagonist No_Signal No Signal Transduction GPR75_19R->No_Signal

Figure 2. Antagonism of 20-HETE-induced vasoconstriction by this compound.
Inhibition of Cytochrome P450 1B1 (CYP1B1)

Both this compound and 19(S)-HETE have been identified as endogenous noncompetitive inhibitors of CYP1B1, an enzyme implicated in cancer and cardiovascular diseases. The inhibitory effect is enantioselective, with 19(S)-HETE being a more potent inhibitor than this compound. This inhibition is thought to contribute to the cardioprotective effects observed with 19-HETE administration.

Effects on Ion Transport

In contrast to its (R)-enantiomer, 19(S)-HETE has been shown to stimulate Na+/K+-ATPase activity in the renal proximal straight tubule, which can contribute to increased volume absorption. This compound remains inactive in this regard.

Quantitative Data Summary

Parameter Molecule Biological System Value Reference
EC50 (cAMP accumulation)19(S)-HETEMEG-01 cells520 nM
Ki (CYP1B1 Inhibition)19(S)-HETEHuman recombinant CYP1B137.3 nM
Ki (CYP1B1 Inhibition)This compoundHuman recombinant CYP1B189.1 nM
Inhibition of 20-HETE-induced vasoconstriction This compoundRenal arteriolesComplete blockade at 1 µM

Experimental Protocols

Chemical Synthesis of this compound

The stereospecific synthesis of this compound is a multi-step process. A general synthetic strategy involves the use of chiral building blocks to introduce the hydroxyl group with the correct stereochemistry. One approach utilizes a chiral starting material, such as a derivative of (R)-(-)-glycidol, which is then elaborated through a series of reactions, including Wittig or Sonogashira couplings, to construct the carbon skeleton of the eicosatetraenoic acid. The final steps typically involve deprotection of the carboxylic acid and hydroxyl groups.

Chiral Separation of 19(R)- and 19(S)-HETE by HPLC

Sample 19-HETE Racemic Mixture HPLC Chiral HPLC System Sample->HPLC Column Chiral Stationary Phase (e.g., polysaccharide-based) HPLC->Column Mobile_Phase Mobile Phase (e.g., Hexane/Isopropanol/Acetic Acid) HPLC->Mobile_Phase Detector UV Detector Column->Detector Separated_Enantiomers Separated Enantiomers Detector->Separated_Enantiomers Nineteen_S 19(S)-HETE Separated_Enantiomers->Nineteen_S Nineteen_R This compound Separated_Enantiomers->Nineteen_R

Figure 3. Workflow for Chiral Separation of 19-HETE Enantiomers.

Methodology:

  • Column: A chiral stationary phase (CSP) column, typically polysaccharide-based (e.g., cellulose or amylose derivatives), is used.

  • Mobile Phase: A normal-phase solvent system is commonly employed, such as a mixture of hexane, isopropanol, and a small amount of acetic acid to ensure the carboxyl group is protonated. A typical mobile phase could be Hexane:Isopropanol:Acetic Acid (95:5:0.1, v/v/v).

  • Flow Rate: A flow rate of approximately 1 mL/min is generally used.

  • Detection: The eluting enantiomers are detected using a UV detector, typically at a wavelength of 210 nm.

  • Elution Order: The elution order of the enantiomers depends on the specific chiral stationary phase used.

Aortic Ring Vasoconstriction Assay

Objective: To assess the antagonistic effect of this compound on 20-HETE-induced vasoconstriction.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from rats and placed in cold Krebs-Henseleit (K-H) buffer. The aorta is cleaned of adhering fat and connective tissue and cut into 3-4 mm rings.

  • Mounting: The aortic rings are mounted in an organ bath containing K-H buffer, maintained at 37°C, and continuously gassed with 95% O2/5% CO2. The rings are connected to a force transducer to record isometric tension.

  • Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams.

  • Pre-constriction: The rings are pre-constricted with a sub-maximal concentration of a vasoconstrictor like phenylephrine to establish a stable baseline tension.

  • Antagonism Assay:

    • A cumulative concentration-response curve to 20-HETE is generated.

    • The rings are then washed and incubated with this compound (e.g., 1 µM) for a set period (e.g., 30 minutes).

    • A second cumulative concentration-response curve to 20-HETE is then generated in the presence of this compound.

  • Data Analysis: The contractile responses are measured and expressed as a percentage of the initial pre-constriction. The shift in the concentration-response curve of 20-HETE in the presence of this compound is used to determine the antagonistic effect.

CYP1B1 Inhibition Assay (7-Ethoxyresorufin O-deethylation - EROD)

Objective: To determine the inhibitory potency (Ki) of this compound on CYP1B1 activity.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing recombinant human CYP1B1, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Incubation: Various concentrations of this compound are pre-incubated with the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate, 7-ethoxyresorufin.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is terminated by the addition of a quenching solvent, such as acetonitrile.

  • Detection: The formation of the fluorescent product, resorufin, is measured using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis: The rate of resorufin formation is calculated, and the inhibitory constant (Ki) is determined by non-linear regression analysis of the inhibition data at various substrate and inhibitor concentrations.

Na+/K+-ATPase Activity Assay

Objective: To measure the effect of this compound on Na+/K+-ATPase activity.

Methodology:

  • Enzyme Source: A preparation containing Na+/K+-ATPase is used, such as a microsomal fraction from renal tissue or a commercially available purified enzyme.

  • Reaction Buffer: A buffer containing MgCl2, NaCl, KCl, and ATP is prepared.

  • Assay Setup: The assay is typically performed in two sets of tubes: one with the complete reaction buffer and another where KCl is omitted or ouabain (a specific Na+/K+-ATPase inhibitor) is added to determine the background ATPase activity.

  • Incubation with this compound: The enzyme preparation is incubated with various concentrations of this compound.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.

  • Measurement of Phosphate Release: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference in Pi released between the tubes with and without KCl (or with and without ouabain). The effect of this compound is determined by comparing the enzyme activity in the presence of the compound to the control.

Conclusion and Future Directions

This compound has emerged from being a mere structural isomer of 19(S)-HETE to a lipid mediator with distinct and physiologically relevant functions. Its role as a natural antagonist of the pro-hypertensive and pro-inflammatory actions of 20-HETE positions it as a molecule of significant interest for therapeutic development, particularly in the context of cardiovascular diseases. The enantioselective inhibition of CYP1B1 further underscores its potential as a modulator of key enzymatic pathways involved in disease.

Future research should focus on further elucidating the downstream signaling pathways affected by this compound, particularly the precise molecular interactions at the GPR75 receptor. The development of stable and selective synthetic analogs of this compound will be crucial for in vivo studies and for exploring its full therapeutic potential. A deeper understanding of the regulation of its biosynthesis and metabolism will also provide valuable insights into its role in health and disease. This in-depth technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of this intriguing eicosanoid.

References

An In-Depth Technical Guide to the 19(R)-HETE Biosynthesis Pathway in the Kidney

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in the kidney. As a product of cytochrome P450 (CYP450)-mediated metabolism of arachidonic acid (AA), this compound plays a significant role in renal physiology, often acting as a modulator of the more extensively studied 20-HETE. This document details the enzymatic pathways responsible for its formation, presents available quantitative data, outlines its proposed signaling mechanisms, and provides detailed experimental protocols for its analysis. The information is intended to support further research and drug development efforts targeting renal eicosanoid pathways.

Introduction: The Cytochrome P450 Pathway in Renal Arachidonic Acid Metabolism

Arachidonic acid (AA), a key component of cell membrane lipids, is metabolized in the kidney via three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[1][2] The CYP450 pathway is a major route for AA metabolism in the kidney, giving rise to two main classes of bioactive eicosanoids: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[1][3][4]

The HETEs are formed through two distinct reactions: propylene oxidation, which produces HETEs such as 5-, 12-, and 15-HETE, and ω/ω-1 hydroxylation, which generates 19- and 20-HETE. These ω-hydroxylated metabolites are critical regulators of renal function, influencing vascular tone, ion transport, and tubuloglomerular feedback. While 20-HETE is often the more abundant and potent vasoconstrictor, its ω-1 hydroxylation counterpart, 19-HETE, also exhibits important biological activity. This guide focuses specifically on the biosynthesis and function of the this compound stereoisomer.

The Biosynthesis of this compound

The synthesis of 19-HETE from arachidonic acid is an ω-1 hydroxylation reaction catalyzed by specific isoforms of the CYP450 enzyme superfamily. This process occurs concurrently with the ω-hydroxylation that produces 20-HETE.

Key Synthesizing Enzymes

In humans, the primary enzymes responsible for the ω/ω-1 hydroxylation of arachidonic acid belong to the CYP4A and CYP4F subfamilies.

  • CYP4A11: Expressed in the liver and kidney, CYP4A11 is a major contributor to HETE synthesis.

  • CYP4F2: This is considered the predominant 20-HETE-synthesizing enzyme in the human kidney and also produces 19-HETE.

  • CYP4F3: Also contributes to the formation of these metabolites.

  • Other Isoforms: While CYP4A and CYP4F are dominant, other enzymes like CYP2U1 can also metabolize arachidonic acid to both 19- and 20-HETE.

The production of 19-HETE alongside 20-HETE is significant, as this compound has been shown to inhibit the vascular actions of 20-HETE. The ratio of 20-HETE to 19-HETE production can vary by enzyme; for instance, the ω:ω-1 ratio for arachidonic acid hydroxylation by CYP4A11 is approximately 4.7:1.

Stereospecificity

The hydroxylation at the 19th carbon of arachidonic acid can result in two stereoisomers: this compound and 19(S)-HETE. The specific isomer produced is dependent on the catalyzing CYP450 isoform. While many studies do not differentiate between the isomers, some evidence suggests that 19(S)-HETE is more abundant than this compound in most organs, with the notable exception of the kidney. The distinct biological activities of each stereoisomer underscore the importance of stereospecific analysis. For example, 19(S)-HETE, but not this compound, is a potent stimulator of renal Na+-K+-ATPase. Conversely, this compound appears to be the isomer that antagonizes the vascular effects of 20-HETE.

Cellular Localization in the Kidney

The enzymes that synthesize 19- and 20-HETE are localized in various critical regions of the kidney. CYP4A mRNA and protein are expressed in the renal arterioles, glomeruli, proximal tubules, and the thick ascending limb of the loop of Henle (TALH). Specifically, preglomerular microvessels are heavily invested with the enzymatic machinery for 20-HETE and 19-HETE synthesis, highlighting their role in regulating renal vascular resistance and blood flow.

G cluster_cyp CYP450 Pathway (ω-1 Hydroxylation) AA Arachidonic Acid (in cell membrane) PLA2 Phospholipase A2 AA->PLA2 Stimulus FreeAA Free Arachidonic Acid PLA2->FreeAA Enzymes CYP4A11, CYP4F2, etc. (in Renal Tubules & Arterioles) FreeAA->Enzymes Substrate HETE_R This compound Enzymes->HETE_R Stereospecific Synthesis HETE_S 19(S)-HETE Enzymes->HETE_S

Caption: Biosynthesis of 19-HETE isomers from arachidonic acid in the kidney.

Quantitative Data on HETE Formation

Quantitative analysis of HETE isomers is challenging, often requiring sensitive mass spectrometry techniques. Data specifically isolating this compound concentrations in the kidney are limited in the literature. However, data on total 19-HETE and 20-HETE provide valuable context.

ParameterValueSpecies/SystemEnzymeReference
ω:ω-1 Hydroxylation Ratio 4.7:1 (20-HETE:19-HETE)In vitroHuman CYP4A11
20-HETE Release (Normal Salt) 30.1 ± 8.5 ng/mg protein/30 minRat Arcuate/Interlobular ArteriesEndogenous
20-HETE Release (Low Salt + Indo) 101.8 ± 42.6 ng/mg protein/30 minRat Arcuate/Interlobular ArteriesEndogenous
LLOQ for 19-HETE 50 pg/mLHuman Plasma (LC-MS/MS)N/A
LLOQ for 20-HETE 20 pg/mLHuman Plasma (LC-MS/MS)N/A

LLOQ: Lower Limit of Quantification; Indo: Indomethacin (COX inhibitor)

Signaling and Functional Role of this compound

While 20-HETE is a well-characterized vasoconstrictor and modulator of ion transport, the functions of 19-HETE isomers are more complex and sometimes opposing.

Antagonism of 20-HETE

A key proposed role for this compound is the antagonism of 20-HETE's vascular effects. 20-HETE typically causes vasoconstriction by blocking the large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells, leading to depolarization and calcium influx. This compound is suggested to counteract this action, thereby promoting vasodilation or attenuating vasoconstriction. This functional opposition highlights a potential feedback mechanism where the concurrent production of this compound can temper the potent effects of 20-HETE.

Distinction from 19(S)-HETE

It is critical to distinguish the actions of the (R) and (S) isomers. 19(S)-HETE has been shown to be a potent stimulator of Na+-K+-ATPase in the renal cortex, an effect not shared by this compound or 20-HETE. This stimulation of the sodium pump would enhance sodium reabsorption. More recent studies have identified 19(S)-HETE as an agonist for the prostacyclin (IP) receptor, leading to cAMP accumulation, vasorelaxation, and platelet inhibition. These distinct signaling pathways for each stereoisomer emphasize the need for specific inhibitors and analytical methods in research.

G cluster_legend Legend HETE_20 20-HETE BK_Channel BK Channel (Vascular Smooth Muscle) HETE_20->BK_Channel Inhibits HETE_19R This compound HETE_19R->Inhibition Depolarization Membrane Depolarization BK_Channel->Depolarization Leads to Vasoconstriction Vasoconstriction Depolarization->Vasoconstriction Causes Inhibition->HETE_20 Antagonizes Stimulus Stimulatory Action Arrow1 Inhib Inhibitory Action Arrow2

Caption: Proposed antagonistic relationship between this compound and 20-HETE.

Experimental Protocols

The accurate measurement of this compound requires robust analytical methods capable of separating it from other HETE isomers, particularly 19(S)-HETE and 20-HETE. The gold standard is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Kidney Tissue by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized for the instrument and matrix being used.

1. Tissue Homogenization and Extraction:

  • Accurately weigh frozen kidney tissue (~50-100 mg).

  • Homogenize the tissue on ice in a suitable buffer (e.g., PBS) containing an antioxidant like butylated hydroxytoluene (BHT) and a cocktail of protease inhibitors.

  • Spike the homogenate with a known amount of a deuterated internal standard (e.g., 19-HETE-d8) to correct for extraction losses and matrix effects.

  • Acidify the sample to ~pH 3.5 with a dilute acid (e.g., formic acid or HCl) to protonate the eicosanoids.

  • Perform solid-phase extraction (SPE). Use a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the acidified homogenate.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar interferences.

    • Elute the eicosanoids with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol:water).

2. Liquid Chromatography (LC):

  • Column: A C18 reversed-phase column is typically used (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 × 150 mm). Chiral chromatography may be necessary to resolve R and S isomers if a chiral standard is not available.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at ~30-40% B, ramping up to >90% B over 10-15 minutes to elute the analytes. A shallow gradient is crucial for resolving isomers.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C to ensure reproducible retention times.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray ionization (ESI) in negative mode is standard for eicosanoids.

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

  • MRM Transitions: The precursor ion for HETEs is the deprotonated molecule [M-H]⁻ at m/z 319.2. Product ions are generated by collision-induced dissociation. Specific product ions must be optimized, but common fragments result from cleavage near the carboxyl group or hydroxyl group.

    • 19-HETE Precursor Ion: m/z 319.2

    • 19-HETE Product Ions (Example): m/z 275.2, 167.1

    • Internal Standard (19-HETE-d8) Precursor: m/z 327.2

    • Internal Standard Product Ions: Optimized based on fragmentation.

  • Data Analysis: Quantify by creating a calibration curve using authentic this compound standard and the internal standard. Peak area ratios (analyte/internal standard) are plotted against concentration.

G Start Kidney Tissue Sample (+ Internal Standard) Homogenize Homogenization & Acidification Start->Homogenize SPE Solid-Phase Extraction (C18 Cartridge) Homogenize->SPE Dry Evaporation (N2) & Reconstitution SPE->Dry LC UPLC Separation (Reversed-Phase) Dry->LC MS ESI-MS/MS Detection (Negative MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The biosynthesis of this compound in the kidney is an integral part of the complex CYP450-arachidonic acid metabolic network. Primarily synthesized by CYP4A and CYP4F enzymes, this compound appears to function as an endogenous antagonist to the potent vasoconstrictor 20-HETE. This unique role, distinct from its 19(S) stereoisomer, suggests that the balance between 20-HETE, this compound, and 19(S)-HETE production could be a critical determinant of renal vascular tone and sodium handling. Further research, aided by the robust analytical protocols outlined herein, is necessary to fully elucidate its signaling pathways and explore its therapeutic potential in renal and cardiovascular diseases.

References

The Synthesis of 19(R)-Hydroxyeicosatetraenoic Acid: A Technical Guide to the Responsible Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a metabolite of arachidonic acid produced by Cytochrome P450 (CYP) enzymes. It exists as two stereoisomers, 19(S)-HETE and 19(R)-HETE, each with distinct biological activities. While 19(S)-HETE is known to be a potent vasodilator and inhibitor of platelet aggregation through its action on the prostacyclin (IP) receptor, the specific roles and signaling pathways of this compound are less well-defined, though it is also recognized as a potent vasodilator of renal preglomerular vessels and an antagonist of 20-HETE-induced vasoconstriction.[1] This technical guide provides an in-depth overview of the primary Cytochrome P450 enzymes responsible for the synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated biochemical processes.

Core Cytochrome P450 Enzymes in this compound Synthesis

The enzymatic production of 19-HETE from arachidonic acid is primarily attributed to members of the Cytochrome P450 superfamily, with specific isoforms demonstrating varying degrees of stereoselectivity towards the 19(R) enantiomer. The key enzymes implicated in this process are CYP2E1 and members of the CYP4F family, particularly CYP4F8.

Cytochrome P450 2E1 (CYP2E1)

CYP2E1 is a key enzyme involved in the metabolism of various xenobiotics and is also known to metabolize arachidonic acid to produce 19-HETE.[2] Reconstituted systems with cytochrome b5 and NADPH cytochrome P450 oxidoreductase have shown that CYP2E1 produces both 19(S)- and this compound.[2]

Cytochrome P450 4F8 (CYP4F8)

CYP4F8, found in human seminal vesicles, has been identified as a prominent 19-hydroxylase. While its primary described function is the ω-2 hydroxylation of prostaglandin endoperoxides (PGH1 and PGH2) to form 19-hydroxy-prostaglandins, it also exhibits activity towards arachidonic acid, producing 18(R)-HETE.[3] Although direct kinetic data for this compound synthesis from arachidonic acid by CYP4F8 is not extensively detailed in the literature, its role as a 19-hydroxylase makes it a significant enzyme of interest.

Quantitative Data on Enzymatic Activity

The following table summarizes the available quantitative data for the enzymatic activity of CYP enzymes in the synthesis of 19-HETE. It is important to note that specific kinetic parameters for the formation of this compound are not always available, and in such cases, data for total 19-HETE or total arachidonic acid metabolism are provided.

EnzymeSubstrateProduct(s)Km (µM)Vmax (nmol/min/nmol P450)StereoselectivityReference
CYP2E1Arachidonic Acid19-HETE, 18-HETE, EETs62 (total metabolites)5 (total metabolites)19-HETE: 70% 19(S), 30% 19(R)[2]
CYP4F2Arachidonic Acid20-HETE, 19-HETE24 (for 20-HETE)7.4 (for 20-HETE)20-HETE/19-HETE ratio = 98:2
CYP4A11Arachidonic Acid20-HETE, 19-HETE228 (for 20-HETE)49.1 (for 20-HETE)20-HETE/19-HETE ratio = 78:22
CYP4F8PGH2 Analogue (U-44069)ω-2 and ω-3 hydroxylated metabolites~7~0.26Produces (19R)-hydroxy-PGE from PGH

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

In Vitro 19-HETE Synthesis Assay using Recombinant Human CYP Enzymes

This protocol describes a general procedure for assessing the production of 19-HETE from arachidonic acid by recombinant human CYP enzymes.

Materials:

  • Recombinant human CYP enzyme (e.g., CYP2E1, CYP4F8) co-expressed with NADPH-cytochrome P450 reductase in a membrane fraction (e.g., insect cell microsomes).

  • Arachidonic acid (substrate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Potassium phosphate buffer (pH 7.4).

  • Magnesium chloride (MgCl2).

  • Reaction termination solution (e.g., 2 M HCl or ice-cold acetonitrile).

  • Internal standard (e.g., 19-HETE-d8).

  • Organic solvent for extraction (e.g., ethyl acetate).

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer (100 mM, pH 7.4), MgCl2 (10 mM), and the recombinant CYP enzyme (10-50 pmol).

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Substrate Addition: Add arachidonic acid to the reaction mixture to achieve the desired final concentration (typically in the range of 1-100 µM).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.

  • Reaction Termination: Terminate the reaction by adding the termination solution.

  • Internal Standard Addition: Add a known amount of the internal standard to each sample for quantification.

  • Extraction: Acidify the mixture with a weak acid (e.g., acetic acid) to a pH of ~4.0 and extract the metabolites using an organic solvent like ethyl acetate. Vortex the mixture and centrifuge to separate the phases.

  • Drying and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried residue in a suitable solvent (e.g., methanol/water) for analysis.

Chiral Separation and Quantification of this compound by LC-MS/MS

This protocol outlines the analysis of 19-HETE enantiomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral stationary phase.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Chiral column (e.g., cellulose or amylose-based).

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the chiral column.

    • Use an isocratic or gradient mobile phase suitable for chiral separation of HETEs (e.g., a mixture of hexane/isopropanol/trifluoroacetic acid for normal phase or acetonitrile/water/formic acid for reversed-phase).

    • Optimize the flow rate and column temperature to achieve baseline separation of this compound and 19(S)-HETE.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use selected reaction monitoring (SRM) for sensitive and specific detection of 19-HETE and its internal standard. The precursor ion for 19-HETE is typically m/z 319.2, and a characteristic product ion is monitored.

  • Quantification:

    • Generate a standard curve using known concentrations of authentic this compound and 19(S)-HETE standards.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (Current Understanding)

The specific signaling pathway for this compound is not as well elucidated as that of its S-enantiomer. However, existing evidence points to its role as a vasodilator and an antagonist of the vasoconstrictor 20-HETE. This suggests that this compound may interact with receptors on vascular smooth muscle cells, though the specific G-protein coupled receptor (GPCR) has not yet been definitively identified.

G cluster_membrane Cell Membrane Receptor Unknown GPCR Vasodilation Vasodilation Receptor->Vasodilation Activates This compound This compound This compound->Receptor Binds VasoconstrictionReceptor 20-HETE Receptor This compound->VasoconstrictionReceptor Antagonizes 20-HETE 20-HETE 20-HETE->VasoconstrictionReceptor Binds BlockedVasoconstriction Blocked Vasoconstriction VasoconstrictionReceptor->BlockedVasoconstriction

Caption: Putative signaling actions of this compound.

Experimental Workflow for CYP-mediated this compound Production Analysis

The following diagram illustrates a typical workflow for investigating the production of this compound by a specific CYP enzyme.

G Start Start RecombinantCYP Recombinant Human CYP Enzyme Incubation Start->RecombinantCYP SubstrateAddition Add Arachidonic Acid & NADPH RecombinantCYP->SubstrateAddition Incubation Incubate at 37°C SubstrateAddition->Incubation Termination Terminate Reaction Incubation->Termination Extraction Solid Phase or Liquid-Liquid Extraction Termination->Extraction Analysis Chiral LC-MS/MS Analysis Extraction->Analysis Quantification Quantify this compound and 19(S)-HETE Analysis->Quantification End End Quantification->End

Caption: Workflow for this compound production analysis.

Conclusion

The synthesis of this compound is a specific enzymatic process primarily carried out by CYP2E1 and potentially other CYP4F family members like CYP4F8. While quantitative data on the stereospecific production of this compound is still emerging, the provided protocols offer a robust framework for its investigation. Further research is warranted to fully elucidate the specific receptors and downstream signaling pathways of this compound, which will be crucial for understanding its physiological and pathological roles and for the development of novel therapeutic agents targeting this bioactive lipid mediator.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid, or 19(R)-HETE, is a biologically active lipid mediator derived from the metabolism of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, it plays a significant role in various physiological processes, particularly in the regulation of vascular tone. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological significance of this compound, with a focus on its synthesis, purification, and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Stereochemistry

This compound is a 20-carbon polyunsaturated fatty acid with a hydroxyl group located at the 19th carbon atom. The "(R)" designation in its name refers to the specific stereochemical configuration of the hydroxyl group at this chiral center. This stereoisomer is distinct from its enantiomer, 19(S)-HETE, and this difference in stereochemistry leads to distinct biological activities.

The biosynthesis of 19-HETE from arachidonic acid is catalyzed by cytochrome P450 (CYP) enzymes.[1] Specifically, members of the CYP4A and CYP4F families are known to be involved in this process.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid
Molecular Formula C20H32O3[3][4]
Molecular Weight 320.47 g/mol [3]
CAS Number 115461-39-7

Experimental Protocols

Enantioselective Synthesis of this compound

A biocatalytic approach using fungal peroxygenases has also been explored for the synthesis of 19-hydroxyarachidonic acid, with some variants showing high enantioselectivity for the (S)-enantiomer. Further engineering of these enzymes could potentially be adapted for the selective synthesis of the (R)-enantiomer.

Purification and Chiral Separation of this compound

Extraction from Biological Samples:

The extraction of this compound from biological tissues, such as the kidney, is a critical first step for its analysis. A general protocol for the extraction of oxylipins, including HETEs, involves the following steps:

  • Tissue Homogenization: The tissue is homogenized in a suitable solvent, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation of the lipids.

  • Liquid-Liquid Extraction: The homogenate is subjected to liquid-liquid extraction using organic solvents to separate the lipids from the aqueous phase.

  • Solid-Phase Extraction (SPE): The lipid extract is further purified using solid-phase extraction to isolate the desired class of compounds, such as HETEs.

HPLC Purification and Chiral Separation:

High-performance liquid chromatography (HPLC) is the primary method for the purification and chiral separation of HETE enantiomers.

  • Normal-Phase HPLC: For the initial separation of 19-HETE from other arachidonic acid metabolites like 20-HETE, normal-phase HPLC can be employed. A typical protocol might involve:

    • Column: A silica-based normal-phase column.

    • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and isopropanol.

    • Detection: UV detection at a wavelength suitable for conjugated dienes (around 235 nm).

  • Chiral HPLC: To separate the (R) and (S) enantiomers of 19-HETE, a chiral stationary phase (CSP) is required. A commonly used column for this purpose is the Lux Amylose-2 column. A representative method would be:

    • Column: Lux Amylose-2 chiral column (e.g., 3 μm, 150 x 2.0 mm).

    • Mobile Phase: A gradient of acetonitrile in 0.1% aqueous formic acid.

    • Flow Rate: A low flow rate, for example, 50 μl/min.

    • Detection: Mass spectrometry (MS) is often coupled with chiral LC for sensitive and specific detection of the separated enantiomers.

Biological Activity and Signaling Pathways

This compound is primarily known for its role in the regulation of vascular tone, particularly in the renal microcirculation. It acts as a vasodilator and functionally antagonizes the vasoconstrictor effects of its related metabolite, 20-HETE.

Antagonism of 20-HETE-Induced Vasoconstriction

20-HETE is a potent constrictor of renal arterioles, and its mechanism of action involves the inhibition of large-conductance Ca2+-activated K+ (BKCa) channels in vascular smooth muscle cells. This inhibition leads to membrane depolarization, an influx of Ca2+, and subsequent vasoconstriction.

This compound opposes this action, leading to vasodilation. While the precise molecular mechanism of this antagonism is still under investigation, it is believed to involve the modulation of BKCa channel activity. The vasodilatory effect of this compound is crucial for maintaining renal blood flow and is an area of active research for the development of therapeutic agents for hypertension and renal diseases.

Signaling Pathway of this compound-Induced Vasodilation

The signaling pathway for this compound-induced vasodilation is not as well-elucidated as that of its (S)-enantiomer or 20-HETE. However, based on its antagonistic relationship with 20-HETE, a proposed pathway can be outlined.

19R_HETE_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/4F Arachidonic_Acid->CYP4A_4F Metabolism HETE_19R This compound CYP4A_4F->HETE_19R Produces HETE_20 20-HETE CYP4A_4F->HETE_20 Produces VSMC Vascular Smooth Muscle Cell HETE_19R->VSMC Acts on BKCa_Channel BKCa Channel HETE_19R->BKCa_Channel Promotes Opening HETE_20->VSMC Acts on HETE_20->BKCa_Channel Inhibits VSMC->BKCa_Channel Hyperpolarization Hyperpolarization BKCa_Channel->Hyperpolarization Opening leads to Depolarization Depolarization BKCa_Channel->Depolarization Closing leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Vasoconstriction Vasoconstriction Depolarization->Vasoconstriction

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Experimental Workflow for Assessing Vasodilator Activity

The vasodilator activity of this compound can be assessed using isolated and perfused renal arterioles. A typical experimental workflow is as follows:

Vasodilator_Activity_Workflow Start Start: Isolate Renal Arterioles Cannulate Cannulate Arterioles on Micropipettes Start->Cannulate Pressurize Pressurize to Physiological Level Cannulate->Pressurize Preconstrict Pre-constrict with Vasoconstrictor (e.g., 20-HETE) Pressurize->Preconstrict Apply_HETE Apply this compound (Cumulative Doses) Preconstrict->Apply_HETE Measure_Diameter Measure Changes in Arteriolar Diameter Apply_HETE->Measure_Diameter Analyze Analyze Dose-Response Curve Measure_Diameter->Analyze

Caption: Experimental workflow for assessing the vasodilator activity of this compound.

Conclusion

This compound is a stereospecific lipid mediator with important functions in the regulation of vascular tone. Its chemical structure and, in particular, the (R)-configuration of its hydroxyl group, are critical for its biological activity as a vasodilator and an antagonist of 20-HETE. The development of robust methods for its enantioselective synthesis and purification is essential for advancing our understanding of its physiological and pathological roles. Further elucidation of its signaling pathways will be crucial for exploring its therapeutic potential in cardiovascular and renal diseases. This technical guide provides a foundational resource for researchers and professionals working in this exciting area of lipid research and drug development.

References

Physicochemical properties and solubility of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties and Solubility of 19(R)-HETE

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 19(R)-Hydroxyeicosatetraenoic acid (this compound). The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and biological context.

Core Physicochemical Properties

PropertyValueSource(s)
Formal Name 19(R)-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid[2]
Molecular Formula C₂₀H₃₂O₃[2]
Molecular Weight 320.5 g/mol [1]
CAS Number 115461-39-7
Physical Form Typically supplied as a solution in ethanol
Storage Temperature -20°C
Stability ≥ 2 years at -20°C
Melting Point Experimental data not readily available
Boiling Point Experimental data not readily available
pKa (Strongest Acidic) Predicted for 19(S)-HETE: 4.82 (Computational)
XLogP3-AA 4.6 (Computed)

Solubility Profile

The solubility of this compound is critical for its use in in-vitro assays and for the development of potential therapeutic formulations. It is a very hydrophobic molecule, exhibiting poor solubility in aqueous solutions and greater solubility in organic solvents.

SolventSolubilitySource(s)
Ethanol50 mg/mL
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (DMSO)20 mg/mL
PBS (pH 7.2)0.5 mg/mL

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are analogous to those used for other eicosanoids. Below are generalized protocols for key analytical determinations.

Purity and Identity Confirmation

The identity and purity of this compound are typically confirmed using a combination of chromatographic and mass spectrometry techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • System: A reverse-phase HPLC system with a C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is employed to resolve the analyte.

    • Detection: UV detection is set to an appropriate wavelength (e.g., 210 nm) for detecting the conjugated double bonds.

    • Outcome: Purity is determined by integrating the peak area of this compound relative to the total peak area in the chromatogram.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Ionization: The sample is ionized using negative mode electrospray ionization (ESI).

    • Analysis: The mass spectrometer is operated to detect the parent ion ([M-H]⁻) of this compound, which has a mass-to-charge ratio (m/z) of 319.2.

    • Fragmentation: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions (e.g., m/z 275.2) for unambiguous identification.

    • Outcome: Confirms the molecular weight and structural identity of the compound.

Solubility Determination (Shake-Flask Method)

The thermodynamic equilibrium solubility can be determined using the conventional shake-flask method, which is considered the gold standard.

  • Preparation: Add an excess amount of this compound to a vial containing the solvent of interest (e.g., PBS, pH 7.2).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the solid phase from the solution by centrifugation at high speed, followed by careful collection of the supernatant.

  • Quantification: Dilute the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as LC-MS/MS with a stable isotope-labeled internal standard.

G cluster_protocol Shake-Flask Solubility Protocol start Add excess this compound to solvent equilibrate Agitate at constant temp (24-48 hours) to reach equilibrium start->equilibrate Step 1 separate Centrifuge to separate solid from supernatant equilibrate->separate Step 2 quantify Quantify concentration in supernatant via LC-MS/MS separate->quantify Step 3 end Determine Thermodynamic Solubility quantify->end Step 4

Caption: Workflow for determining thermodynamic solubility.

Biological Activity and Signaling Pathways

This compound is a product of arachidonic acid metabolism by Cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F subfamilies. Its primary described biological role is in the regulation of vascular tone, where it acts as a vasodilator and a functional antagonist to the vasoconstrictor effects of its regioisomer, 20-HETE.

Biosynthesis of this compound

CYP ω-hydroxylases metabolize arachidonic acid to both 20-HETE and, in smaller amounts, 19-HETE. This shared biosynthetic origin is crucial to their opposing physiological roles in the vasculature.

G cluster_products Metabolic Products AA Arachidonic Acid (in cell membrane) CYP450 Cytochrome P450 (e.g., CYP4A11, CYP4F2) AA->CYP450 HETE_19R This compound (Vasodilator) CYP450->HETE_19R ω-1 hydroxylation HETE_20 20-HETE (Vasoconstrictor) CYP450->HETE_20 ω hydroxylation

Caption: Biosynthesis of this compound and 20-HETE from Arachidonic Acid.

Mechanism of Action: Antagonism of 20-HETE-Induced Vasoconstriction

20-HETE is a potent vasoconstrictor that acts on vascular smooth muscle cells (VSMCs). It binds to the G-protein coupled receptor GPR75, initiating a signaling cascade that leads to cell depolarization and contraction. This compound at micromolar concentrations completely blocks this 20-HETE-induced vasoconstriction, although its precise molecular target for this antagonism is still under investigation.

G cluster_vsmc Vascular Smooth Muscle Cell (VSMC) GPR75 GPR75 Receptor Gq Gαq/11 Activation GPR75->Gq PKC Protein Kinase C (PKC) Activation Gq->PKC BKCa BKCa K+ Channel PKC->BKCa Inhibits Depolarization Membrane Depolarization BKCa->Depolarization K+ efflux blocked CaChannel L-type Ca2+ Channel Opening Depolarization->CaChannel CaInflux ↑ Intracellular [Ca2+] CaChannel->CaInflux Contraction Vasoconstriction CaInflux->Contraction HETE_20 20-HETE HETE_20->GPR75 Agonist Binding HETE_19R This compound HETE_19R->Contraction Antagonizes/ Blocks Effect

Caption: this compound antagonizes the 20-HETE vasoconstriction pathway.

References

The Dichotomous Role of 19(R)-HETE in Blood Pressure Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxyeicosatetraenoic acid (19-HETE), a cytochrome P450 (CYP) metabolite of arachidonic acid, exists as two enantiomers, 19(R)-HETE and 19(S)-HETE, which exhibit distinct and sometimes opposing effects on the vasculature and renal function, thereby playing a complex role in the regulation of blood pressure. This technical guide provides an in-depth exploration of the current understanding of this compound's role in blood pressure modulation, with a focus on its synthesis, mechanisms of action, and the experimental methodologies used to elucidate its function. While its sibling enantiomer, 19(S)-HETE, has been more clearly defined as a vasodilator through prostacyclin receptor activation, the signaling pathways for this compound are less direct and appear to be context-dependent, primarily involving the antagonism of the potent vasoconstrictor 20-HETE. This document aims to be a comprehensive resource for researchers and professionals in drug development by presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex biological pathways and workflows.

Introduction

The regulation of blood pressure is a complex physiological process involving a multitude of signaling molecules. Among these are the eicosanoids, a family of signaling lipids derived from arachidonic acid. The cytochrome P450 (CYP) monooxygenases play a critical role in metabolizing arachidonic acid to various hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). 19-HETE is a subterminal HETE that has garnered significant interest for its vascular activities. The stereochemistry at the C-19 position dictates its biological effects, with the 19(R) and 19(S) enantiomers often displaying divergent activities. This guide focuses specifically on the role of this compound in blood pressure regulation, providing a technical overview of its synthesis, its multifaceted interactions with vascular and renal systems, and the experimental approaches to study these effects.

Synthesis of this compound

19-HETE is synthesized from arachidonic acid by various CYP enzymes. In humans, CYP2C19 and CYP2E1 are major contributors to 19-HETE formation[1]. The enantioselectivity of these enzymes can vary, leading to different ratios of this compound and 19(S)-HETE. For instance, reconstituted cytochrome P450 2E1 has been shown to produce 19-HETE with a stereochemistry of 70% 19(S)-HETE and 30% this compound[2].

Enzymatic Reaction

The synthesis of 19-HETE from arachidonic acid is a monooxygenase reaction catalyzed by CYP enzymes in the presence of NADPH-cytochrome P450 reductase and molecular oxygen.

Synthesis_of_19R_HETE Arachidonic_Acid Arachidonic Acid CYP_Enzymes CYP Enzymes (e.g., CYP2C19, CYP2E1) Arachidonic_Acid->CYP_Enzymes Substrate NADP NADP+ CYP_Enzymes->NADP H2O H2O CYP_Enzymes->H2O This compound This compound CYP_Enzymes->this compound Product 19(S)-HETE 19(S)-HETE CYP_Enzymes->19(S)-HETE Product NADPH NADPH + H+ NADPH->CYP_Enzymes Reductant O2 O2 O2->CYP_Enzymes Oxygen Source

Figure 1: Synthesis of this compound and 19(S)-HETE from Arachidonic Acid.
Quantitative Data on 19-HETE Synthesis

EnzymeSubstrateProduct(s)Vmax (nmol/min/nmol P450)Km (µM)Enantiomeric Ratio (S:R)Reference
Cytochrome P450 2E1Arachidonic Acid19-HETE, 18(R)-HETE, EETs5 (total metabolites)62 (total metabolites)70:30 for 19-HETE[2]

Role of this compound in Blood Pressure Regulation

The effect of this compound on blood pressure is not straightforward and appears to be a balance between potential direct actions and its interaction with other vasoactive molecules, most notably 20-HETE.

Antagonism of 20-HETE

A primary mechanism by which this compound is thought to influence blood pressure is by antagonizing the effects of 20-HETE. 20-HETE is a potent vasoconstrictor that plays a significant role in the myogenic response of small arteries and contributes to hypertension[3][4]. This compound has been shown to be effective in reversing the sensitization of renal arterioles to vasoconstrictors like phenylephrine that is induced by 20-HETE.

Antagonism_of_20_HETE 20-HETE 20-HETE Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell 20-HETE->Vascular_Smooth_Muscle_Cell Activates Vasoconstriction Vasoconstriction (Increased Blood Pressure) Vascular_Smooth_Muscle_Cell->Vasoconstriction This compound This compound This compound->20-HETE Antagonizes

Figure 2: Antagonistic effect of this compound on 20-HETE-induced vasoconstriction.
Direct Vascular Effects

The direct effects of this compound on vascular tone are less clear. Unlike 19(S)-HETE, which induces vasorelaxation through the prostacyclin (IP) receptor and subsequent cAMP production, this compound does not appear to activate this pathway. Some studies have reported pro-contractile effects of a 19(S/R)-HETE mixture on rat thoracic aortic rings. However, in renal interlobular arteries, 19-HETE (enantiomeric composition not specified) had no direct effect on vessel diameter but did block the vasoconstrictor response to 20-HETE.

Renal Effects

In the kidney, 19-HETE enantiomers exhibit differential effects on ion transport. 19(S)-HETE is a potent stimulator of Na+/K+-ATPase activity in the renal cortex, an effect not shared by this compound. This suggests that this compound may not directly contribute to the regulation of sodium reabsorption in the same manner as its S-enantiomer.

Quantitative Data on Biological Activities
CompoundAssayCell/Tissue TypeEffectEC50 / IC50 / KiReference
This compound cAMP AccumulationMEG-01 cellsInactive up to 10 µM-
19(S)-HETE cAMP AccumulationMEG-01 cellsPotent activator520 nM
This compound Na+/K+-ATPase ActivityRat renal cortical microsomesNo effect at 10⁻⁶ M-
19(S)-HETE Na+/K+-ATPase ActivityRat renal cortical microsomesPotent stimulator3 x 10⁻⁷ M
This compound Antagonism of 20-HETE-induced vascular sensitization to phenylephrineRat renal preglomerular microvesselsModerate antagonist-

Experimental Protocols

Vascular Reactivity Measurement by Wire Myography

Objective: To assess the direct effects of this compound on vascular tone and its ability to modulate responses to vasoconstrictors (e.g., phenylephrine, angiotensin II) or vasodilators.

Methodology:

  • Vessel Isolation: Small resistance arteries (e.g., mesenteric, renal) are dissected from a euthanized animal (e.g., rat, mouse) in cold physiological salt solution (PSS).

  • Mounting: A segment of the artery (approx. 2 mm in length) is mounted on two parallel stainless-steel wires in the chamber of a wire myograph.

  • Normalization: The vessel is stretched to its optimal resting tension, which is determined by a standardized normalization procedure to ensure maximal active tension development.

  • Equilibration: The vessel is allowed to equilibrate in warmed (37°C), gassed (95% O₂, 5% CO₂) PSS for at least 30 minutes.

  • Viability and Endothelium Integrity Check: The vessel's contractile capacity is tested with a high-potassium solution (KPSS). Endothelial integrity is assessed by pre-contracting the vessel with an agonist (e.g., phenylephrine) and then applying an endothelium-dependent vasodilator (e.g., acetylcholine).

  • Experimental Procedure:

    • Direct Effects: Cumulative concentration-response curves to this compound are constructed to determine if it causes contraction or relaxation.

    • Modulatory Effects: The vessel is pre-contracted with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine). A concentration-response curve to this compound is then performed to assess its vasodilatory potential. Alternatively, the vessel is pre-incubated with this compound before constructing a concentration-response curve to a vasoconstrictor to evaluate for potentiation or inhibition.

  • Data Analysis: Changes in isometric force are recorded. Data are typically expressed as a percentage of the maximal contraction to KPSS or the pre-contraction level.

Wire_Myography_Workflow Start Start Isolate_Vessel Isolate Resistance Artery Start->Isolate_Vessel Mount_Vessel Mount on Wire Myograph Isolate_Vessel->Mount_Vessel Normalize_Tension Normalize Vessel Tension Mount_Vessel->Normalize_Tension Equilibrate Equilibrate in PSS Normalize_Tension->Equilibrate Check_Viability Check Viability (KPSS) & Endothelium Integrity (ACh) Equilibrate->Check_Viability Experiment Perform Experiment (Dose-Response Curves) Check_Viability->Experiment Data_Analysis Analyze Force Data Experiment->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for vascular reactivity studies using wire myography.
In Vivo Blood Pressure Measurement

Objective: To determine the effect of systemic administration of this compound on blood pressure in a living animal model.

Methodology:

  • Animal Preparation: Anesthetized rats or mice are instrumented with an arterial catheter (e.g., in the femoral or carotid artery) connected to a pressure transducer for continuous blood pressure monitoring. A venous catheter is placed for drug infusion.

  • Baseline Recording: A stable baseline blood pressure and heart rate are recorded for a sufficient period (e.g., 30 minutes).

  • Drug Administration: this compound is administered intravenously, either as a bolus injection or a continuous infusion at varying doses.

  • Data Acquisition: Mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate are continuously recorded throughout the experiment.

  • Data Analysis: The change in blood pressure from baseline is calculated for each dose of this compound.

Na+/K+-ATPase Activity Assay

Objective: To measure the effect of this compound on the enzymatic activity of Na+/K+-ATPase.

Methodology:

  • Enzyme Preparation: Microsomal fractions containing Na+/K+-ATPase are prepared from tissues of interest (e.g., renal cortex) by differential centrifugation.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, Mg²⁺, Na⁺, and K⁺.

  • Experimental Conditions: The enzyme preparation is incubated with different concentrations of this compound. A control group without this compound and a group with a known inhibitor (e.g., ouabain) are included.

  • Enzyme Reaction: The reaction is initiated by the addition of ATP and incubated at 37°C for a defined period.

  • Measurement of Activity: The activity of Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) liberated from ATP hydrolysis. This is often done using a colorimetric assay (e.g., malachite green-based method).

  • Data Analysis: The specific activity of Na+/K+-ATPase (e.g., in nmol Pi/mg protein/min) is calculated. The effect of this compound is expressed as a percentage of the control activity.

Signaling Pathways

While the direct signaling pathway for this compound remains to be fully elucidated, its primary known mechanism of action in blood pressure regulation is through the antagonism of 20-HETE signaling. In contrast, the signaling pathway for 19(S)-HETE is well-characterized.

19(S)-HETE Signaling Pathway

19S_HETE_Signaling 19(S)-HETE 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor (GPCR) 19(S)-HETE->IP_Receptor Binds and Activates G_alpha_s Gαs IP_Receptor->G_alpha_s Activates Adenylate_Cyclase Adenylate Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (Decreased Blood Pressure) PKA->Vasodilation Leads to

Figure 4: Vasodilatory signaling pathway of 19(S)-HETE via the prostacyclin (IP) receptor.

Conclusion and Future Directions

This compound presents a complex profile in the regulation of blood pressure. Current evidence strongly suggests that its primary role may be as a modulator of other vasoactive systems, particularly as an antagonist to the vasoconstrictor actions of 20-HETE. This antagonistic relationship provides a plausible mechanism for a blood pressure-lowering effect. Unlike its enantiomer, 19(S)-HETE, this compound does not appear to directly stimulate the well-defined IP receptor-cAMP vasodilatory pathway or Na+/K+-ATPase.

For drug development professionals, the selective antagonism of 20-HETE by this compound suggests that stable analogs of this compound could be explored as potential therapeutic agents for conditions characterized by elevated 20-HETE levels and vasoconstriction, such as certain forms of hypertension.

Future research should focus on several key areas:

  • Receptor Identification: The existence of a specific receptor for this compound remains an open question. Identifying and characterizing such a receptor would be a major breakthrough in understanding its direct biological effects.

  • Detailed Signaling Cascades: Elucidating the precise intracellular signaling events that mediate the antagonism of 20-HETE by this compound is crucial.

  • In Vivo Studies: More comprehensive in vivo studies are needed to quantify the dose-dependent effects of pure this compound on blood pressure, renal blood flow, and sodium excretion in various animal models of hypertension.

  • CYP Enantioselectivity: A deeper understanding of the factors that regulate the enantioselective production of this compound versus 19(S)-HETE by different CYP isoforms could provide novel targets for therapeutic intervention.

By addressing these knowledge gaps, the scientific community can fully unravel the therapeutic potential of modulating the this compound pathway for the management of cardiovascular diseases.

References

19(R)-HETE as a biologically active lipid mediator

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that has emerged as a significant biologically active lipid mediator. Predominantly recognized for its role as an antagonist to the potent vasoconstrictor 20-HETE, this compound is implicated in the regulation of vascular tone, renal function, and cardiovascular health. This technical guide provides a comprehensive overview of the synthesis, signaling pathways, physiological and pathophysiological roles of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and functional characterization, and visual representations of its key signaling mechanisms to facilitate further research and drug development efforts in this area.

Introduction

Eicosanoids, derived from the oxygenation of arachidonic acid, are a diverse class of lipid signaling molecules that play crucial roles in a myriad of physiological and pathological processes. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively studied, the third major enzymatic pathway, mediated by cytochrome P450 (CYP) enzymes, generates a unique profile of bioactive lipids, including hydroxyeicosatetraenoic acids (HETEs). Among these, this compound has garnered increasing attention for its distinct biological activities, which often stand in contrast to its structurally related isomer, 19(S)-HETE, and the well-characterized ω-hydroxylation product, 20-HETE. This guide aims to provide a detailed technical resource on the current understanding of this compound as a biologically active lipid mediator.

Synthesis and Metabolism

This compound is synthesized from arachidonic acid through the action of specific CYP enzymes. It is often produced as a racemic mixture of (R) and (S) enantiomers, with the ratio depending on the specific CYP isoform and tissue.[1]

Key Enzymes in this compound Synthesis:

  • CYP4A and CYP4F Families: Members of these families are the predominant enzymes responsible for the ω- and (ω-1)-hydroxylation of arachidonic acid, leading to the formation of 20-HETE and 19-HETE, respectively.[2][3]

  • CYP4F8: This isoform has been identified as a prominent 19-hydroxylase, particularly of prostaglandin endoperoxides, and also contributes to the formation of 19-HETE from arachidonic acid.[4]

  • CYP2U1: This enzyme may also contribute to the production of both 19-HETE and 20-HETE.

The biosynthesis of this compound is a critical step in determining its local tissue concentrations and subsequent biological effects.

AA Arachidonic Acid CYP4A_CYP4F CYP4A / CYP4F (ω/ω-1 hydroxylases) AA->CYP4A_CYP4F Metabolism HETEs 19-HETE & 20-HETE CYP4A_CYP4F->HETEs R_HETE This compound HETEs->R_HETE S_HETE 19(S)-HETE HETEs->S_HETE

Biosynthesis of 19-HETE from Arachidonic Acid.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound is its antagonism of the G-protein coupled receptor 75 (GPR75), the receptor for the potent vasoconstrictor 20-HETE.[5] By competitively binding to GPR75, this compound blocks the downstream signaling cascades initiated by 20-HETE.

The 20-HETE/GPR75 Signaling Cascade (Antagonized by this compound):

  • Receptor Activation: 20-HETE binds to and activates GPR75 on vascular smooth muscle cells.

  • Gq Protein Activation: This leads to the activation of the Gαq subunit.

  • Downstream Effectors: Activated Gαq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum.

  • Vasoconstriction: The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG and Rho-kinase, leads to the inhibition of large-conductance calcium-activated potassium (KCa) channels. This causes membrane depolarization, further influx of extracellular Ca²⁺ through L-type calcium channels, and ultimately, vasoconstriction.

This compound, by blocking the initial binding of 20-HETE to GPR75, effectively inhibits this entire cascade, leading to vasodilation or attenuation of vasoconstriction.

cluster_membrane Cell Membrane GPR75 GPR75 Gq Gq GPR75->Gq Activates KCa KCa Channel Depolarization Membrane Depolarization Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx HETE_20 20-HETE HETE_20->GPR75 HETE_19R This compound HETE_19R->GPR75 PLC PLC Gq->PLC PKC_Rho PKC / Rho-kinase PLC->PKC_Rho PKC_Rho->KCa Inhibits Depolarization->Ca_channel Opens Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction

This compound Antagonism of 20-HETE Signaling.

Quantitative Data on Biological Activities

The biological effects of this compound are often quantified in terms of its ability to counteract the actions of 20-HETE or its direct effects on cellular processes.

Biological Effect System/Assay Concentration of this compound (or Analog) Observation Reference(s)
Antagonism of 20-HETE Rat renal preglomerular microvessels1 µMInhibited vascular sensitization induced by 1 µM 20-HETE.
Receptor Binding GPR75 (20-HETE receptor)IC₅₀ = 6.715 nM (for 19(R)-HEDGE analog)Competitive antagonist of the 20-HETE receptor.
Blood Pressure Regulation Cyp4a14(-/-) hypertensive mice10 mg/kg/day (of analog 13)Normalized systolic blood pressure over a 10-day period.
cAMP Production MEG-01 cellsUp to 10 µMInactive in stimulating cAMP accumulation.
Cardiac Hypertrophy Angiotensin II-treated RL-14 and H9c2 cells20 µMProtected against cellular hypertrophy; decreased levels of other HETEs and expression of pro-inflammatory enzymes.
Na+/K+-ATPase Activity Rat aortic rings10⁻⁷ - 10⁻⁵ MIncreased the magnitude of potassium-induced relaxation, suggesting stimulation of Na+/K+-ATPase.

Physiological and Pathophysiological Roles

The antagonistic relationship between this compound and 20-HETE positions it as a crucial modulator in various physiological systems.

  • Cardiovascular System: By counteracting the vasoconstrictor and pro-hypertensive effects of 20-HETE, this compound contributes to the regulation of blood pressure and vascular tone. Its ability to protect against cardiac hypertrophy suggests a role in mitigating cardiac remodeling.

  • Renal System: In the kidney, the balance between 20-HETE and 19-HETE is critical for regulating renal blood flow and tubular transport. While 20-HETE has complex effects on sodium transport, 19(S)-HETE has been shown to stimulate proximal tubule transport. The antagonistic actions of this compound on 20-HETE's vascular effects are also relevant in the renal microvasculature.

  • Inflammation: this compound exhibits anti-inflammatory properties by downregulating the expression of pro-inflammatory enzymes such as COX-2 and various lipoxygenases.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standard (e.g., 19-HETE-d8)

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • UHPLC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma or an appropriate amount of tissue homogenate, add an internal standard.

    • Precipitate proteins by adding 4 volumes of cold methanol.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of methanol in water to remove polar impurities.

    • Elute the HETEs with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • MRM Transition for 19-HETE: m/z 319.2 -> [fragment ion] (specific fragment ions to be determined based on instrument optimization).

      • MRM Transition for Internal Standard: e.g., m/z 327.2 -> [fragment ion].

Sample Biological Sample + Internal Standard Protein_Ppt Protein Precipitation (Methanol) Sample->Protein_Ppt Centrifugation Centrifugation Protein_Ppt->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Workflow for LC-MS/MS Analysis of this compound.
Vascular Reactivity Assay for this compound Antagonism

This protocol describes an ex vivo method to assess the antagonistic effect of this compound on 20-HETE-induced vascular sensitization.

Materials:

  • Isolated small arteries (e.g., rat renal preglomerular microvessels or gracilis muscle arterioles)

  • Pressure myograph system

  • Physiological salt solution (PSS)

  • Phenylephrine (vasoconstrictor)

  • 20-HETE

  • This compound (or analog)

Procedure:

  • Vessel Preparation:

    • Isolate small arteries and mount them on the cannulas of a pressure myograph system.

    • Pressurize the vessel to a physiological pressure (e.g., 80-100 mmHg) and equilibrate in PSS at 37°C.

  • Assessment of Basal Tone:

    • Record the baseline diameter of the vessel.

  • 20-HETE Sensitization:

    • Add 20-HETE (e.g., 1 µM) to the bath and incubate for a defined period (e.g., 30 minutes).

  • Phenylephrine Concentration-Response Curve:

    • Generate a cumulative concentration-response curve to phenylephrine by adding increasing concentrations of phenylephrine to the bath and recording the steady-state vessel diameter at each concentration.

  • Antagonism by this compound:

    • In a separate set of experiments, pre-incubate the vessel with this compound (or its analog, e.g., 1 µM) for a defined period (e.g., 30 minutes) before the addition of 20-HETE.

    • Repeat the 20-HETE sensitization and the phenylephrine concentration-response curve.

  • Data Analysis:

    • Calculate the vasoconstrictor response to phenylephrine as a percentage decrease from the baseline diameter.

    • Compare the concentration-response curves in the presence and absence of this compound to determine its antagonistic effect. A rightward shift in the curve indicates antagonism.

Conclusion and Future Directions

This compound is a biologically active lipid mediator with a primary role as an endogenous antagonist of the pro-hypertensive and vasoconstrictive actions of 20-HETE. Its ability to modulate vascular tone and exhibit cardioprotective and anti-inflammatory effects makes it and its signaling pathway attractive targets for therapeutic intervention in cardiovascular diseases. Further research is warranted to fully elucidate the molecular details of its interaction with GPR75, explore its potential roles in other physiological systems, and develop stable, potent, and selective analogs for clinical applications. The methodologies and data presented in this guide provide a solid foundation for advancing our understanding of this intriguing eicosanoid.

References

Methodological & Application

Synthesis of 19(R)-Hydroxyeicosatetraenoic Acid (19(R)-HETE) for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid. It is one of the major HETEs released from the kidney in response to angiotensin II. This document provides detailed protocols for the synthesis, purification, and application of this compound for research purposes. Both 19(S)- and this compound are potent vasodilators of renal preglomerular vessels. Notably, this compound has been shown to completely block 20-HETE-induced vasoconstriction of renal arterioles, a function not observed with its (S)-enantiomer[1]. This stereospecific activity makes the synthesis of enantiomerically pure this compound crucial for studying its specific biological roles and therapeutic potential.

Data Presentation

Table 1: Quantitative Data for Enzymatic Synthesis and Purification of this compound

ParameterValueReference
Enzymatic Synthesis
EnzymeCytochrome P450 2E1 (reconstituted)[1]
SubstrateArachidonic Acid[1]
Product Distribution70% 19(S)-HETE, 30% this compound[1]
Purification
MethodNormal Phase HPLC[2]
ColumnSilica Gel
Mobile Phase4% Methanol in CH2Cl2
Detection Wavelength210 nm
Purity≥98%

Experimental Protocols

Protocol 1: Enzymatic Synthesis of a 19(S/R)-HETE Mixture

This protocol is adapted from methods for producing HETEs using recombinant cytochrome P450 enzymes expressed in yeast.

Materials:

  • Recombinant yeast microsomes expressing a suitable CYP450 enzyme (e.g., CYP4A family)

  • Arachidonic acid

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • 1M HCl

  • Dichloromethane (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for flash chromatography

  • Methanol

Procedure:

  • Enzymatic Reaction:

    • In a suitable reaction vessel, combine the recombinant yeast microsomes with arachidonic acid in potassium phosphate buffer.

    • Add the NADPH regenerating system to initiate the reaction.

    • Incubate the mixture at 30°C with shaking for 2-4 hours.

  • Hydrolysis:

    • Stop the reaction by adding 1M HCl to acidify the mixture.

    • Reflux the mixture for 2 hours to hydrolyze the HETEs from any yeast lipids.

  • Extraction:

    • Cool the reaction mixture and extract the lipids with dichloromethane three times.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the extract under reduced pressure.

  • Flash Chromatography:

    • Purify the crude extract by flash chromatography on a silica gel column.

    • Elute with a mobile phase of 4% methanol in dichloromethane to separate the HETE fraction from other lipids.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing 19-HETE and concentrate under reduced pressure.

Protocol 2: Chiral Separation of this compound and 19(S)-HETE by HPLC

This protocol outlines the separation of the enantiomers from the mixture obtained in Protocol 1.

Materials:

  • 19(S/R)-HETE mixture

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • HPLC-grade ethanol

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD, or Lux Amylose-2)

Procedure:

  • Sample Preparation:

    • Dissolve the purified 19(S/R)-HETE mixture in the mobile phase.

  • HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and an alcohol (isopropanol or ethanol), with a small amount of trifluoroacetic acid (0.1%) for acidic compounds. A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 210 nm.

  • Separation and Collection:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the separation of the two enantiomers. The elution order will depend on the specific chiral stationary phase used.

    • Collect the fractions corresponding to the this compound peak.

  • Purity Analysis:

    • Re-inject a small aliquot of the collected fraction to confirm its enantiomeric purity.

    • The purity of the final product can be further assessed by LC-MS/MS.

Mandatory Visualizations

experimental_workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_separation Chiral Separation start Arachidonic Acid + Recombinant CYP450 Microsomes reaction Incubation with NADPH regenerating system start->reaction hydrolysis Acid Hydrolysis reaction->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction flash_chrom Silica Gel Flash Chromatography extraction->flash_chrom chiral_hplc Chiral HPLC Separation flash_chrom->chiral_hplc analysis Purity Analysis (LC-MS/MS) chiral_hplc->analysis end_product Pure this compound analysis->end_product

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway cluster_vasoconstriction 20-HETE Induced Vasoconstriction cluster_vasodilation This compound Antagonism HETE_20 20-HETE PKC PKC Activation HETE_20->PKC BKCa BKCa Channel Inhibition HETE_20->BKCa PKC->BKCa Depolarization Membrane Depolarization BKCa->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction HETE_19R This compound HETE_19R->Vasoconstriction Inhibition Vasodilation Vasodilation HETE_19R->Vasodilation

References

Application Note: Analytical Methods for the Quantification of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a biologically active lipid mediator derived from the metabolism of arachidonic acid (AA) by Cytochrome P450 (CYP) enzymes.[1] It is a key regulator in various physiological processes, particularly in the cardiovascular and renal systems.[1] this compound is known to be a potent vasodilator of renal preglomerular vessels and can antagonize the vasoconstrictive effects of 20-HETE.[1][2] Given its significant biological roles and therapeutic potential, accurate and sensitive quantification of this compound in biological matrices is crucial for advancing research and drug development. This document provides detailed protocols and data for the analysis of this compound, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for oxylipin analysis.[3]

Overview of Analytical Methodologies

Several techniques can be employed for the quantification of HETEs, each with distinct advantages and limitations.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity, specificity, and capability for multiplexing, allowing for the simultaneous analysis of multiple eicosanoids. The use of stable isotope-labeled internal standards ensures high accuracy and precision. A significant advantage is that derivatization is often not required, which simplifies sample preparation. Chiral chromatography can be integrated to resolve this compound from its enantiomer, 19(S)-HETE, which may exhibit different biological activities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and resolution but is limited by the need for complex sample preparation, including derivatization to increase the volatility of the analytes. This multi-step process can be labor-intensive and introduce variability.

  • Immunoassays (ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) provide a simpler and higher-throughput alternative to mass spectrometry. However, they are limited to a single analyte per assay and can suffer from cross-reactivity with other structurally similar HETE isomers, potentially compromising specificity.

Signaling Pathway of this compound Formation

This compound is synthesized from arachidonic acid, which is released from membrane phospholipids by the action of phospholipase A2. The free arachidonic acid is then metabolized by various CYP450 enzymes, primarily from the CYP4A and CYP4F families, which catalyze the hydroxylation at the ω-1 position to produce 19-HETE. The CYP2E1 isoform, for instance, produces a mixture of 19(S)- and this compound. Once formed, this compound acts as a signaling molecule, notably causing vasodilation in renal arteries.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Biological Effect PL Membrane Phospholipids AA Arachidonic Acid PL->AA Phospholipase A2 CYP CYP450 Enzymes (e.g., CYP2E1, CYP4A/4F) AA->CYP HETE_19R This compound CYP->HETE_19R ω-1 Hydroxylation Effect Vasodilation (Renal Arteries) HETE_19R->Effect Activates

Caption: Biosynthesis and primary biological effect of this compound.

Experimental Workflow for this compound Quantification

The general workflow for quantifying this compound from biological samples involves several key steps, from sample collection and preparation to instrumental analysis and data processing. The use of antioxidants like butylated hydroxytoluene (BHT) during sample handling is critical to prevent autooxidation of polyunsaturated fatty acids.

G A 1. Sample Collection (Plasma, Tissue) + Antioxidants (BHT) B 2. Internal Standard Spiking (e.g., 20-HETE-d6) A->B C 3. Protein Precipitation (e.g., Acetonitrile/Methanol) B->C D 4. Solid Phase Extraction (SPE) (e.g., C18 Cartridge) C->D E 5. Evaporation & Reconstitution D->E F 6. Chiral LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: General experimental workflow for this compound analysis.

Detailed Protocol: LC-MS/MS Quantification of this compound

This protocol provides a method for the extraction and quantification of this compound from plasma and tissue samples.

4.1 Materials and Reagents

  • This compound analytical standard (Cayman Chemical or equivalent)

  • Deuterated internal standards (IS), e.g., 20-HETE-d6 or 15(S)-HETE-d8

  • LC-MS grade acetonitrile, methanol, water, and formic acid

  • Butylated hydroxytoluene (BHT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Phosphate-buffered saline (PBS)

4.2 Sample Preparation

4.2.1 Plasma/Serum

  • Thaw plasma/serum samples on ice.

  • To a 100 µL aliquot of plasma, add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in methanol).

  • Add 10 µL of the internal standard working solution (e.g., 30 ng/mL of 15-HETE-d8).

  • Precipitate proteins by adding 300 µL of ice-cold acetonitrile or methanol, vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for SPE.

4.2.2 Tissue Homogenates

  • Weigh approximately 100 mg of frozen tissue and homogenize in 1 mL of ice-cold PBS containing BHT using a tissue grinder.

  • Add 10 µL of the internal standard working solution.

  • Perform protein precipitation as described for plasma.

  • Proceed with the supernatant for SPE.

4.3 Solid Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with 2 mL of water to remove salts and polar interferences.

  • Dry the cartridge under vacuum for 20 minutes.

  • Elute the analytes with 2 mL of acetonitrile or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

4.4 Chiral LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system (Agilent, Waters, or equivalent).

  • Chiral Column: Chiral-Pak AD-RH (2.1 x 150 mm, 5 µm) or equivalent is required to separate R and S enantiomers.

  • Mobile Phase A: 0.025% Formic acid in 95:5 Water:Acetonitrile.

  • Mobile Phase B: 0.025% Formic acid in 5:95 Water:Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Gradient: A linear gradient should be optimized to separate this compound from 19(S)-HETE and other isomers. An example gradient could be: 0-10 min at 50% B, ramp to 60% B over 15 min, then a wash and re-equilibration step.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion for HETEs is m/z 319.2. Product ions are specific to the isomer and instrument and must be optimized.

4.5 Calibration and Quantification

  • Prepare a series of calibration standards by spiking known amounts of this compound standard into a surrogate matrix (e.g., PBS with 8% BSA).

  • Concentration ranges can vary, for example, from 0.5 pg/mL to 5000 pg/mL.

  • Process the calibration standards alongside the unknown samples using the same extraction procedure.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a weighted linear regression for analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for HETE analysis from published LC-MS/MS methods. These values can serve as a benchmark for method development and validation.

Parameter19-HETE20-HETE5-HETE12-HETEReference
Lower Limit of Quantification (LLOQ) 50 pg/mL20 pg/mL50 pg/mL100 pg/mL
Upper Limit of Quantification (ULOQ) 1000 pg/mL1000 pg/mL500 pg/mL1000 pg/mL
Calibration Range (Example) 0.94-30 ng/mL0.94-30 ng/mL--
Matrix Recovery Efficiency (Plasma) 32.3 - 76.7%32.3 - 76.7%32.3 - 76.7%32.3 - 76.7%

Note: Recovery efficiency can be highly variable and dependent on the specific matrix and extraction protocol used.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in various biological matrices. The inclusion of a chiral separation step is critical for distinguishing between the R and S enantiomers, enabling a more precise investigation of their distinct biological functions. Careful sample preparation, including the use of antioxidants and appropriate internal standards, is paramount to achieving accurate and reproducible results. This methodology is well-suited for researchers, scientists, and drug development professionals investigating the roles of this compound in health and disease.

References

Application Notes and Protocols for LC-MS/MS Analysis of 19(R)-HETE in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid.[1] It is one of the major HETEs released by the kidney and is known to be a potent vasodilator of renal preglomerular vessels.[1] Notably, this compound has been shown to counteract the vasoconstrictive effects of 20-HETE, another key arachidonic acid metabolite.[1] The balance between these vasoactive eicosanoids is crucial for regulating vascular tone and blood pressure. The accurate quantification of this compound in biological matrices such as plasma is therefore essential for understanding its physiological and pathological roles.

This document provides a detailed protocol for the sensitive and specific quantification of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection.

Signaling Pathway of this compound

The following diagram illustrates the metabolic pathway of arachidonic acid to this compound and its subsequent signaling effects, particularly its opposition to the vasoconstrictive actions of 20-HETE.

G Arachidonic Acid Arachidonic Acid This compound This compound 20-HETE 20-HETE This compound->20-HETE Antagonizes Vasodilation Vasodilation This compound->Vasodilation Vasoconstriction Vasoconstriction 20-HETE->Vasoconstriction CYP450 CYP450 CYP450->this compound CYP450->20-HETE

Caption: Metabolic pathway and opposing vascular effects of this compound and 20-HETE.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound in plasma is depicted below.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Collection Plasma Collection Protein Precipitation Protein Precipitation Solid Phase Extraction Solid Phase Extraction Protein Precipitation->Solid Phase Extraction Elution and Evaporation Elution and Evaporation Solid Phase Extraction->Elution and Evaporation Reconstitution Reconstitution Elution and Evaporation->Reconstitution Chiral LC Separation Chiral LC Separation Reconstitution->Chiral LC Separation Mass Spectrometry Mass Spectrometry Chiral LC Separation->Mass Spectrometry Quantification Quantification Mass Spectrometry->Quantification

References

Chiral Separation of 19(R)-HETE and 19(S)-HETE by High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in regulating vascular tone and cellular signaling. It exists as two enantiomers, 19(R)-HETE and 19(S)-HETE, which have been shown to exhibit distinct biological activities. For instance, 19(S)-HETE has been identified as a potent activator of the prostacyclin (IP) receptor, leading to vasorelaxation and platelet inhibition, while both enantiomers have been implicated in the protection against cardiac hypertrophy through different mechanisms.[1][2] Given their stereospecific effects, the accurate separation and quantification of this compound and 19(S)-HETE are crucial for researchers in pharmacology, physiology, and drug development to elucidate their specific roles in health and disease.

This application note provides a detailed protocol for the chiral separation of this compound and 19(S)-HETE using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals requiring robust and reproducible enantioselective analysis.

Biological Significance of 19-HETE Enantiomers

The differential biological effects of 19-HETE enantiomers underscore the importance of their chiral separation. 19(S)-HETE has been shown to induce cAMP accumulation and act as a full agonist of the prostacyclin (IP) receptor, a pathway that is not shared by its 19(R) counterpart.[1] This signaling cascade contributes to vasorelaxation and inhibition of platelet aggregation.[1]

Conversely, both this compound and 19(S)-HETE have demonstrated protective effects against angiotensin II-induced cardiac hypertrophy.[2] Their mechanisms involve the modulation of various enzymes, including the inhibition of CYP1B1 and the decreased expression of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). Notably, 19(S)-HETE appears to be a more potent inhibitor of CYP1B1 than this compound. These distinct biological roles necessitate the ability to resolve and quantify each enantiomer independently.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible HPLC analysis of HETEs from biological matrices. The following is a general guideline for the extraction of 19-HETE from biological samples such as plasma, tissue homogenates, or cell culture media.

Materials:

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid (≥98%)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Collection: Collect biological samples and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), to prevent auto-oxidation of lipids. Store samples at -80°C until analysis.

  • Protein Precipitation and Lipid Extraction:

    • To 1 mL of sample (e.g., plasma), add 2 mL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture for 30 seconds and then centrifuge at 3000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to a pH of approximately 4.0 with formic acid.

    • Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 1500 x g for 5 minutes to separate the layers.

    • Carefully collect the upper organic layer containing the lipids.

    • Repeat the ethyl acetate extraction and combine the organic layers.

  • Solid Phase Extraction (SPE) for Cleanup:

    • Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

    • Load the extracted organic phase onto the conditioned SPE cartridge.

    • Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.

    • Elute the HETEs with 2 mL of methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial HPLC mobile phase.

    • The sample is now ready for HPLC injection.

Chiral HPLC Separation

This protocol is based on a method developed for the chiral separation of various HETE enantiomers and is applicable to the resolution of this compound and 19(S)-HETE.

Instrumentation and Columns:

  • HPLC System: A binary HPLC system with a UV or mass spectrometer (MS) detector.

  • Chiral Column: Lux Amylose-2, 3 µm, 100 Å, 150 x 2.0 mm (Phenomenex) or equivalent amylose-based chiral stationary phase.

Chromatographic Conditions:

ParameterValue
Chiral Stationary Phase Lux Amylose-2 (3 µm, 100 Å, 150 x 2.0 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 50% B to 90% B over 40 minutes
Flow Rate 50 µL/min
Column Temperature Ambient (controlled, e.g., 25°C)
Detection UV at 235 nm or Mass Spectrometry (MS)
Injection Volume 5-10 µL

Gradient Program:

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% Formic Acid)
050
4090
4199
5199
5250
6250

Data Presentation

While a specific chromatogram for the separation of this compound and 19(S)-HETE using the above method is not available in the cited literature, the protocol is designed for the successful resolution of HETE enantiomers. The expected outcome is the baseline separation of the two enantiomers. The quantitative data that should be recorded and analyzed are summarized in the table below. Researchers should perform system suitability tests, including the determination of resolution, to ensure the method's performance.

AnalyteExpected Retention Time (min)Resolution (Rs)
This compoundtR1> 1.5
19(S)-HETEtR2> 1.5

Note: The exact retention times (tR1 and tR2) will need to be determined experimentally as they can vary based on the specific HPLC system, column batch, and exact operating conditions.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Tissue, etc.) Precipitation Protein Precipitation (Methanol) Sample->Precipitation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Precipitation->Extraction SPE Solid Phase Extraction (C18 Cleanup) Extraction->SPE Evaporation Solvent Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chiral Separation (Lux Amylose-2 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Quantification Quantification of This compound and 19(S)-HETE Detection->Quantification

Caption: Experimental workflow for the chiral separation of 19-HETE enantiomers.

Signaling Pathways

19(S)-HETE Signaling Pathway

G HETE_S 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor HETE_S->IP_Receptor Activates G_Protein Gs Protein IP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasorelaxation Vasorelaxation PKA->Vasorelaxation Platelet_Inhibition Platelet Inhibition PKA->Platelet_Inhibition

Caption: Signaling pathway of 19(S)-HETE via the IP receptor.

This compound Biological Effects

G HETE_R This compound CYP1B1 CYP1B1 HETE_R->CYP1B1 Inhibits Cardiac_Hypertrophy Ang II-Induced Cardiac Hypertrophy HETE_R->Cardiac_Hypertrophy Protects Against

Caption: Biological effects of this compound.

References

In Vitro Assays to Study 19(R)-HETE Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP) metabolite of arachidonic acid.[1] While its stereoisomer, 19(S)-HETE, has been shown to exhibit various biological activities, including vasorelaxation and platelet inhibition through the activation of the prostacyclin (IP) receptor, the specific functions of this compound are less well-defined.[1] Often, this compound is found to be significantly less active or inactive compared to its (S) counterpart in various biological assays.[1] These application notes provide a detailed overview of in vitro assays that can be employed to investigate the biological activity of this compound, alongside standardized protocols to guide experimental design.

Data Presentation

Comparative Activity of this compound and 19(S)-HETE

Published data on the specific activity of this compound is limited. However, studies directly comparing the two stereoisomers have provided valuable insights into their differential effects. The following table summarizes the available quantitative data for this compound in comparison to 19(S)-HETE.

Assay TypeCell LineParameter MeasuredThis compound Activity19(S)-HETE Activity (for comparison)Reference
cAMP Accumulation MEG-01EC50Inactive at concentrations up to 10 µMEC50 of 520 nM[1]
IP Receptor Activation COS-1EC50Did not activate the IP-receptorEC50 of 567 nM[1]
Na+/K+-ATPase Stimulation Rabbit Renal Proximal Straight Tubes-InactiveStimulatory in a concentration-dependent manner

Signaling Pathways

While the direct signaling pathways of this compound remain largely uncharacterized due to its observed low activity, it is hypothesized that it may interact with the same pathways as other HETEs, such as those involving G-protein coupled receptors (GPCRs). The signaling pathway for the closely related and more active 19(S)-HETE involves the activation of the prostacyclin (IP) receptor, a Gs-coupled GPCR, leading to an increase in intracellular cyclic AMP (cAMP).

Gs_Signaling_Pathway cluster_membrane Plasma Membrane GPCR IP Receptor (Gs-coupled) G_protein Gs Protein (α, β, γ subunits) GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to Ligand 19(S)-HETE Ligand->GPCR Binds G_protein->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasorelaxation) PKA->Cellular_Response Phosphorylates targets leading to

Figure 1: 19(S)-HETE signaling via the Gs-coupled IP receptor.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of this compound.

GPCR Activation: cAMP Accumulation Assay

This assay determines if this compound can modulate the activity of Gs or Gi-coupled GPCRs by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing the target GPCR in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Phosphodiesterase_Inhibitor Add phosphodiesterase inhibitor (e.g., IBMX) Incubate_24h->Add_Phosphodiesterase_Inhibitor Add_19R_HETE Add varying concentrations of this compound Add_Phosphodiesterase_Inhibitor->Add_19R_HETE Incubate_Treatment Incubate for 15-30 minutes Add_19R_HETE->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Add_Detection_Reagents Add cAMP detection reagents (e.g., HTRF, ELISA) Lyse_Cells->Add_Detection_Reagents Measure_Signal Measure signal (e.g., fluorescence, luminescence) Add_Detection_Reagents->Measure_Signal Generate_Curve Generate dose-response curve Measure_Signal->Generate_Curve Calculate_EC50 Calculate EC50/IC50 Generate_Curve->Calculate_EC50

Figure 2: Workflow for a cAMP accumulation assay.

Protocol:

  • Cell Culture: Culture cells known to express a potential target GPCR (e.g., MEG-01 cells for prostanoid receptors) in appropriate media.

  • Seeding: Seed cells into a 96-well plate at a density of 50,000-100,000 cells/well and incubate for 24 hours.

  • Assay Buffer: Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Treatment:

    • For Gs-coupled receptor agonist activity, add the this compound dilutions to the cells.

    • For Gi-coupled receptor agonist activity, first stimulate cells with forskolin (10 µM) to induce cAMP production, then add the this compound dilutions.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors) following the manufacturer's instructions.

  • Data Analysis: Plot the signal as a function of the this compound concentration and determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) value.

Angiogenesis: Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to promote or inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

Tube_Formation_Workflow cluster_prep Plate Preparation cluster_cells Cell Seeding and Treatment cluster_incubation_imaging Incubation and Imaging cluster_analysis Data Analysis Coat_Plate Coat 96-well plate with Matrigel or other basement membrane extract Incubate_Gel Incubate at 37°C for 30-60 min to allow gel to solidify Coat_Plate->Incubate_Gel Seed_Cells Seed the treated cell suspension onto the solidified gel Incubate_Gel->Seed_Cells Prepare_Cells Prepare a suspension of endothelial cells (e.g., HUVECs) in low-serum medium Add_Treatment Add this compound at various concentrations to the cell suspension Prepare_Cells->Add_Treatment Add_Treatment->Seed_Cells Incubate_Cells Incubate for 4-18 hours Seed_Cells->Incubate_Cells Image_Tubes Image the tube-like structures using a microscope Incubate_Cells->Image_Tubes Quantify_Tubes Quantify tube formation (e.g., total tube length, number of junctions) Image_Tubes->Quantify_Tubes

Figure 3: Workflow for an endothelial cell tube formation assay.

Protocol:

  • Plate Coating: Thaw a basement membrane extract (e.g., Matrigel) on ice. Pipette 50 µL of the cold liquid matrix into each well of a pre-chilled 96-well plate.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium. Prior to the assay, starve the cells in low-serum medium for 2-4 hours.

  • Treatment and Seeding: Resuspend the starved HUVECs in low-serum medium containing various concentrations of this compound. Seed 1.5 x 104 cells in 150 µL of the medium onto the surface of the solidified matrix.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging: Observe and photograph the formation of capillary-like structures using an inverted microscope.

  • Quantification: Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, the number of tube branches, and the number of enclosed loops using image analysis software.

Cell Migration Assay (Boyden Chamber)

This assay evaluates the effect of this compound on the directional migration of cells towards a chemoattractant.

Migration_Assay_Workflow cluster_setup Assay Setup cluster_cells Cell Seeding and Treatment cluster_incubation_staining Incubation and Staining cluster_analysis Data Analysis Add_Chemoattractant Add chemoattractant (e.g., FBS, specific growth factors) to the lower chamber Place_Insert Place a cell culture insert (e.g., 8 µm pore size) into each well of the lower chamber Add_Chemoattractant->Place_Insert Seed_Cells Seed the treated cell suspension into the upper chamber of the insert Place_Insert->Seed_Cells Prepare_Cells Prepare a cell suspension in serum-free medium Add_Treatment Add this compound at various concentrations to the cell suspension Prepare_Cells->Add_Treatment Add_Treatment->Seed_Cells Incubate_Cells Incubate for 4-24 hours Seed_Cells->Incubate_Cells Remove_Nonmigrated Remove non-migrated cells from the upper surface of the insert Incubate_Cells->Remove_Nonmigrated Fix_Stain Fix and stain the migrated cells on the lower surface of the insert (e.g., with crystal violet) Remove_Nonmigrated->Fix_Stain Image_Cells Image the stained cells Fix_Stain->Image_Cells Count_Cells Count the number of migrated cells Image_Cells->Count_Cells

Figure 4: Workflow for a Boyden chamber cell migration assay.

Protocol:

  • Assay Setup: Add a chemoattractant (e.g., medium with 10% FBS) to the lower wells of a 24-well plate. Place a cell culture insert with an 8 µm pore size membrane into each well.

  • Cell Preparation: Culture the cells of interest (e.g., endothelial cells, smooth muscle cells, or cancer cells) and starve them in serum-free medium for 4-24 hours.

  • Treatment and Seeding: Resuspend the starved cells in serum-free medium containing different concentrations of this compound. Seed 5 x 104 cells in 100 µL of this suspension into the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C for 4-24 hours, allowing the cells to migrate through the membrane towards the chemoattractant.

  • Cell Staining:

    • Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.

    • Stain the fixed cells with 0.1% crystal violet for 20 minutes.

  • Imaging and Quantification:

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Image the stained cells on the underside of the membrane using a microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on cell viability and proliferation.

Proliferation_Assay_Workflow cluster_prep Cell Seeding cluster_treatment Treatment cluster_detection MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24 hours to allow attachment Seed_Cells->Incubate_24h Add_19R_HETE Add varying concentrations of this compound Incubate_24h->Add_19R_HETE Incubate_Treatment Incubate for 24-72 hours Add_19R_HETE->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate percent cell viability Measure_Absorbance->Calculate_Viability

Figure 5: Workflow for an MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the in vitro activities of this compound. While current evidence suggests it is significantly less potent than its 19(S) stereoisomer, these assays will enable researchers to thoroughly characterize its biological profile and elucidate any potential, subtle, or cell-type-specific effects. The use of standardized and well-controlled experimental procedures is crucial for generating reliable and reproducible data in the study of this and other lipid mediators.

References

Application Notes & Protocols: Cell-Based Models for Investigating 19(R)-HETE Function

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based models to investigate the function of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This document details its primary role as a competitive antagonist of 20-HETE and outlines protocols to differentiate its activity from its stereoisomer, 19(S)-HETE.

Introduction to this compound

Hydroxyeicosatetraenoic acids (HETEs) are a group of arachidonic acid metabolites produced by cytochrome P450 (CYP) enzymes.[1][2] These molecules play crucial roles in regulating vascular tone and function. Among them, 20-HETE is a potent vasoconstrictor and has been implicated in promoting endothelial dysfunction by uncoupling endothelial nitric oxide synthase (eNOS) and increasing superoxide production.[3][4][5]

In contrast, the 19-HETE isomers exhibit distinct and stereospecific activities. 19(S)-HETE has been identified as a potent vasodilator that functions as an agonist of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, this compound does not activate the IP receptor pathway but acts as a competitive antagonist to the vascular effects of 20-HETE. This makes this compound a valuable pharmacological tool for elucidating the pathophysiological roles of 20-HETE and for developing potential therapeutic agents that target this pathway.

Recommended Cell-Based Models

The selection of an appropriate cell model is critical for studying the specific functions of this compound.

  • Human Umbilical Vein Endothelial Cells (HUVECs): This primary cell line is the gold standard for studying endothelial function and dysfunction. HUVECs are ideal for investigating the antagonistic effects of this compound on 20-HETE-induced superoxide production and reduction in nitric oxide (NO) bioavailability.

  • Vascular Smooth Muscle Cells (VSMCs): These cells are suitable for studying the effects of 20-HETE on vasoconstriction, proliferation, and migration. This compound can be used in VSMC models to antagonize these 20-HETE-mediated effects.

  • Human Megakaryoblastic Leukemia Cells (MEG-01): This cell line endogenously expresses the prostacyclin (IP) receptor and is highly responsive to 19(S)-HETE, leading to robust cAMP production. It serves as an excellent model to demonstrate the stereospecificity of 19-HETE isomers, confirming the activity of 19(S)-HETE while highlighting the inactivity of this compound in this specific pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on 19-HETE isomers, providing a basis for experimental design and data comparison.

Table 1: Antagonism of 20-HETE Effects by this compound in Endothelial Cells

Parameter MeasuredTreatment ConditionAgonist (20-HETE) ConcentrationAntagonist (this compound) ConcentrationResultReference
NO Release 20-HETE alone1 nM-~50% reduction
20-HETE + this compound1 nMNot specifiedCompetitive antagonism
Superoxide Production 20-HETE alone1 nM-Significant increase
20-HETE + this compound1 nMNot specifiedAntagonized increase

Table 2: Stereospecific Activity of 19-HETE Isomers on cAMP Accumulation in MEG-01 Cells

CompoundEC₅₀Maximum ResponseReference
19(S)-HETE 520 nMPotent induction of cAMP
This compound Inactive up to 10 µMNo significant cAMP increase

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this document.

cluster_0 20-HETE Signaling in Endothelial Cells 20-HETE 20-HETE Receptor_Unknown G-Protein Coupled Receptor (Putative) 20-HETE->Receptor_Unknown eNOS_HSP90 eNOS-HSP90 Association Receptor_Unknown->eNOS_HSP90 Inhibits eNOS_Uncoupling eNOS Uncoupling eNOS_HSP90->eNOS_Uncoupling Superoxide Superoxide (O₂⁻) Production ↑ eNOS_Uncoupling->Superoxide NO_Production Nitric Oxide (NO) Production ↓ eNOS_Uncoupling->NO_Production Endothelial_Dysfunction Endothelial Dysfunction Superoxide->Endothelial_Dysfunction NO_Production->Endothelial_Dysfunction 19R_HETE This compound 19R_HETE->Receptor_Unknown Antagonizes

Caption: 20-HETE signaling and this compound antagonism.

cluster_workflow Workflow: Investigating this compound Antagonism A 1. Culture HUVECs to 80-90% Confluency B 2. Pre-incubate cells with This compound (Antagonist) or Vehicle A->B C 3. Stimulate with 20-HETE (Agonist) or Vehicle B->C D 4. Incubate for Specified Time C->D E 5a. Measure Superoxide (e.g., DHE Staining) D->E F 5b. Measure NO Production (e.g., Griess Assay) D->F G 6. Data Analysis and Comparison E->G F->G

Caption: Experimental workflow for this compound antagonism studies.

cluster_isomers Stereospecificity of 19-HETE Isomers 19S_HETE 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor 19S_HETE->IP_Receptor Agonist 19R_HETE This compound 19R_HETE->IP_Receptor Inactive Gs Gαs IP_Receptor->Gs Activates No_Response No Activation IP_Receptor->No_Response AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP ↑ AC->cAMP Response Vasorelaxation & Platelet Inhibition cAMP->Response

Caption: Differential signaling of 19-HETE stereoisomers.

Detailed Experimental Protocols

Protocol 1: Antagonism of 20-HETE-Induced Superoxide Production in HUVECs

This protocol details how to measure the ability of this compound to block the increase in intracellular superoxide caused by 20-HETE in endothelial cells using Dihydroethidium (DHE) staining and fluorescence microscopy.

  • Materials:

    • HUVECs (passage 3-6)

    • Endothelial Growth Medium (EGM-2)

    • Phosphate-Buffered Saline (PBS)

    • Dihydroethidium (DHE) stock solution (5 mM in DMSO)

    • 20-HETE (Cayman Chemical or equivalent)

    • This compound (Cayman Chemical or equivalent)

    • Vehicle (Ethanol or appropriate solvent)

    • Glass-bottom 24-well plates

    • Fluorescence microscope with appropriate filters (Excitation: ~518 nm, Emission: ~606 nm)

  • Procedure:

    • Cell Seeding: Seed HUVECs onto glass-bottom 24-well plates at a density of 5 x 10⁴ cells/well. Culture overnight in EGM-2 at 37°C, 5% CO₂ to allow for attachment and reach 80-90% confluency.

    • Serum Starvation: Replace the growth medium with a basal medium (e.g., EBM-2 with 0.5% FBS) and incubate for 4-6 hours.

    • Antagonist Pre-treatment: Prepare working solutions of this compound. A typical concentration range to test for antagonism is 100 nM to 10 µM. Add the desired concentration of this compound or vehicle to the respective wells. Incubate for 30 minutes at 37°C.

    • Agonist Stimulation: Prepare a working solution of 20-HETE. Add 20-HETE to the wells to a final concentration of 1-10 nM. For control wells, add vehicle only. Incubate for 60 minutes at 37°C.

    • DHE Staining: Prepare a 5 µM DHE working solution in serum-free medium. Remove the treatment medium from the cells, wash once with warm PBS, and add 200 µL of the DHE working solution to each well. Incubate for 30 minutes at 37°C, protected from light.

    • Imaging: Wash the cells twice with warm PBS. Add 200 µL of fresh PBS to each well. Immediately image the cells using a fluorescence microscope. Capture multiple fields of view per well.

    • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the cells in each field. Normalize the fluorescence intensity of treated groups to the vehicle control group.

Protocol 2: Assessment of cAMP Accumulation in MEG-01 Cells

This protocol uses a competitive ELISA-based cAMP assay to demonstrate that 19(S)-HETE, but not this compound, stimulates cAMP production.

  • Materials:

    • MEG-01 cells

    • RPMI-1640 medium with 10% FBS

    • 19(S)-HETE and this compound

    • Forskolin (positive control)

    • IBMX (phosphodiesterase inhibitor)

    • cAMP Assay Kit (e.g., Cayman Chemical, R&D Systems)

    • 96-well plates

  • Procedure:

    • Cell Culture: Culture MEG-01 cells in suspension in RPMI-1640 medium supplemented with 10% FBS at 37°C, 5% CO₂.

    • Cell Plating: Seed 1 x 10⁵ cells/well into a 96-well plate.

    • Pre-treatment: Add IBMX to a final concentration of 500 µM to all wells to prevent cAMP degradation. Incubate for 20 minutes at 37°C.

    • Stimulation: Add varying concentrations of 19(S)-HETE (e.g., 1 nM to 10 µM), this compound (1 µM), or Forskolin (10 µM, positive control) to the wells. Add vehicle to control wells.

    • Incubation: Incubate the plate for 15 minutes at 37°C.

    • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Data Analysis: Generate a concentration-response curve for 19(S)-HETE and calculate the EC₅₀ value. Compare the response of this compound to the vehicle control and the maximal response induced by 19(S)-HETE.

References

Application Notes and Protocols for Investigating the Effects of 19(R)-HETE in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes and are recognized as important signaling molecules in the cardiovascular system. While the role of 20-HETE in regulating vascular tone and blood pressure is extensively studied, the specific functions of its regioisomers, such as 19-HETE, are less understood. Emerging evidence suggests that 19-HETE may also play a role in blood pressure regulation, with studies in hypertensive patients indicating increased levels of this metabolite. However, the distinct effects of the 19(R) and 19(S) enantiomers remain a critical knowledge gap.

These application notes provide a framework for studying the specific effects of 19(R)-HETE in preclinical animal models of hypertension. Given the limited direct literature on this compound, the following protocols and methodologies are based on established techniques used for the investigation of related eicosanoids, particularly 20-HETE and 19(S)-HETE.

Animal Models of Hypertension

The selection of an appropriate animal model is crucial for elucidating the specific effects of this compound on blood pressure. Several well-established models of hypertension are available, each with distinct pathophysiological mechanisms. The choice of model should be guided by the specific research question.

Table 1: Recommended Animal Models for Studying this compound Effects in Hypertension

Animal ModelMethod of InductionKey CharacteristicsSuitability for this compound Studies
Spontaneously Hypertensive Rat (SHR) GeneticPolygenic model of essential hypertension. Exhibits increased vascular resistance and endothelial dysfunction.Ideal for studying the effects of this compound on genetically predisposed hypertension.
Dahl Salt-Sensitive (S) Rat Genetic / Diet-inducedDevelops hypertension on a high-salt diet. Characterized by impaired renal sodium excretion.Useful for investigating the role of this compound in salt-sensitive hypertension and its renal effects.
Angiotensin II (Ang II)-Induced Hypertension PharmacologicalContinuous infusion of Ang II leads to vasoconstriction, inflammation, and oxidative stress.Allows for the study of this compound's interaction with the renin-angiotensin system.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Surgical/PharmacologicalUnilateral nephrectomy followed by DOCA administration and high-salt diet. A model of mineralocorticoid-induced hypertension.Suitable for exploring the effects of this compound in a model of volume-dependent hypertension.

Experimental Protocols

The following protocols provide a detailed methodology for administering this compound to hypertensive animal models and assessing its physiological effects.

Protocol 1: Chronic Administration of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the long-term effects of this compound on the development and maintenance of hypertension in SHR.

Materials:

  • Male SHR (12-14 weeks of age)

  • This compound

  • Vehicle (e.g., ethanol, cyclodextrin-based solution)

  • Osmotic minipumps (e.g., Alzet)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

Procedure:

  • Animal Acclimatization: Acclimatize SHR to the housing facility for at least one week prior to the experiment.

  • Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days using a telemetry system or tail-cuff plethysmography.

  • Osmotic Minipump Implantation:

    • Anesthetize the rat using isoflurane.

    • Make a small subcutaneous incision on the back, between the scapulae.

    • Implant an osmotic minipump filled with either this compound solution at the desired dose or vehicle.

    • Suture the incision and allow the animal to recover.

  • Blood Pressure Monitoring: Continue to monitor blood pressure daily for the duration of the osmotic pump's infusion period (typically 2-4 weeks).

  • Data Analysis: Compare the changes in blood pressure between the this compound-treated group and the vehicle-treated control group.

Protocol 2: Acute Vascular Reactivity Studies in Isolated Aortic Rings

Objective: To assess the direct vasoactive effects of this compound on vascular smooth muscle. While some studies suggest pro-contractile effects for 19(S/R)-HETEs on rat thoracic aortic rings, the specific effect of the (R) isomer needs to be determined.[1]

Materials:

  • Hypertensive rats (e.g., SHR) and normotensive controls (e.g., Wistar-Kyoto rats)

  • Krebs-Henseleit solution

  • This compound

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Organ bath system with force transducers

Procedure:

  • Aorta Isolation: Euthanize the rat and carefully dissect the thoracic aorta.

  • Ring Preparation: Clean the aorta of adherent tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to assess viability. Test for endothelial integrity by pre-contracting with phenylephrine and then inducing relaxation with acetylcholine.

  • Concentration-Response Curve:

    • Pre-contract the aortic rings with a submaximal concentration of phenylephrine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in tension to determine if this compound induces vasoconstriction or vasodilation.

  • Data Analysis: Construct concentration-response curves and calculate the EC50 or IC50 values for the vasoactive effects of this compound.

Signaling Pathways and Visualization

The signaling pathways of this compound in the context of hypertension are not yet elucidated. However, based on the known mechanisms of the closely related 20-HETE, we can hypothesize potential pathways for investigation. 20-HETE is known to be a potent vasoconstrictor that acts on vascular smooth muscle cells.

Hypothesized Signaling Pathway for this compound-Induced Vasoconstriction

This diagram illustrates a potential signaling cascade for this compound, drawing parallels with the known pro-hypertensive mechanisms of 20-HETE.

Caption: Hypothesized signaling pathway for this compound-induced vasoconstriction.

Experimental Workflow for Investigating this compound in Hypertension

This workflow diagram outlines the logical steps for a comprehensive investigation into the role of this compound in hypertension.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo / In Vitro Studies Animal_Model Select Hypertensive Animal Model (e.g., SHR) Administration Administer this compound (Chronic Infusion) Animal_Model->Administration BP_Measurement Monitor Blood Pressure (Telemetry/Tail-cuff) Administration->BP_Measurement Tissue_Harvest Harvest Tissues (Aorta, Kidney, Heart) BP_Measurement->Tissue_Harvest Vascular_Reactivity Assess Vascular Reactivity (Isolated Aortic Rings) Tissue_Harvest->Vascular_Reactivity Cell_Culture Culture Vascular Smooth Muscle Cells (VSMCs) Vascular_Reactivity->Cell_Culture Signaling_Assays Perform Signaling Assays (Ca²⁺ imaging, Western Blot) Cell_Culture->Signaling_Assays

Caption: Experimental workflow for studying this compound in hypertension.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the effects of this compound on blood pressure in animal models of hypertension. The table below is a template for how such data should be structured once it becomes available through the experiments outlined above.

Table 2: Template for Summarizing the Effects of Chronic this compound Administration on Blood Pressure in SHR

Treatment GroupNBaseline Systolic BP (mmHg)Final Systolic BP (mmHg)Change in Systolic BP (mmHg)Baseline Diastolic BP (mmHg)Final Diastolic BP (mmHg)Change in Diastolic BP (mmHg)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Conclusion and Future Directions

The study of this compound in the context of hypertension is a nascent field with the potential to uncover novel mechanisms and therapeutic targets. The protocols and frameworks provided here offer a starting point for researchers to systematically investigate the vascular and systemic effects of this specific eicosanoid. Future studies should focus on elucidating the precise signaling pathways activated by this compound, identifying its receptor(s), and exploring its role in end-organ damage associated with hypertension. A comparative analysis of the effects of this compound versus 19(S)-HETE will also be crucial for a comprehensive understanding of the physiological roles of these enantiomers.

References

Application Notes and Protocols: Investigating 19(R)-HETE in Perfused Kidney Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are metabolites of arachidonic acid produced by cytochrome P450 (CYP) enzymes and are significant regulators of renal function.[1][2][3] While extensive research has focused on the roles of 20-HETE and 19(S)-HETE in modulating renal hemodynamics and tubular transport, the specific functions of the 19(R)-HETE enantiomer remain largely uncharacterized.[4] These application notes provide a framework for designing and conducting experiments using perfused kidney models to elucidate the potential physiological effects of this compound. Given the limited direct data on this compound, the following protocols are based on established methodologies for studying related HETE compounds in perfused renal systems.

Potential Areas of Investigation for this compound

Based on the known actions of other HETEs, potential areas of investigation for this compound in the kidney include:

  • Renal Hemodynamics: Assessing effects on renal blood flow, perfusion pressure, and glomerular filtration rate. While some HETEs are vasoconstrictors, others can induce vasodilation.[5]

  • Tubular Ion Transport: Investigating the modulation of key ion transporters such as Na+-K+-ATPase and the Na+-K+-2Cl- cotransporter. Notably, 19(S)-HETE has been shown to stimulate renal Na+-K+-ATPase activity, whereas this compound at a concentration of 10⁻⁶ M had no effect in one study.

  • Signaling Pathways: Elucidating the intracellular signaling cascades that may be activated by this compound.

Data Presentation

The following table summarizes the known effects of related HETE compounds on renal parameters, providing a comparative basis for interpreting experimental results with this compound.

CompoundModel SystemParameterObserved EffectConcentrationReference
19(S)-HETERabbit Proximal Straight TubuleVolume Absorption (Jv)Stimulation10⁻⁶ M
19(S)-HETERat Renal Cortical MicrosomesNa+-K+-ATPase ActivityStimulation (EC₅₀)3 x 10⁻⁷ M
This compound Rat Renal Cortical MicrosomesNa+-K+-ATPase ActivityNo Effect 10⁻⁶ M
20-HETERabbit Proximal Straight TubuleVolume Absorption (Jv)Inhibition (in presence of DDMS)10⁻⁵ M
20-HETE Analog (5,14-20-HEDGE)Rat Model of Ischemia-ReperfusionMedullary Blood FlowPrevention of post-ischemic fall1 mg/kg
20-HETE Analog (5,14-20-HEDGE)Control RatsUrine Output & Sodium ExcretionIncrease1 mg/kg

Experimental Protocols

Protocol 1: Isolated Perfused Kidney Model for Hemodynamic Analysis

This protocol is designed to assess the effects of this compound on renal vascular resistance and glomerular filtration rate.

Materials:

  • Isolated kidney from a suitable animal model (e.g., rat, rabbit).

  • Perfusion apparatus with a roller pump, oxygenator, and pressure transducer.

  • Krebs-Henseleit buffer (or similar physiological salt solution) containing:

    • NaCl (118 mM)

    • KCl (4.7 mM)

    • CaCl₂ (2.5 mM)

    • KH₂PO₄ (1.2 mM)

    • MgSO₄ (1.2 mM)

    • NaHCO₃ (25 mM)

    • Glucose (5.5 mM)

  • Bovine Serum Albumin (BSA, 4.5% w/v)

  • Inulin (for GFR measurement)

  • This compound stock solution (in ethanol or other suitable solvent)

  • Vehicle control (solvent for this compound)

Procedure:

  • Kidney Isolation: Anesthetize the animal and cannulate the renal artery and ureter. Carefully excise the kidney and transfer it to the perfusion apparatus.

  • Apparatus Setup: Prime the perfusion apparatus with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at 37°C.

  • Equilibration: Perfuse the kidney at a constant flow rate (e.g., 5 ml/min for a rat kidney) and allow the perfusion pressure to stabilize (typically 20-30 minutes).

  • Baseline Measurements: Collect baseline samples of perfusate and urine to measure initial perfusion pressure and glomerular filtration rate (via inulin clearance).

  • Experimental Intervention:

    • Introduce the vehicle control into the perfusion buffer and record any changes in perfusion pressure for 15-20 minutes.

    • Introduce this compound into the perfusion buffer at the desired concentration(s). It is advisable to perform a dose-response curve, starting with a low concentration and incrementally increasing it.

  • Data Collection: Continuously monitor and record the perfusion pressure. Collect perfusate and urine samples at regular intervals throughout the experiment.

  • Analysis:

    • Calculate renal vascular resistance from the perfusion pressure and flow rate.

    • Determine the glomerular filtration rate by measuring inulin concentrations in the perfusate and urine.

    • Analyze urine for changes in electrolyte concentrations.

Protocol 2: In Vitro Microperfusion of Isolated Renal Tubules

This protocol is for investigating the direct effects of this compound on tubular transport.

Materials:

  • Kidneys from a suitable animal model (e.g., rabbit).

  • Dissecting microscope and fine forceps.

  • Microperfusion setup with concentric pipettes.

  • Physiological salt solutions for bathing and perfusing the tubule.

  • This compound stock solution.

  • Radio-labeled markers for transport studies (e.g., ³H-inulin for volume absorption).

Procedure:

  • Tubule Dissection: Isolate individual renal tubule segments (e.g., proximal straight tubule) from the kidney under a dissecting microscope in a chilled physiological solution.

  • Tubule Mounting: Transfer the isolated tubule to the microperfusion chamber and mount it on concentric glass pipettes.

  • Perfusion: Perfuse the lumen of the tubule with a physiological solution, and bathe the outside of the tubule in a separate bath solution.

  • Baseline Measurement: After an equilibration period, collect the perfusate to measure the baseline rate of volume absorption or ion transport.

  • Experimental Intervention: Add this compound to the bathing solution at the desired concentration.

  • Data Collection: After a sufficient incubation period, collect the perfusate again to measure the new rate of transport.

  • Analysis: Compare the transport rates before and after the addition of this compound to determine its effect.

Visualization of Pathways and Workflows

Signaling Pathway

HETE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AA Arachidonic Acid CYP450 CYP450 ω-hydroxylase AA->CYP450 Metabolism PLA2 Phospholipase A₂ PLA2->AA HETE_19R This compound CYP450->HETE_19R HETE_19S 19(S)-HETE CYP450->HETE_19S HETE_20 20-HETE CYP450->HETE_20 NaK_ATPase Na⁺-K⁺-ATPase HETE_19R->NaK_ATPase No Effect (at 10⁻⁶ M) HETE_19S->NaK_ATPase Stimulates GPR75 GPR75 HETE_20->GPR75 Binds to NKCC2 Na⁺-K⁺-2Cl⁻ Cotransporter HETE_20->NKCC2 Inhibits Vascular_Tone Modulation of Vascular Tone HETE_20->Vascular_Tone PKC Protein Kinase C GPR75->PKC Activates PKC->NaK_ATPase Phosphorylates / Inhibits Ion_Transport Altered Ion Transport NaK_ATPase->Ion_Transport NKCC2->Ion_Transport

Caption: Generalized HETE signaling pathway in the kidney.

Experimental Workflow

Perfused_Kidney_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Anesthesia & Surgery Kidney_Isolation Kidney Isolation & Cannulation Animal_Prep->Kidney_Isolation Perfusion_Setup Mount Kidney on Perfusion Apparatus Kidney_Isolation->Perfusion_Setup Equilibration Equilibration with Physiological Buffer Perfusion_Setup->Equilibration Baseline Baseline Data Collection (Pressure, GFR) Equilibration->Baseline Intervention Administer this compound Baseline->Intervention Data_Collection Continuous Data & Sample Collection Intervention->Data_Collection Hemodynamic_Analysis Calculate Vascular Resistance Data_Collection->Hemodynamic_Analysis GFR_Analysis Determine GFR Data_Collection->GFR_Analysis Biochemical_Analysis Analyze Urine & Perfusate Data_Collection->Biochemical_Analysis Conclusion Draw Conclusions on this compound Effects Hemodynamic_Analysis->Conclusion GFR_Analysis->Conclusion Biochemical_Analysis->Conclusion

References

19(R)-HETE: A Pharmacological Tool for Interrogating 20-HETE Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent bioactive lipid produced from arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It plays a critical role in the regulation of vascular tone, renal function, and blood pressure.[3][4] Dysregulation of 20-HETE signaling has been implicated in the pathophysiology of hypertension, stroke, and other cardiovascular diseases.[5] The study of 20-HETE's complex signaling network has been advanced by the development of pharmacological tools, including synthesis inhibitors, agonists, and antagonists. Among these, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) has emerged as a valuable antagonist for elucidating the physiological and pathological roles of 20-HETE. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmacological tool to study 20-HETE signaling.

Mechanism of Action and Selectivity of this compound

This compound is a stereoisomer of 19-HETE, another metabolite of arachidonic acid. While both 19(S)- and this compound can be formed by CYP enzymes, only the (R)-enantiomer effectively antagonizes the vasoconstrictor actions of 20-HETE. This compound acts as a competitive antagonist at the recently identified 20-HETE receptor, G-protein coupled receptor 75 (GPR75). By binding to GPR75, this compound prevents the downstream signaling cascade initiated by 20-HETE, which includes the activation of Gαq/11, subsequent stimulation of phospholipase C (PLC), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade of the initial receptor-ligand interaction makes this compound a specific tool to probe GPR75-mediated 20-HETE signaling.

Data Presentation: Quantitative Effects of this compound and its Analogs

The following tables summarize the quantitative data on the antagonistic effects of this compound and its more stable analogs. These analogs were developed to overcome the metabolic and chemical lability of native 19-HETE.

CompoundConcentration (µM)Effect on 20-HETE (1 µM)-Induced Vascular Sensitization to Phenylephrine (%)Reference
This compound Analog (Compound 5) 1-28.3 ± 9.3
19(S)-HETE Analog (Compound 4) 1-22.7 ± 5.8
20-azido-19(R)-hydroxy Analog (Compound 7) 1-79.3 ± 8.0
20-azido-19(S)-hydroxy Analog (Compound 6) 1-60.8 ± 12.0
N-glycinate-20-azido-19(R)-hydroxy Analog (Compound 13) 1-95.6 ± 2.9

Negative values indicate antagonism of 20-HETE-induced sensitization.

ParameterValueConditionsReference
This compound Concentration for Complete Blockade of 20-HETE-induced Vasoconstriction 1 µMIsolated rat renal arterioles
20-HETE Concentration for 50% Reduction in NO Release 1 nMCultured endothelial cells
This compound for Competitive Antagonism of 20-HETE effects on NO and Superoxide Not specifiedCultured endothelial cells

Experimental Protocols

In Vitro Vascular Reactivity Studies

This protocol is designed to assess the antagonistic effect of this compound on 20-HETE-induced vasoconstriction in isolated small arteries.

Materials:

  • Isolated resistance arteries (e.g., renal interlobar or mesenteric arteries) from rats or mice.

  • Pressure myograph system.

  • Physiological salt solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO4, 1.18 KH2PO4, 24 NaHCO3, 5.5 glucose, and 1.6 CaCl2.

  • 20-HETE (Cayman Chemical, Cat. No. 34250 or equivalent).

  • This compound (Cayman Chemical, Cat. No. 34210 or equivalent).

  • Phenylephrine (vasoconstrictor agent).

  • Vehicle for 20-HETE and this compound (e.g., ethanol).

Procedure:

  • Isolate resistance arteries and mount them on a pressure myograph system.

  • Pressurize the arteries to a physiological pressure (e.g., 80 mmHg) and allow them to equilibrate in PSS at 37°C, gassed with 95% O2 and 5% CO2.

  • After equilibration, pre-constrict the vessels with a sub-maximal concentration of phenylephrine to assess viability.

  • Wash the vessels with PSS and allow them to return to their baseline diameter.

  • To assess the effect of 20-HETE, generate a cumulative concentration-response curve to 20-HETE (e.g., 10⁻¹⁰ to 10⁻⁶ M).

  • To determine the antagonistic effect of this compound, incubate a separate set of vessels with a specific concentration of this compound (e.g., 1 µM) for 20-30 minutes.

  • In the continued presence of this compound, generate a cumulative concentration-response curve to 20-HETE.

  • Compare the concentration-response curves in the presence and absence of this compound to determine the extent of antagonism.

Expected Outcome:

This compound is expected to shift the concentration-response curve of 20-HETE to the right, indicating competitive antagonism. At a concentration of 1 µM, this compound should significantly attenuate or completely block the vasoconstrictor response to 20-HETE.

Cell-Based Assays: Measurement of Nitric Oxide and Superoxide Production

This protocol describes how to measure the effect of this compound on 20-HETE-mediated changes in nitric oxide (NO) and superoxide (O₂⁻) production in cultured endothelial cells.

Materials:

  • Cultured endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs).

  • Cell culture medium and supplements.

  • 20-HETE.

  • This compound.

  • Fluorescent probes for NO (e.g., DAF-FM diacetate) and superoxide (e.g., dihydroethidium - DHE).

  • Fluorescence microscope or plate reader.

  • Calcium ionophore (e.g., A23187) to stimulate eNOS.

  • Vehicle for HETEs (e.g., ethanol).

Procedure:

  • Plate endothelial cells in appropriate culture vessels (e.g., 96-well plates or chamber slides) and grow to confluence.

  • For NO measurement:

    • Load the cells with DAF-FM diacetate according to the manufacturer's instructions.

    • Wash the cells with a balanced salt solution.

    • Pre-incubate the cells with this compound (e.g., 1 µM) or vehicle for 20-30 minutes.

    • Stimulate the cells with 20-HETE (e.g., 1 nM to 1 µM) in the presence of a calcium ionophore.

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.

  • For superoxide measurement:

    • Load the cells with DHE according to the manufacturer's instructions.

    • Wash the cells.

    • Pre-incubate with this compound (e.g., 1 µM) or vehicle.

    • Treat the cells with 20-HETE (e.g., 1 nM to 1 µM).

    • Measure the fluorescence intensity.

Expected Outcome:

20-HETE is expected to decrease NO production and increase superoxide production in endothelial cells. This compound should antagonize these effects, restoring NO levels and reducing superoxide generation in a concentration-dependent manner.

In Vivo Blood Pressure Measurement

This protocol outlines a method to assess the in vivo effect of this compound or its stable analogs on blood pressure in a model of 20-HETE-dependent hypertension.

Materials:

  • Animal model of 20-HETE-dependent hypertension (e.g., Cyp4a14(-/-) mice).

  • Non-invasive tail-cuff blood pressure measurement system.

  • This compound analog (e.g., N-glycinate-20-azido-19(R)-hydroxy analog).

  • Vehicle for in vivo administration (e.g., drinking water or osmotic minipumps).

Procedure:

  • Acclimatize the animals to the tail-cuff blood pressure measurement procedure for at least one week to obtain stable baseline readings.

  • Record baseline systolic and diastolic blood pressure for several consecutive days.

  • Administer the this compound analog to the experimental group. The route and dose of administration will depend on the specific analog's properties (e.g., solubility and half-life). For example, a water-soluble analog could be administered in the drinking water. The control group should receive the vehicle alone.

  • Measure blood pressure daily throughout the treatment period.

  • Analyze the changes in blood pressure in the treated group compared to the control group.

Expected Outcome:

In a model of 20-HETE-dependent hypertension, administration of an effective this compound analog is expected to significantly lower blood pressure compared to the vehicle-treated control group.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows described.

GPR75_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds and Activates This compound This compound This compound->GPR75 Competitively Inhibits Gq Gαq GPR75->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Physiological_Effects Vasoconstriction, Endothelial Dysfunction Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: 20-HETE/GPR75 signaling and this compound antagonism.

Vascular_Reactivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Vessel Isolate Resistance Artery Mount_Myograph Mount on Pressure Myograph Isolate_Vessel->Mount_Myograph Equilibrate Equilibrate in PSS Mount_Myograph->Equilibrate Control_Curve Generate 20-HETE Concentration-Response Curve Equilibrate->Control_Curve Incubate_Antagonist Incubate with this compound Equilibrate->Incubate_Antagonist Compare_Curves Compare Concentration- Response Curves Control_Curve->Compare_Curves Treatment_Curve Generate 20-HETE Concentration-Response Curve (in presence of this compound) Incubate_Antagonist->Treatment_Curve Treatment_Curve->Compare_Curves Determine_Antagonism Determine Antagonistic Effect Compare_Curves->Determine_Antagonism

Caption: Workflow for vascular reactivity experiments.

Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture Endothelial Cells Load_Probe Load with Fluorescent Probe (DAF-FM or DHE) Culture_Cells->Load_Probe Pre_Incubate Pre-incubate with This compound or Vehicle Load_Probe->Pre_Incubate Stimulate Stimulate with 20-HETE (and Ca²⁺ ionophore for NO) Pre_Incubate->Stimulate Measure_Fluorescence Measure Fluorescence Stimulate->Measure_Fluorescence Quantify_Effect Quantify NO or Superoxide Production Measure_Fluorescence->Quantify_Effect

Caption: Workflow for cell-based NO/superoxide assays.

Conclusion

This compound is a specific and potent antagonist of the 20-HETE receptor GPR75, making it an indispensable tool for investigating the multifaceted roles of 20-HETE in health and disease. The protocols and data presented here provide a framework for researchers to effectively utilize this compound and its analogs to dissect the complexities of 20-HETE signaling pathways. The continued use of such pharmacological tools will undoubtedly accelerate the discovery of novel therapeutic strategies for cardiovascular and other diseases where 20-HETE signaling is dysregulated.

References

Application Notes and Protocols for 19(R)-HETE Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE) is a cytochrome P450 (CYP450) metabolite of arachidonic acid. Primarily produced in the kidney, it is recognized as a potent vasodilator of renal preglomerular vessels.[1][2] Of particular interest to researchers is its stereospecific ability to act as an antagonist to the vasoconstrictive effects of 20-HETE, a related arachidonic acid metabolite.[1][3] This unique activity makes this compound a valuable tool for investigating renal blood flow regulation, hypertension, and kidney disease. This document provides a comprehensive guide to the commercial sources, purity, and experimental applications of this compound standards.

Commercial Sources and Purity of this compound Standards

The availability of high-purity this compound is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the key information for commercially available this compound standards.

SupplierCatalog NumberPurityFormulationStorage
Cayman Chemical10007767≥98% (98.2% by HPLC for a specific batch)[4]A solution in ethanol-20°C
GlpBioGC40457Not specifiedNot specifiedNot specified

Note: Purity is a critical parameter for analytical standards. Cayman Chemical provides a certificate of analysis with a specified purity of ≥98%, with at least one batch demonstrating 98.2% purity by HPLC. When selecting a standard, it is imperative to obtain and review the certificate of analysis to ensure it meets the requirements of your experimental design.

Experimental Protocols

Preparation of this compound Standard Solutions

This compound is typically supplied as a solution in ethanol. Due to its lipid nature, it has limited solubility in aqueous solutions.

Materials:

  • This compound standard in ethanol

  • High-purity solvent (e.g., ethanol, DMSO, or DMF)

  • Physiological buffer (e.g., Krebs-Henseleit buffer, pH 7.4)

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Stock Solution Preparation: The commercial standard is provided as a stock solution in ethanol. Note the concentration provided by the manufacturer.

  • Working Solution Preparation:

    • For initial solubilization of larger amounts, solvents such as ethanol, DMSO, and DMF can be used. Cayman Chemical specifies the solubility of this compound to be 50 mg/ml in ethanol, 20 mg/ml in DMSO, and 20 mg/ml in DMF.

    • For aqueous buffers, it is recommended to first dilute the ethanolic stock solution in a water-miscible organic solvent before adding it to the aqueous buffer to avoid precipitation.

    • Prepare serial dilutions of the stock solution in the appropriate vehicle to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of the organic solvent in the experimental medium (typically <0.1%) to avoid solvent-induced artifacts.

  • Storage: Store the stock solution at -20°C as recommended. Prepare fresh working solutions on the day of the experiment.

In Vitro Vasoconstriction and Vasodilation Assay in Isolated Renal Arterioles

This protocol is designed to assess the effect of this compound on the vascular tone of isolated renal arterioles, particularly its ability to antagonize 20-HETE-induced vasoconstriction.

Materials:

  • Isolated renal interlobular arteries (65-125 µm in diameter) from a suitable animal model (e.g., rat)

  • Pressure myography system

  • Dissecting microscope

  • Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂)

  • 20-HETE standard

  • This compound standard

  • Vasoconstrictor agent (e.g., phenylephrine)

  • Data acquisition system

Protocol:

  • Vessel Isolation and Mounting:

    • Isolate renal interlobular arteries under a dissecting microscope.

    • Cannulate the isolated arteriole onto two glass micropipettes in a pressure myograph chamber filled with Krebs-Henseleit buffer.

    • Pressurize the vessel to a physiological pressure (e.g., 80 mmHg).

  • Equilibration:

    • Allow the vessel to equilibrate for at least 30-60 minutes at 37°C, during which the buffer is continuously perfused and gassed.

  • Assessment of Viability:

    • Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess the viability of the vascular smooth muscle.

  • 20-HETE-Induced Vasoconstriction:

    • After a washout period, pre-constrict the arteriole with a sub-maximal concentration of a vasoconstrictor like phenylephrine to achieve a stable baseline tone.

    • Add increasing concentrations of 20-HETE to the bath and record the changes in vessel diameter.

  • Antagonism by this compound:

    • After washing out the 20-HETE, pre-incubate a different vessel segment with a specific concentration of this compound (e.g., 1 µM) for a defined period (e.g., 15-20 minutes).

    • Repeat the cumulative addition of 20-HETE in the presence of this compound and record the changes in vessel diameter.

  • Data Analysis:

    • Measure the vessel diameter at baseline and after the addition of each concentration of the test compounds.

    • Express the changes in diameter as a percentage of the baseline diameter.

    • Construct concentration-response curves for 20-HETE in the absence and presence of this compound to determine the antagonistic effect.

Signaling Pathways

20-HETE-Induced Vasoconstriction and its Antagonism by this compound

20-HETE is a potent vasoconstrictor in the renal and cerebral vasculature. Its mechanism of action involves the activation of several downstream signaling cascades in vascular smooth muscle cells (VSMCs). This compound is a known antagonist of this pathway.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 20-HETE 20-HETE GPR75 GPR75 (Putative Receptor) 20-HETE->GPR75 Activates This compound This compound This compound->GPR75 Antagonizes PKC Protein Kinase C (PKC) GPR75->PKC Activates K_channel K+ Channel Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates PKC->K_channel Inhibits Depolarization->Ca_channel Activates Vasoconstriction Vasoconstriction Ca_influx->Vasoconstriction Induces

Caption: 20-HETE signaling pathway leading to vasoconstriction and its antagonism by this compound.

The signaling cascade for 20-HETE-induced vasoconstriction in renal arterioles is initiated by its interaction with a putative G-protein coupled receptor, GPR75. This leads to the activation of Protein Kinase C (PKC). Activated PKC phosphorylates and inhibits large-conductance Ca²⁺-activated K⁺ (BKCa) channels in the plasma membrane of vascular smooth muscle cells. Inhibition of these K⁺ channels leads to membrane depolarization, which in turn activates voltage-gated L-type Ca²⁺ channels. The subsequent influx of extracellular Ca²⁺ increases intracellular calcium concentration, triggering the contraction of the vascular smooth muscle and resulting in vasoconstriction. This compound exerts its vasodilatory effect by antagonizing the action of 20-HETE at its receptor, thereby preventing this signaling cascade and promoting vasorelaxation.

Experimental Workflow for Investigating this compound Effects

The following diagram outlines a typical workflow for studying the effects of this compound on vascular tone.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_standard Prepare this compound Standard Solutions antagonism Test Antagonism (this compound + 20-HETE) prep_standard->antagonism prep_vessel Isolate and Mount Renal Arterioles equilibrate Equilibrate Vessel prep_vessel->equilibrate viability Assess Viability (KCl) equilibrate->viability constriction Induce Vasoconstriction (e.g., 20-HETE) viability->constriction constriction->antagonism measure Measure Vessel Diameter antagonism->measure analyze Construct Concentration- Response Curves measure->analyze interpret Interpret Results analyze->interpret

Caption: Experimental workflow for studying this compound in isolated renal arterioles.

This workflow provides a structured approach for researchers to investigate the vascular effects of this compound. By following these protocols and understanding the underlying signaling pathways, scientists and drug development professionals can effectively utilize this compound standards to advance their research in renal physiology and cardiovascular pharmacology.

References

Application Notes and Protocols for In Vivo Administration of 19(R)-HETE in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the in vivo administration of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in mouse models. The information is intended to guide researchers in designing and executing experiments to investigate the biological functions of this eicosanoid.

Introduction

This compound is a cytochrome P450 (CYP) metabolite of arachidonic acid. It is one of the stereoisomers of 19-HETE and has been shown to possess distinct biological activities. Notably, this compound is a potent vasodilator of renal preglomerular vessels and can act as an antagonist to the vasoconstrictive effects of 20-HETE[1]. This suggests a potential role for this compound in the regulation of vascular tone and blood pressure. The following sections detail the current knowledge on its in vivo administration, dosage, and signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo administration of a 19-HETE analog in mice. It is important to note that specific in vivo dosage data for this compound is limited in the current literature; therefore, data from a stable analog is provided as a reference.

Table 1: In Vivo Administration of a 19-HETE Analog in Mice

CompoundMouse ModelAdministration RouteDosageFrequencyVehicleReference
19-HETE Analog (13)Male Cyp4a14(-/-) miceIntraperitoneal (IP)10 mg/kgDailySaline[2]

Table 2: Solubility of this compound

SolventConcentration
Ethanol50 mg/ml
DMSO20 mg/ml
DMF20 mg/ml
PBS (pH 7.2)0.5 mg/ml
(Data sourced from Cayman Chemical product information sheet)

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Given that this compound is a lipid, a multi-step process is required to prepare a vehicle suitable for intraperitoneal injection in mice. The following protocol is a general guideline based on common practices for administering hydrophobic compounds.

Materials:

  • This compound

  • Ethanol (anhydrous, sterile)

  • Sterile saline (0.9% NaCl) or Corn oil

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, dissolve the desired amount of this compound in a small volume of ethanol. For example, to prepare a 10 mg/ml stock solution, dissolve 1 mg of this compound in 100 µl of ethanol.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or brief sonication can be used to aid dissolution, but care should be taken to avoid degradation of the lipid.

  • Vehicle Formulation (Saline-based):

    • For a final injection volume of 100 µl per mouse (for a 25g mouse at 10 mg/kg, this would be 250 µg), the amount of ethanol from the stock solution should be minimized.

    • Calculate the volume of the stock solution needed for the desired final concentration.

    • In a separate sterile tube, add the required volume of sterile saline.

    • While vortexing the saline, slowly add the this compound stock solution. This rapid dilution into an aqueous phase can create a fine suspension. The final concentration of ethanol should ideally be below 5% to minimize solvent toxicity.

  • Vehicle Formulation (Oil-based):

    • If a more stable solution is required, corn oil can be used as the vehicle.

    • After preparing the ethanol stock solution, the ethanol can be evaporated under a gentle stream of nitrogen.

    • The dried this compound can then be resuspended in the desired volume of sterile corn oil.

    • Vortex thoroughly to ensure a homogenous suspension.

Note: Always prepare fresh solutions for each experiment as eicosanoids can be unstable. A vehicle-only control group (e.g., saline with the same final concentration of ethanol) should be included in all experiments.

Intraperitoneal (IP) Injection Protocol in Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection in mice.

Materials:

  • Prepared this compound solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate mouse restraint device

Procedure:

  • Animal Restraint:

    • Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail.

  • Injection Site Identification:

    • The recommended injection site is the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Administration:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

    • Slowly inject the solution. The typical injection volume for a mouse is 100-200 µl.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or signs of pain.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound as a 20-HETE Antagonist

While the direct receptor and downstream signaling cascade for this compound have not been fully elucidated, its function as an antagonist of 20-HETE provides a framework for its mechanism of action. 20-HETE is known to be a potent vasoconstrictor that signals through the G-protein coupled receptor GPR75, leading to the activation of phospholipase C (PLC), subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the activation of Protein Kinase C (PKC) and increased intracellular calcium, resulting in smooth muscle contraction. This compound is proposed to antagonize this pathway.

Caption: Proposed antagonistic action of this compound on the 20-HETE signaling pathway.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a mouse model of hypertension.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Mouse Model (e.g., Cyp4a14-/-) Acclimation Acclimation Period (1-2 weeks) Animal_Model->Acclimation Baseline Baseline Measurements (e.g., Blood Pressure) Acclimation->Baseline Grouping Randomize Mice into Treatment and Control Groups Baseline->Grouping Preparation Prepare this compound Solution and Vehicle Control Administration Daily IP Injection (e.g., 10 mg/kg) Preparation->Administration Grouping->Administration Monitoring Monitor Blood Pressure and Animal Health Administration->Monitoring Tissue_Collection Tissue and Blood Collection at Study Endpoint Monitoring->Tissue_Collection Analysis Biochemical and Histological Analysis Tissue_Collection->Analysis Data_Analysis Statistical Analysis of Results Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo study of this compound in mice.

References

Troubleshooting & Optimization

Preventing degradation of 19(R)-HETE in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to prevent the degradation of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a biologically active metabolite of arachidonic acid, produced by cytochrome P450 (CYP450) enzymes. It acts as a potent vasodilator and an antagonist to the vasoconstrictive effects of its counterpart, 20-HETE. Its accurate measurement is critical for studies in renal and cardiovascular physiology. However, like other eicosanoids, this compound is chemically labile and susceptible to degradation ex vivo through enzymatic metabolism and autooxidation, leading to inaccurate quantification if samples are not handled and stored correctly.

Q2: What are the primary pathways of this compound degradation in biological samples?

There are two main pathways of degradation:

  • Enzymatic Degradation: this compound can be further metabolized by other enzymes present in biological samples, such as cyclooxygenases (COX) and lipoxygenases (LOX), which can alter its structure.[1][2] It may also undergo further oxidation via pathways similar to those for 20-HETE.[2][3]

  • Autooxidation: As a polyunsaturated fatty acid derivative, this compound is prone to non-enzymatic oxidation by reactive oxygen species, especially if samples are exposed to air, light, or improper temperatures.[4] This process can generate a variety of oxidized byproducts and reduce the concentration of the target analyte.

Q3: Can I store my samples at -20°C instead of -80°C?

It is strongly advised to store all biological samples intended for eicosanoid analysis at -80°C. Lipid oxidation and enzymatic activity can continue, albeit at a slower rate, at -20°C, leading to significant degradation of this compound over time. For long-term stability and reliable results, -80°C is mandatory.

Q4: How do I prevent enzymatic degradation during sample collection?

Immediately after collection, samples should be treated with a cocktail of inhibitors. This typically includes an anticoagulant (e.g., EDTA for plasma), a cyclooxygenase (COX) inhibitor, and an antioxidant. Keeping the sample on ice at all times is also crucial to reduce enzymatic activity.

Q5: What is the best analytical method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for eicosanoid analysis. It offers the high sensitivity and selectivity required to accurately quantify low-concentration analytes like this compound in complex biological matrices and to distinguish it from its isomers.

Troubleshooting Guide

Issue 1: Low or undetectable levels of this compound.

Potential Cause Troubleshooting Action
Degradation during Collection/Handling Ensure blood/tissue is collected directly into pre-chilled tubes containing anticoagulants and inhibitors (See Table 1). Minimize time at room temperature; all processing steps should be performed on ice or at 4°C.
Improper Storage Verify that samples were flash-frozen immediately after processing and have been stored consistently at -80°C. Avoid repeated freeze-thaw cycles.
Inefficient Extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH is adjusted correctly (e.g., to ~3.5) before SPE to protonate the carboxylic acid for better retention on C18 columns. Check extraction recovery using a deuterated internal standard.
Sub-optimal LC-MS/MS Sensitivity Confirm that the mass spectrometer is tuned and calibrated. Optimize MS/MS parameters (e.g., collision energy) for the specific this compound transition. Ensure the LC method provides adequate chromatographic separation from interfering isomers.

Issue 2: High variability between sample replicates.

Potential Cause Troubleshooting Action
Inconsistent Sample Handling Standardize the entire workflow, from the moment of collection to extraction. Ensure equal incubation times and consistent temperature control for all samples. Even short delays can cause significant changes.
Ex Vivo Eicosanoid Formation Platelet activation during blood collection is a major source of ex vivo eicosanoid production. Ensure gentle collection and immediate addition of COX inhibitors like indomethacin.
Matrix Effects in MS Analysis Matrix components can suppress or enhance the ionization of this compound. Use a stable isotope-labeled internal standard (e.g., 20-HETE-d6) to normalize for these effects. Improve sample cleanup with a more rigorous extraction protocol.
Autosampler Instability Eicosanoids can degrade in the autosampler over long analytical runs. Limit storage time in the autosampler to less than 24 hours or ensure the autosampler is maintained at 4°C.

Data Presentation: Inhibitors, Storage, and Analytics

Table 1: Recommended Inhibitors and Antioxidants for Sample Stabilization

Compound Target Typical Final Concentration Notes
Indomethacin Cyclooxygenase (COX) enzymes 10-15 µM Add immediately to whole blood or tissue homogenates to prevent ex vivo prostanoid synthesis.
BHT (Butylated Hydroxytoluene) Autooxidation (Radical Scavenger) 0.005% - 0.05% (w/v) Add to collection tubes and/or extraction solvents to prevent non-enzymatic degradation.

| EDTA | Anticoagulant / Metalloenzymes | Standard concentration for blood collection tubes | Chelates divalent cations, preventing clotting and inhibiting certain enzymes. |

Table 2: Storage Conditions and Stability of Eicosanoids

Temperature Duration Expected Stability Recommendation
Room Temp (~22°C) Minutes to Hours Poor. Rapid enzymatic degradation and autooxidation. AVOID. Keep samples on ice at all times.
4°C (Refrigerator) < 24 Hours Fair. Suitable for short-term storage during sample processing only. TEMPORARY USE ONLY.
-20°C Days to Weeks Poor to Moderate. Significant degradation can occur over time as oxidation continues. NOT RECOMMENDED for long-term storage.

| -80°C | Months to Years | Excellent. Gold standard for long-term preservation of eicosanoid integrity. | MANDATORY for all samples. |

Table 3: Example LC-MS/MS Parameters for HETE Analysis Parameters should be optimized for the specific instrument used.

Parameter Value / Description
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 319.2
Example Product Ions (Q3) The specific product ion for 19-HETE should be determined by direct infusion. Common fragments for HETEs include loss of water (m/z 301.2) or cleavage at the carbon chain. For 20-HETE, a common transition is 319.2 → 275.1. For 12-HETE, a specific transition is 319.2 → 179.
Internal Standard 20-HETE-d6 or 15-HETE-d8 are commonly used for HETE class compounds.
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, <2.6 µm)

| Mobile Phase | Gradient of Water with 0.01% Acetic Acid and Methanol/Acetonitrile |

Experimental Protocols

Protocol: Collection and Processing of Plasma for this compound Analysis

  • Preparation: Pre-chill 15 mL conical tubes on ice. Prepare an inhibitor cocktail solution containing indomethacin (final concentration 10 µM) and BHT (final concentration 0.05% w/v) in ethanol.

  • Blood Collection: Collect whole blood via venipuncture directly into a K2-EDTA tube. Immediately add the inhibitor cocktail (e.g., 10 µL per 1 mL of blood).

  • Mixing: Gently invert the tube 8-10 times to mix the anticoagulant and inhibitors. Immediately place the tube on ice.

  • Centrifugation: Within 15 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Plasma Isolation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Transfer the plasma to a pre-chilled, labeled polypropylene cryovial.

  • Storage: Immediately snap-freeze the plasma aliquot in liquid nitrogen or on dry ice.

  • Long-Term Storage: Transfer the frozen samples to a -80°C freezer for storage until analysis.

Protocol: Solid-Phase Extraction (SPE) of this compound from Plasma

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 20-HETE-d6) to each plasma sample. Vortex briefly.

  • Acidification: Acidify the plasma to a pH of ~3.5 with 2M HCl. This step is crucial for protonating the carboxyl group of this compound.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the column to go dry.

  • Sample Loading: Load the acidified plasma onto the conditioned C18 cartridge.

  • Washing: Wash the column with 3 mL of 15% ethanol in water to remove polar impurities. Follow with a second wash using 3 mL of hexane to remove non-polar lipids.

  • Elution: Elute the this compound and other eicosanoids from the column with 3 mL of ethyl acetate or methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 Water:Methanol) for analysis by LC-MS/MS.

Visualizations

cluster_pathway This compound Metabolism & Degradation AA Arachidonic Acid (in cell membrane) HETE_19R This compound AA->HETE_19R CYP450 Enzymes (e.g., CYP2E1) Metabolites Further Oxidized Metabolites HETE_19R->Metabolites COX, LOX, Dehydrogenases Auto_Ox Autooxidation Products HETE_19R->Auto_Ox Reactive Oxygen Species (Non-enzymatic)

Caption: Metabolic pathway and degradation routes for this compound.

cluster_workflow Recommended Workflow for Sample Processing A 1. Sample Collection (Pre-chilled EDTA tube + Inhibitors) B 2. Centrifugation (4°C, 2000 x g, 15 min) A->B C 3. Plasma Isolation (Transfer supernatant) B->C D 4. Snap Freeze (Liquid N2 / Dry Ice) C->D E 5. Long-Term Storage (-80°C) D->E F 6. Sample Extraction (Thaw on ice, add IS, perform SPE) E->F G 7. LC-MS/MS Analysis F->G

Caption: Recommended workflow for biological sample handling and processing.

cluster_troubleshooting Troubleshooting Low this compound Recovery Start Low / No Signal? Check_Collection Inhibitors used? Sample kept cold? Start->Check_Collection Check_Storage Stored at -80°C? No freeze-thaw? Check_Collection->Check_Storage No Result1 Improve Collection Protocol Check_Collection->Result1 Yes Check_Extraction IS recovery okay? pH adjusted? Check_Storage->Check_Extraction No Result2 Review Storage Procedures Check_Storage->Result2 Yes Check_MS MS calibrated? Transitions optimized? Check_Extraction->Check_MS No Result3 Optimize Extraction Method Check_Extraction->Result3 Yes Result4 Optimize Instrument Method Check_MS->Result4 No

Caption: Troubleshooting logic for low this compound signal or recovery.

References

Troubleshooting low signal intensity of 19(R)-HETE in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 19(R)-HETE. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the mass spectrometry of this compound in a question-and-answer format.

Q1: I am observing very low or no signal for my this compound analyte. What are the most common causes?

Low signal intensity for this compound is a common challenge that can stem from several factors throughout the analytical workflow. The primary reasons often involve:

  • Inefficient Sample Preparation: Losses during extraction, improper storage, or the presence of interfering substances can significantly reduce the analyte concentration before it even reaches the instrument.[1][2][3] Eicosanoids are susceptible to degradation, and their levels can be altered by ex vivo formation.[1]

  • Poor Ionization Efficiency: this compound, like other eicosanoids, possesses a carboxylic acid group and ionizes best in negative electrospray ionization (ESI) mode to form the [M-H]⁻ ion.[4] Suboptimal source conditions or mobile phase composition can lead to poor ionization.

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a decreased signal. This is a significant issue in complex biological samples like plasma or tissue homogenates.

  • Suboptimal Liquid Chromatography (LC) Conditions: Poor chromatographic separation can lead to co-elution with isomers or matrix components, causing ion suppression and making accurate quantification difficult.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for this compound. Key parameters like collision energy and declustering potential need to be optimized for the specific analyte.

Q2: How can I improve the signal intensity of this compound during sample preparation?

Effective sample preparation is critical for achieving a strong signal. Here are some key considerations:

  • Use of Internal Standards: It is essential to use a stable isotope-labeled internal standard (SIL-IS) for this compound, such as 19(S)-HETE-d8 or a similar deuterated HETE standard. The SIL-IS should be added at the very beginning of the sample preparation process to account for analyte losses during extraction and to correct for matrix effects.

  • Efficient Extraction: Solid-phase extraction (SPE) is a commonly used and effective technique for cleaning up and concentrating eicosanoids from biological matrices. Liquid-liquid extraction can also be employed.

  • Prevent Analyte Degradation: Work quickly and keep samples on ice whenever possible. The use of antioxidants like butylated hydroxytoluene (BHT) can prevent auto-oxidation of polyunsaturated fatty acids and their metabolites during sample preparation. For blood samples, the choice of anticoagulant and storage conditions can impact oxylipin levels.

  • Protein Precipitation: For highly proteinaceous samples like plasma or tissue lysates, protein precipitation prior to SPE is a common and recommended step.

Q3: What are the optimal Liquid Chromatography (LC) conditions for this compound analysis?

Good chromatographic separation is key to minimizing ion suppression and separating this compound from its isomers.

  • Column Choice: A C18 reversed-phase column is commonly used for the separation of eicosanoids.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B), both containing a small amount of acid, such as 0.1% acetic acid or 0.1% formic acid, to ensure the carboxylic acid group of this compound is protonated for good retention on the reversed-phase column. The organic phase is often a mixture of acetonitrile and methanol.

  • Gradient Elution: A gradient elution is necessary to effectively separate the various eicosanoids and to elute this compound with a good peak shape.

Q4: My signal is still low. What Mass Spectrometry (MS) parameters should I optimize?

Optimizing your MS parameters is crucial for maximizing sensitivity.

  • Ionization Mode: Use negative electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, use MRM mode for the highest sensitivity and specificity.

  • Tuning and Compound Optimization: It is critical to tune the mass spectrometer and optimize the parameters for this compound. This involves infusing a standard solution of this compound and optimizing the precursor ion, product ions, collision energy (CE), and declustering potential (DP) or cone voltage. Do not rely solely on literature values, as optimal settings can vary between instruments.

  • Source Parameters: Systematically optimize the ion spray voltage, source temperature, and gas pressures (nebulizer gas, curtain gas, and collision gas) to ensure efficient desolvation and ionization.

Experimental Protocols

General Protocol for this compound Analysis by LC-MS/MS

This protocol provides a general guideline. Optimization will be required for specific sample matrices and instrumentation.

  • Internal Standard Spiking: Add a known amount of a suitable deuterated internal standard (e.g., 15(S)-HETE-d8) to the biological sample (e.g., 100 µL of plasma).

  • Protein Precipitation: Precipitate proteins by adding 3-4 volumes of cold organic solvent (e.g., methanol or acetonitrile). Vortex and centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the this compound and other eicosanoids with an organic solvent like methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Typical Liquid Chromatography Parameters for HETE Analysis
ParameterTypical Setting
Column C18 Reversed-Phase (e.g., 2.1 x 150 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% Acetic Acid
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40 - 50 °C
Injection Volume 1 - 10 µL
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, followed by a wash and re-equilibration.
Table 2: Example Mass Spectrometry Parameters for HETE Analysis
ParameterTypical Setting
Ionization Mode Negative Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 319.2 for HETEs
Product Ions (Q3) Specific fragments for different HETE isomers (e.g., m/z 115, 179)
Ion Spray Voltage -4000 to -4500 V
Source Temperature 500 - 525 °C
Collision Gas High
Declustering Potential (DP) Optimized for each analyte
Collision Energy (CE) Optimized for each MRM transition

Mandatory Visualizations

G Figure 1: Troubleshooting Low Signal Intensity of this compound cluster_0 Initial Observation cluster_1 Sample Preparation Checks cluster_2 LC System Checks cluster_3 MS System Checks cluster_4 Resolution Low or No Signal Low or No Signal Check Internal Standard Check Internal Standard Low or No Signal->Check Internal Standard Start Here Review Extraction Protocol Review Extraction Protocol Check Internal Standard->Review Extraction Protocol IS OK? Assess Sample Stability Assess Sample Stability Review Extraction Protocol->Assess Sample Stability Protocol OK? Verify Column Performance Verify Column Performance Assess Sample Stability->Verify Column Performance Sample Stable? Check Mobile Phase Check Mobile Phase Verify Column Performance->Check Mobile Phase Column OK? Inspect for Leaks/Clogs Inspect for Leaks/Clogs Check Mobile Phase->Inspect for Leaks/Clogs Mobile Phase OK? Confirm MS Tuning Confirm MS Tuning Inspect for Leaks/Clogs->Confirm MS Tuning System OK? Optimize Source Parameters Optimize Source Parameters Confirm MS Tuning->Optimize Source Parameters Tuning OK? Optimize MRM Transitions Optimize MRM Transitions Optimize Source Parameters->Optimize MRM Transitions Source Optimized? Signal Restored Signal Restored Optimize MRM Transitions->Signal Restored MRM Optimized?

Caption: A step-by-step guide to troubleshooting low this compound signal.

G Figure 2: Experimental Workflow for this compound Analysis Biological Sample Biological Sample Add Internal Standard Add Internal Standard Biological Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Evaporation Evaporation Solid-Phase Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: A typical workflow for analyzing this compound from biological samples.

References

Technical Support Center: Analysis of 19(R)-HETE by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE), with a focus on mitigating matrix effects.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, are a significant challenge in LC-MS/MS analysis.[1][2] They can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the method.[1][3] This guide provides a systematic approach to identifying and mitigating these effects.

1. Problem Identification: Are you observing signs of matrix effects?

  • Question: Are you experiencing low signal intensity, poor peak shape, high variability between injections, or inconsistent results for your this compound analysis?

  • Action: These are common indicators of matrix effects.[4] Proceed to the diagnosis and mitigation stages.

2. Diagnosis: Confirming the Presence and Nature of Matrix Effects

  • Question: How can I confirm that matrix effects are impacting my this compound analysis?

  • Answer: The most reliable method is the post-extraction addition method.

    • Procedure:

      • Prepare a standard solution of this compound in a pure solvent.

      • Prepare a blank matrix sample (e.g., plasma, tissue homogenate) by performing the entire extraction procedure without the analyte.

      • Spike the extracted blank matrix with the this compound standard at the same concentration as the pure solvent standard.

      • Analyze both samples by LC-MS/MS.

    • Interpretation: A significant difference in the peak area of this compound between the pure standard and the post-extraction spiked sample indicates the presence of matrix effects.

Quantitative Assessment of Matrix Effect

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in post-extraction spike / Peak area in pure solvent) x 100

  • ME < 100% indicates ion suppression.

  • ME > 100% indicates ion enhancement.

3. Mitigation Strategies: Reducing or Compensating for Matrix Effects

Once matrix effects are confirmed, several strategies can be employed to minimize their impact on your this compound analysis.

  • A. Optimize Sample Preparation: The primary goal is to remove interfering matrix components, such as phospholipids, which are notorious for causing ion suppression.

    • Liquid-Liquid Extraction (LLE): A common and effective technique for separating lipids like this compound from more polar matrix components.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup than LLE. C18 cartridges are often used for the extraction of eicosanoids.

    • Phospholipid Depletion: Specific sample preparation kits and methods are available to selectively remove phospholipids from the sample matrix.

  • B. Optimize Chromatographic Conditions:

    • Improve Separation: Adjusting the gradient, flow rate, or using a different column chemistry can help separate this compound from co-eluting matrix components.

    • Divert Valve: Using a divert valve to direct the flow from the column to waste during the elution of highly interfering components (like salts at the beginning of the run) can prevent contamination of the mass spectrometer source.

  • C. Use of an Appropriate Internal Standard:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS for this compound, such as this compound-d8, will behave nearly identically to the analyte during sample preparation, chromatography, and ionization, thus correcting for signal variations.

  • D. Dilution of the Sample:

    • Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. However, this may compromise the sensitivity of the assay if the analyte concentration is low.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of this compound from biological samples?

A1: The most common sources are phospholipids from cell membranes, salts from buffers, and other endogenous metabolites that co-elute with this compound. These molecules can compete with this compound for ionization in the electrospray source, typically leading to ion suppression.

Q2: I am observing significant ion suppression. What is the first step I should take to troubleshoot this issue?

A2: The first and most critical step is to review and optimize your sample preparation protocol. Inefficient removal of phospholipids is a frequent cause of ion suppression for lipid analytes. Consider implementing a more rigorous cleanup method such as solid-phase extraction (SPE) or a specific phospholipid removal procedure.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound absolutely necessary?

A3: While not strictly mandatory for qualitative analysis, for accurate and precise quantification, the use of a SIL-IS is highly recommended and is considered the gold standard for correcting matrix effects. Without it, your quantitative results may be unreliable due to variations in matrix effects between samples.

Q4: Can I use a different HETE isomer as an internal standard if a SIL-IS for this compound is unavailable?

A4: Using a different HETE isomer as an internal standard is a possible alternative, but it is not ideal. While structurally similar, different isomers may have slightly different chromatographic retention times and ionization efficiencies, meaning they may not perfectly compensate for the matrix effects experienced by this compound.

Q5: My lab is on a tight budget. What is the most cost-effective way to minimize matrix effects?

A5: Optimizing your sample preparation with techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using bulk sorbents can be a cost-effective starting point. Additionally, simple dilution of your sample extract can sometimes be sufficient to reduce matrix effects to an acceptable level, provided you have adequate sensitivity.

Q6: I am still seeing matrix effects even after optimizing my sample preparation and chromatography. What else can I do?

A6: If significant matrix effects persist, using a matrix-matched calibration curve is a viable strategy. This involves preparing your calibration standards in an extract of a blank matrix that is as similar as possible to your actual samples. This helps to ensure that the standards and samples experience similar matrix effects.

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a biological fluid like plasma.

  • Materials:

    • C18 SPE cartridges

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Ethyl acetate

    • Hexane

    • Formic acid

    • Internal standard solution (e.g., this compound-d8)

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Acidify the sample to pH 3.5-4.0 with formic acid.

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to remove non-polar lipids.

    • Elution: Elute this compound and other HETEs with 5 mL of ethyl acetate.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters that may require optimization for your specific instrumentation.

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transition (Example) Q1: 319.2 m/z -> Q3: 179.1 m/z (This is an example for a HETE, specific transitions for this compound should be optimized)
Internal Standard Transition Q1: 327.2 m/z -> Q3: 184.1 m/z (for a d8-labeled standard)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (SIL-IS) sample->add_is extraction Solid-Phase Extraction (SPE) add_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (using SIL-IS) peak_integration->quantification final_result final_result quantification->final_result Final Concentration

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

hete_signaling_pathway cluster_synthesis Synthesis of HETEs cluster_signaling Cellular Signaling aa Arachidonic Acid cyp450 Cytochrome P450 Enzymes aa->cyp450 hete_19r This compound cyp450->hete_19r receptor G-protein Coupled Receptor (GPCR) hete_19r->receptor Binds to Receptor downstream Downstream Signaling Cascades (e.g., MAPK, PKC) receptor->downstream response Cellular Response (e.g., Vasodilation, Inflammation) downstream->response

Caption: Generalized signaling pathway for HETEs, including this compound.

References

Optimizing chromatographic separation of HETE isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Optimizing Chromatographic Separation of HETE Isomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in the analysis of hydroxyeicosatetraenoic acid (HETE) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of HETE isomers so challenging?

A1: The separation of HETE isomers is difficult due to their structural similarities. Many isomers share the same mass and similar fragmentation patterns in mass spectrometry, making their differentiation dependent on effective chromatographic resolution.[1] Positional isomers (e.g., 5-HETE, 12-HETE, 15-HETE) and enantiomers (R/S forms) often co-elute on standard reversed-phase columns, necessitating specialized chromatographic techniques for accurate quantification.[1][2]

Q2: What is the importance of chiral chromatography for HETE analysis?

A2: Chiral chromatography is essential to separate HETE enantiomers (e.g., 12(S)-HETE vs. 12(R)-HETE).[3] This is critical because enzymatic pathways, such as those involving lipoxygenases (LOX), produce specific stereoisomers (e.g., 12(S)-HETE), while non-enzymatic, free-radical-mediated lipid peroxidation generates a racemic mixture (equal amounts of R and S forms).[3] Therefore, chiral analysis allows researchers to distinguish between enzymatic and non-enzymatic origins of HETEs, which is vital for understanding their roles in physiological and pathological processes.

Q3: What are the most common analytical methods for HETE isomer analysis?

A3: The most prevalent method is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS). Reversed-phase chromatography is commonly used for separating positional isomers, while chiral stationary phases are required for enantiomeric separation. Electrospray ionization (ESI) in negative ion mode is typically employed, as HETEs readily form [M-H]⁻ ions.

Q4: How can ex vivo formation of HETEs during sample handling be prevented?

A4: Preventing artificial HETE formation is crucial for accurate results. This can be achieved by adding antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) during sample collection to quench radical-catalyzed reactions and reduce peroxides. Additionally, enzyme inhibitors such as indomethacin (for cyclooxygenases) can be added to urine samples, and samples should be processed quickly at low temperatures to minimize enzymatic activity. Storing samples properly, such as on dry ice for shipment and at -40°C or lower for long-term storage, is also critical.

Q5: What is the role of derivatization in HETE analysis?

A5: While not always necessary for LC-MS/MS analysis, derivatization can be used to improve chromatographic properties or enhance ionization efficiency. For instance, derivatizing HETEs with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can create characteristic fragment ions, which can aid in identifying and quantifying isomers within a mixture. However, for most modern LC-MS/MS methods, derivatization is not required due to the high sensitivity of the instrumentation.

Troubleshooting Guides

This section addresses specific issues encountered during the chromatographic separation of HETE isomers.

Problem 1: Critical HETE isomers are co-eluting.

Question: My primary HETE isomers (e.g., 8-HETE, 12-HETE, 15-HETE) are not separating on my C18 column. What steps can I take to achieve baseline separation?

Answer: Co-elution of HETE isomers is a frequent challenge. A systematic approach to method optimization is required to resolve these compounds.

  • Solution 1: Optimize the Mobile Phase. This is often the first and most effective step.

    • Adjust Solvent Strength: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Reducing the organic content will increase retention times and may improve resolution.

    • Modify Gradient Elution: If using a gradient, make it shallower (i.e., slow down the rate of increase in the organic solvent). A slower gradient increases the opportunity for separation.

    • Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and resolve co-eluting peaks.

  • Solution 2: Change the Stationary Phase (Column Chemistry). If mobile phase optimization is insufficient, changing the column is the next logical step.

    • Use a C30 Column: For separating hydrophobic, structurally similar isomers like carotenoids and potentially HETEs, C30 columns offer enhanced shape selectivity compared to standard C18 columns.

    • Employ a Chiral Stationary Phase (CSP): To separate enantiomers (R/S isomers), a chiral column is mandatory. This is the only reliable way to distinguish between enzymatically and non-enzymatically produced HETEs.

  • Solution 3: Adjust Operating Parameters.

    • Lower the Flow Rate: Reducing the flow rate can increase interaction time with the stationary phase, leading to better resolution, although it will lengthen the analysis time.

    • Optimize Column Temperature: Temperature can affect selectivity. Experiment with different temperatures (e.g., in 5°C increments) within the column's stable range. Lowering the temperature sometimes improves chiral separations.

Problem 2: My peaks are tailing.

Question: The peaks for my HETE standards are asymmetrical and show significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Solution 1: Check for Secondary Silanol Interactions. The carboxylic acid group on HETEs can interact with residual silanol groups on the silica backbone of the column, causing tailing.

    • Acidify the Mobile Phase: Adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of both the silanol groups and the analyte's carboxylic acid, minimizing these interactions.

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.

  • Solution 2: Reduce Column Overload. Injecting too much sample can saturate the stationary phase and lead to tailing.

    • Dilute the Sample: Reduce the concentration of your sample.

    • Decrease Injection Volume: Inject a smaller volume onto the column.

  • Solution 3: Ensure Sample Solvent Compatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Problem 3: I'm observing split peaks.

Question: My chromatogram shows split peaks for a single HETE isomer. What could be causing this?

Answer: Split peaks can arise from issues with the column or the sample introduction.

  • Solution 1: Inspect the Column for Voids. A void or channel at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This is often irreversible, and the column may need to be replaced. To prevent this, always operate within the column's recommended pressure and pH limits.

  • Solution 2: Clean the Column Inlet Frit. A partially blocked frit at the column inlet can distort the sample band. Try back-flushing the column (disconnect it from the detector first) to dislodge particulates.

  • Solution 3: Address Sample Solvent Mismatch. As with peak tailing, injecting a sample in a much stronger solvent than the mobile phase can cause peak splitting. Dissolve the sample in the initial mobile phase.

  • Solution 4: Check for Co-elution. What appears to be a split peak might be two closely eluting, unresolved isomers. Review your separation method and consider the troubleshooting steps for co-elution.

Problem 4: My signal intensity is low or inconsistent (LC-MS).

Question: I am experiencing poor sensitivity and reproducibility in my LC-MS/MS analysis of HETEs. What should I investigate?

Answer: Low or variable signal intensity in LC-MS is often related to matrix effects or issues with the ionization source.

  • Solution 1: Evaluate and Mitigate Matrix Effects. Co-eluting compounds from the sample matrix (e.g., plasma, tissue) can suppress the ionization of the target analytes.

    • Improve Sample Preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.

    • Adjust Chromatography: Modify the HPLC gradient to separate the HETEs from the regions where matrix components elute.

    • Use Stable Isotope-Labeled Internal Standards: The most reliable way to correct for matrix effects and other sources of variability is to use stable isotope-labeled internal standards (e.g., d8-12(S)-HETE) for each analyte.

  • Solution 2: Optimize MS Source Parameters. Ensure the electrospray ionization (ESI) source is operating optimally.

    • Clean the Ion Source: Contaminants can build up on the source components, reducing sensitivity. Follow the manufacturer's instructions for cleaning.

    • Optimize Source Conditions: Re-optimize parameters like capillary voltage, gas flow rates, and temperature by infusing a standard solution of a representative HETE.

  • Solution 3: Check Mobile Phase Additives. The type and concentration of mobile phase additives can significantly impact ionization efficiency.

    • Use Volatile Buffers: For MS applications, use volatile additives like formic acid, acetic acid, or ammonium formate. Non-volatile salts like phosphate will contaminate the MS source.

    • Optimize Additive Concentration: While acids are needed for good chromatography, excessively high concentrations can sometimes suppress ESI signal.

Data Presentation

Table 1: Typical HPLC Parameters for HETE Isomer Separation
ParameterTypical SettingPurpose / Comment
Column Type Reversed-Phase C18 or C30 (e.g., 2.1 x 100 mm, 1.7 µm)C18 is a good starting point. C30 offers enhanced shape selectivity for isomers.
Mobile Phase A Water with 0.1% Formic or Acetic AcidAcidifier to improve peak shape by suppressing silanol interactions.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic or Acetic AcidAcetonitrile often provides sharper peaks and lower backpressure.
Flow Rate 0.2 - 0.4 mL/minAdjusted based on column dimensions and particle size.
Column Temp. 25 - 40°CTemperature can be optimized to improve selectivity.
Injection Volume 1 - 10 µLKeep low to prevent column overload.
Gradient Example: 30-95% B over 15 minA shallow gradient is crucial for resolving closely eluting isomers.
Table 2: Example LC-MS/MS Parameters for HETE Analysis
ParameterTypical Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 319.2
Example Product Ions (m/z) Varies by isomer (e.g., 115, 167, 179 for 5-HETE; 179, 219 for 12-HETE)
Internal Standard Deuterated HETE (e.g., d8-12(S)-HETE)

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting HETEs from a biological matrix like plasma or urine.

  • Sample Collection: Collect samples (e.g., 1 mL of plasma) into tubes containing an antioxidant/inhibitor cocktail (e.g., BHT and indomethacin) to prevent ex vivo analyte formation.

  • Internal Standard Spiking: Add an internal standard mixture containing deuterated HETEs (e.g., d8-12(S)-HETE) to each sample.

  • Acidification: Acidify the sample to a pH of ~3.5 with acetic acid. This ensures the HETEs are in their protonated form for efficient extraction.

  • Extraction: Add 3 volumes of an organic solvent (e.g., ethyl acetate or a methanol:chloroform mixture). Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the samples (e.g., at 2,500 x g for 10 minutes) to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:methanol).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the LC-MS system.

Protocol 2: Chiral Separation of HETE Enantiomers

This protocol outlines the key considerations for separating R/S isomers.

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for separating acidic compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used.

  • Mobile Phase: Chiral separations are often performed in normal-phase or polar organic mode, but reversed-phase methods are also possible.

    • Normal Phase Example: A mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).

    • The choice of mobile phase is highly dependent on the specific chiral column, and method development often requires screening several columns and mobile phases.

  • Optimization:

    • Flow Rate: Lower flow rates often improve chiral resolution.

    • Temperature: Temperature control is critical. Lowering the column temperature can sometimes enhance chiral recognition and improve separation.

  • Detection: Couple the chiral LC system to the MS/MS detector to confirm the identity and quantify the separated enantiomers.

Visualizations

HETE_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid (AA) Membrane->AA Stimulus LOX Lipoxygenases (LOX) AA->LOX COX Cyclooxygenases (COX) AA->COX CYP450 Cytochrome P450 (CYP450) AA->CYP450 HETEs HETE Isomers (e.g., 5-HETE, 12-HETE) LOX->HETEs PGs Prostaglandins (PGs) COX->PGs CYP450->HETEs (e.g., 20-HETE) EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect 1. Sample Collection (with antioxidants) Spike 2. Spike Internal Standards Collect->Spike Extract 3. Liquid-Liquid or Solid-Phase Extraction Spike->Extract Reconstitute 4. Dry & Reconstitute Extract->Reconstitute Inject 5. LC-MS/MS Injection Reconstitute->Inject Separate 6. Chromatographic Separation (Reversed-Phase or Chiral) Inject->Separate Detect 7. MS/MS Detection (MRM Mode) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification (vs. Internal Standard) Integrate->Quantify Report 10. Data Reporting Quantify->Report Troubleshooting_Workflow Start Problem: Co-eluting Isomers Step1 Optimize Mobile Phase (Gradient, Solvent Type) Start->Step1 Check1 Resolution Adequate? Step1->Check1 Step2 Adjust Operating Parameters (Flow Rate, Temperature) Check1->Step2 No End_Success Problem Resolved Check1->End_Success Yes Check2 Resolution Adequate? Step2->Check2 Step3 Change Stationary Phase (e.g., C18 -> C30, or use Chiral Column) Check2->Step3 No Check2->End_Success Yes Check3 Resolution Adequate? Step3->Check3 Check3->End_Success Yes End_Fail Further Method Development Needed Check3->End_Fail No

References

Technical Support Center: Chemical Synthesis of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges in the total synthesis of this compound revolve around three key areas:

  • Stereocontrol: Achieving the desired (R) configuration at the C19 hydroxyl group with high enantioselectivity is a critical step that often dictates the overall success of the synthesis.

  • Polyene Chain Integrity: The tetraene motif (four Z-double bonds) is susceptible to isomerization and oxidation. Maintaining the integrity of these double bonds throughout the synthetic sequence is crucial.

  • Purification: The final product, this compound, can be difficult to separate from closely related isomers, such as 20-HETE and the (S)-enantiomer, as well as other reaction byproducts.

Q2: Which synthetic strategies are most common for achieving the chiral center in this compound?

A2: The introduction of the C19(R)-hydroxyl group is typically accomplished using asymmetric synthesis techniques. A highly effective and widely used method is the Sharpless asymmetric epoxidation of a suitable allylic alcohol precursor. This reaction is renowned for its predictability and high enantioselectivity.[1][2][3] An alternative approach involves the use of chiral pool starting materials or enzymatic resolution.

Q3: How can I minimize the isomerization of the Z-double bonds during the synthesis?

A3: Minimizing double bond isomerization requires careful control of reaction conditions. Key considerations include:

  • Temperature: Avoid excessive heat, as it can promote isomerization. Perform reactions at or below room temperature whenever possible.

  • pH: Strongly acidic or basic conditions can lead to double bond migration. Use mild reagents and buffer reactions where appropriate.

  • Light: Protect light-sensitive intermediates from prolonged exposure to light, which can induce photochemical isomerization.

  • Metal Catalysts: Be mindful of residual transition metals from coupling reactions, as they can catalyze isomerization. Ensure thorough purification after such steps.

Q4: What are the best practices for the purification of this compound?

A4: Purification of this compound often requires a multi-step approach.

  • Flash Column Chromatography: Initial purification on silica gel can remove non-polar impurities. A solvent system such as a gradient of ethyl acetate in hexanes with 0.1% acetic acid is a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC is often more effective than reverse-phase for separating HETE isomers.[4] A mobile phase consisting of a mixture of hexane, isopropanol, and acetic acid can provide good resolution.[4] Chiral HPLC may be necessary to confirm enantiomeric purity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in Wittig reaction for polyene chain construction. - Incomplete ylide formation. - Steric hindrance. - Unstable ylide.- Ensure anhydrous conditions for ylide generation. - Use a stronger, non-nucleophilic base (e.g., NaHMDS, KHMDS). - For stabilized ylides, consider Horner-Wadsworth-Emmons reaction for better E/Z selectivity and easier purification.
Poor enantioselectivity in Sharpless asymmetric epoxidation. - Impure titanium(IV) isopropoxide or tartrate ligand. - Presence of water in the reaction mixture. - Incorrect stoichiometry of catalyst components.- Use freshly distilled or high-purity reagents. - Employ molecular sieves to ensure anhydrous conditions. - Carefully control the molar ratios of the catalyst components as per established protocols.
Formation of over-oxidation products (e.g., ketones). - Use of harsh oxidizing agents. - Prolonged reaction times with certain oxidants.- Utilize mild and selective oxidizing agents (e.g., Dess-Martin periodinane for alcohol to aldehyde conversion). - Monitor the reaction closely by TLC or LC-MS and quench promptly upon completion.
Cleavage of silyl protecting groups during the workup. - Accidental exposure to acidic conditions. - Use of protic solvents during extraction of sensitive intermediates.- Use a buffered aqueous solution (e.g., saturated NaHCO3) for the aqueous wash. - Minimize contact time with aqueous phases.
Difficulty in separating this compound from 20-HETE by HPLC. - Co-elution of the regioisomers.- Optimize the normal-phase HPLC conditions. Try different solvent systems (e.g., varying the percentage of isopropanol). - Consider derivatization to improve separation.

Experimental Protocols

Below are representative protocols for key steps in a plausible synthetic route to this compound, based on established methodologies in natural product synthesis.

Protocol 1: Sharpless Asymmetric Epoxidation

This protocol describes the enantioselective epoxidation of an allylic alcohol precursor to establish the C19(R) stereocenter.

Materials:

  • Allylic alcohol precursor

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (t-BuOOH) in decane

  • Dichloromethane (DCM), anhydrous

  • 4Å Molecular sieves, activated

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous DCM and activated 4Å molecular sieves.

  • Cool the flask to -20°C.

  • Add Ti(OiPr)4, followed by the dropwise addition of (+)-DIPT. Stir for 30 minutes at -20°C.

  • Add the allylic alcohol precursor in DCM dropwise to the cooled solution.

  • Add t-BuOOH dropwise. The reaction is typically exothermic; maintain the temperature at -20°C.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of Na2SO4.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Filter the mixture through Celite®, washing with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Parameter Typical Value
Temperature -20°C
Catalyst Loading 5-10 mol%
Typical Yield 70-95%
Expected Enantiomeric Excess >95%
Protocol 2: Wittig Olefination for Polyene Chain Elongation

This protocol outlines the formation of a Z-double bond in the polyunsaturated chain.

Materials:

  • Phosphonium salt

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde precursor

Procedure:

  • To a flame-dried, two-necked flask under an argon atmosphere, add the phosphonium salt and anhydrous THF.

  • Cool the suspension to -78°C.

  • Add KHMDS dropwise. The solution should turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at -78°C.

  • Add the aldehyde precursor in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to stir at -78°C for several hours, then slowly warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Typical Value
Temperature -78°C to room temperature
Base KHMDS or NaHMDS
Typical Yield 60-85%
Expected Z:E Ratio >10:1 (for non-stabilized ylides)

Visualizations

Signaling Pathway of Arachidonic Acid Metabolism

Arachidonic_Acid_Metabolism AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX CYP450 Cytochrome P450 (CYP) AA->CYP450 Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes HETEs HETEs CYP450->HETEs EETs EETs CYP450->EETs HETE_19R This compound HETEs->HETE_19R Synthetic_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis (with Chiral Center) A1 Starting Material A A2 Chain Elongation (e.g., Wittig) A1->A2 A3 Functional Group Manipulation A2->A3 A4 Fragment A (Aldehyde/Ylide) A3->A4 Coupling Fragment Coupling (e.g., Wittig/Cross-Coupling) A4->Coupling B1 Starting Material B (Allylic Alcohol) B2 Sharpless Asymmetric Epoxidation B1->B2 B3 Epoxide Opening B2->B3 B4 Fragment B (Chiral Alcohol) B3->B4 B4->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification HPLC Purification Deprotection->Purification FinalProduct This compound Purification->FinalProduct

References

Challenges in measuring 19(R)-HETE in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Measurement of 19(R)-HETE

Welcome to the technical support center for the analysis of this compound in complex biological matrices. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.

Frequently Asked Questions (FAQs)

Category 1: Sample Collection and Handling

Q1: What are the critical first steps during sample collection to ensure the stability of this compound?

A1: To prevent enzymatic formation and degradation of this compound, immediate processing is crucial.

  • Inhibitors: Add a cyclooxygenase (COX) inhibitor, such as indomethacin (10-15 μM), to samples immediately after collection to prevent exogenous formation of eicosanoids.[1][2]

  • Temperature: Keep samples on ice at all times during handling and processing to minimize enzymatic activity and potential isomerization.[3]

  • Storage: For long-term storage, samples should be snap-frozen and kept at -80°C to prevent degradation.[3][4]

Q2: How should I store my biological samples (plasma, serum, tissue) to ensure the stability of this compound before analysis?

A2: Analyte stability is critical for accurate quantification.

  • Short-term Storage: For temporary storage (up to a few hours), keep samples on ice or refrigerated at 2-8°C.

  • Long-term Storage: For storage longer than a day, samples should be stored at -80°C. Multiple freeze-thaw cycles should be avoided as they can lead to analyte degradation. If repeated analysis is expected, aliquot the samples into smaller volumes before freezing.

Category 2: Sample Preparation and Extraction

Q3: My recovery of this compound is consistently low. What are the likely causes and how can I improve it?

A3: Low recovery is a common issue often linked to the extraction procedure. Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE) for its selectivity and reduced solvent usage.

  • Incomplete Elution: Ensure the elution solvent is strong enough to release this compound from the SPE sorbent. Methyl formate or ethyl acetate are effective choices.

  • Improper pH: The sample pH must be acidic (around 3.5) before loading onto the C18 SPE column to ensure the analyte is in a neutral, non-ionized form and retains well on the reverse-phase sorbent.

  • Protein Binding: this compound can bind to proteins in the matrix. Protein precipitation (e.g., with cold methanol or acetonitrile) before SPE can significantly improve recovery.

  • SPE Column Conditioning: Ensure the C18 SPE column is properly conditioned (e.g., with methanol) and equilibrated (e.g., with water) before loading the sample.

Q4: How can I minimize the risk of this compound degradation or isomerization during sample preparation?

A4: HETEs are susceptible to oxidation and isomerization.

  • Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction and reconstitution solvents to prevent auto-oxidation.

  • Acid Exposure: Minimize the time the sample is exposed to acidic conditions, as this can cause rearrangement of some HETE isomers. Neutralizing the sample to ~pH 7.0 before solvent evaporation can reduce acid-induced analyte loss.

  • Temperature Control: Keep samples on ice or at 4°C throughout the extraction process.

  • Evaporation: Evaporate the final eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator to avoid excessive heat.

Below is a generalized workflow for sample preparation that incorporates these best practices.

G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Sample Biological Sample (Plasma, Tissue, etc.) AddInhibitor Add COX Inhibitor (e.g., Indomethacin) Sample->AddInhibitor SpikeIS Spike with Deuterated IS AddInhibitor->SpikeIS Precipitate Protein Precipitation (Cold Methanol, -20°C) SpikeIS->Precipitate Centrifuge Centrifuge (1000 x g, 10 min, 4°C) Precipitate->Centrifuge Acidify Acidify Supernatant (to pH 3.5) Centrifuge->Acidify Load Load Sample Acidify->Load Condition Condition C18 Column (Methanol) Equilibrate Equilibrate C18 Column (Water) Wash1 Wash 1 (Aqueous wash) Load->Wash1 Wash2 Wash 2 (Hexane) Wash1->Wash2 Elute Elute with Methyl Formate / Ethyl Acetate Wash2->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for this compound extraction from biological samples.

Category 3: Chromatography and Detection

Q5: I am struggling to chromatographically separate this compound from its stereoisomer, 19(S)-HETE. What should I do?

A5: The separation of this compound and 19(S)-HETE is a significant challenge requiring specialized chromatography.

  • Chiral Column: A chiral column is mandatory for separating these enantiomers. Columns like the Lux Amylose-2 are specifically designed for this purpose.

  • Mobile Phase Optimization: The separation is highly sensitive to the mobile phase composition and pH. A typical mobile phase involves a gradient of acetonitrile in water with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

  • Slow Gradient: Employing a slow, shallow elution gradient is often necessary to achieve baseline resolution between the enantiomers. For example, a 40-minute gradient increasing from 50% to 90% acetonitrile has been used successfully.

Q6: What are the main causes of matrix effects in LC-MS/MS analysis of this compound, and how can they be mitigated?

A6: Matrix effects, typically ion suppression, occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte in the mass spectrometer source. This can lead to poor accuracy and reproducibility.

  • Primary Cause: Endogenous phospholipids are a major source of matrix effects in plasma and serum samples.

  • Mitigation Strategies:

    • Efficient Sample Cleanup: A robust SPE protocol is the first line of defense to remove interfering substances.

    • Chromatographic Separation: Ensure the LC method separates this compound from the bulk of phospholipids.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS (e.g., 19-HETE-d8). The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.

    • Matrix Matching: Prepare calibration standards in a matrix that is as close as possible to the study samples (e.g., charcoal-stripped plasma) to mimic the matrix effect.

The following diagram illustrates the logic for troubleshooting common LC-MS/MS issues.

G start Poor Analytical Result (Low Signal, High Variability) check_is Is the Internal Standard (IS) signal stable and intense? start->check_is check_peak Is the peak shape poor or splitting? check_is->check_peak Yes is_issue Problem is likely in MS or injection. Check: - MS tuning & calibration - Autosampler function - Solvent levels check_is->is_issue No check_recovery Is recovery low? (Test with post-extraction spike) check_peak->check_recovery No peak_issue Problem is likely in LC. Check: - Column integrity (clogging) - Mobile phase pH/composition - Leaks in the system check_peak->peak_issue Yes recovery_issue Problem is in Sample Prep. Check: - SPE protocol (pH, elution) - Evaporation/reconstitution steps - Analyte stability (degradation) check_recovery->recovery_issue Yes matrix_effect Problem is likely Matrix Effect. Implement: - Improved sample cleanup - Chromatographic optimization - Use Stable Isotope Labeled IS check_recovery->matrix_effect No

Caption: Troubleshooting guide for common LC-MS/MS analytical issues.

Quantitative Data and Method Parameters

The following tables summarize typical parameters for the successful analysis of HETEs using LC-MS/MS.

Table 1: Sample Preparation and Recovery

Parameter Typical Value / Method Notes Reference
Extraction Method Solid-Phase Extraction (C18) More selective and uses less solvent than LLE.
Sample Acidification pH 3.5 Ensures analyte is in a neutral form for reverse-phase retention.
Elution Solvent Methyl Formate or Ethyl Acetate Effectively elutes HETEs from the C18 sorbent.
Typical Recovery >65% - 95% Recovery can be matrix-dependent. A SIL-IS is crucial.

| Antioxidant | Butylated Hydroxytoluene (BHT) | Added to solvents to prevent oxidation. | |

Table 2: LC-MS/MS Method Parameters

Parameter Typical Value / Method Notes Reference
LC Column (Chiral) Lux Amylose-2 (or similar) Required for separating R and S enantiomers.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid Standard for reverse-phase separation of lipids.
Ionization Mode Electrospray Ionization (ESI), Negative HETEs readily form [M-H]- ions.
MS/MS Mode Multiple Reaction Monitoring (MRM) Provides high sensitivity and selectivity for quantification.
Limits of Quantification ~0.05 - 0.5 ng/mL Highly dependent on the instrument and matrix.

| Internal Standard | Deuterated (e.g., 20-HETE-d6, 15-HETE-d8) | Essential for correcting matrix effects and processing losses. | |

Detailed Experimental Protocol: SPE of this compound from Human Plasma

This protocol provides a detailed methodology for the extraction of this compound from a plasma matrix.

1. Materials and Reagents:

  • Human plasma collected in K2EDTA tubes.

  • Internal Standard (IS) solution (e.g., 19-HETE-d8 in ethanol).

  • Methanol (HPLC grade), Acetonitrile (HPLC grade), Ethyl Acetate (HPLC grade).

  • Hexane (HPLC grade), Formic Acid, Water (LC-MS grade).

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL).

  • Indomethacin and Butylated Hydroxytoluene (BHT).

2. Sample Pre-treatment:

  • Thaw frozen plasma samples on ice.

  • To a 500 µL plasma sample, add 10 µL of indomethacin solution (to final conc. of 10 µM) to inhibit any ex-vivo eicosanoid formation.

  • Spike the sample with 10 µL of the deuterated internal standard solution.

  • Add 1.5 mL of ice-cold methanol containing 0.05% BHT to precipitate proteins.

  • Vortex for 30 seconds and incubate at -20°C for 45 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 1,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Dilute the supernatant with LC-MS grade water to ensure the final methanol concentration is <15%.

  • Acidify the sample to pH 3.5 by adding ~50 µL of 2M HCl per mL of sample.

3. Solid-Phase Extraction (SPE):

  • Condition: Wash the C18 SPE cartridge with 3 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 3 mL of LC-MS grade water.

  • Load: Slowly load the acidified supernatant onto the SPE cartridge (~0.5 mL/min).

  • Wash 1: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Wash 2: Wash the cartridge with 3 mL of hexane to remove non-polar lipids.

  • Elute: Elute the HETEs from the cartridge with 2 mL of ethyl acetate.

4. Final Sample Preparation:

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 50 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Vortex thoroughly and transfer the sample to an LC-MS vial for analysis.

References

Technical Support Center: Overcoming Poor Solubility of 19(R)-HETE in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and encountering challenges with its solubility in aqueous buffers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation and application of this compound in your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound Upon Dilution into Aqueous Buffer

Q: I dissolved my this compound in an organic solvent, but it precipitated when I diluted it into my aqueous experimental buffer. What went wrong?

A: This is a common issue when working with hydrophobic compounds like this compound. The primary reason for precipitation is that the concentration of this compound in the final aqueous solution exceeds its solubility limit as the percentage of the organic co-solvent is significantly reduced.

Troubleshooting Steps:

  • Optimize the Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in your aqueous buffer is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells and may affect experimental outcomes.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock solution into the pre-warmed aqueous buffer. This gradual reduction in the organic solvent concentration can help prevent the compound from crashing out of solution.

  • Increase Stock Concentration: If possible, prepare a more concentrated stock solution in your organic solvent. This allows for the addition of a smaller volume to the aqueous buffer to reach the desired final concentration, thereby keeping the final solvent concentration low.

  • Gentle Mixing: When diluting, add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to promote rapid and uniform dispersion.

  • Temperature Control: Ensure your aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution, as solubility often increases with temperature.

Issue 2: Cloudiness or Precipitate Formation During Long-Term Experiments

Q: My this compound solution was initially clear, but it became cloudy or formed a precipitate during my multi-day cell culture experiment. What could be the cause?

A: Delayed precipitation can occur due to several factors related to the stability of the compound in the experimental medium over time.

Troubleshooting Steps:

  • Media Component Interaction: this compound may interact with components in the culture medium, such as proteins or salts, leading to the formation of insoluble complexes over time. Consider using a simpler buffer for initial solubility tests to identify potential interactions.

  • Evaporation: Inadequate humidification in an incubator can lead to evaporation of the culture medium, thereby increasing the concentration of this compound and other solutes, potentially exceeding the solubility limit. Ensure proper incubator humidification and consider using sealed culture plates for long-term experiments.

  • Temperature Fluctuations: Frequent removal of culture vessels from the incubator can cause temperature cycling, which may decrease the solubility of the compound. Minimize the time that culture vessels are outside the stable temperature environment of the incubator.

  • pH shifts: Changes in the pH of the culture medium due to cellular metabolism can affect the ionization state and solubility of this compound. Ensure your medium is adequately buffered for the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to prepare a stock solution of this compound?

A1: Ethanol, DMSO, and DMF are all suitable solvents for preparing stock solutions of this compound.[1] The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to that solvent. Always aim to use the lowest possible final concentration of the organic solvent in your aqueous buffer.

Q2: What is the aqueous solubility of this compound?

A2: The solubility of this compound in aqueous buffers is low. For example, its solubility in PBS (pH 7.2) is approximately 0.5 mg/mL.[1]

Q3: Can I increase the aqueous solubility of this compound without using organic solvents?

A3: Yes, using carrier molecules like cyclodextrins is an effective method. Methyl-β-cyclodextrin (MβCD) can encapsulate hydrophobic molecules like this compound, forming a complex that is soluble in aqueous solutions.

Q4: Is there a difference in the biological activity of this compound and 19(S)-HETE?

A4: Yes, the stereochemistry of the hydroxyl group can significantly impact biological activity. For instance, 19(S)-HETE has been shown to be a potent activator of the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP. In contrast, this compound is inactive at this receptor at concentrations up to 10 μM.[2] However, both 19(S)- and this compound are reported to be potent vasodilators of renal preglomerular vessels.[1]

Data Presentation

The solubility of this compound in various solvents is summarized in the table below for easy comparison.

SolventSolubilityMolar Concentration (approx.)
Ethanol50 mg/mL156 mM
DMSO20 mg/mL62.4 mM
DMF20 mg/mL62.4 mM
PBS (pH 7.2)0.5 mg/mL1.56 mM

Molecular Weight of this compound: 320.5 g/mol

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.

Materials:

  • This compound (solid or as supplied in a solvent)

  • Anhydrous Ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • If starting with this compound supplied in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Add the appropriate volume of anhydrous ethanol or DMSO to the dried this compound to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution thoroughly until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent evaporation and degradation.

Protocol 2: Solubilization of this compound in Aqueous Buffer using Methyl-β-Cyclodextrin (MβCD)

Objective: To prepare a soluble complex of this compound in an aqueous buffer for experiments where organic solvents are undesirable.

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Aqueous buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • Sterile microcentrifuge tubes

  • Water bath or heating block at 70°C

  • Sonicator

Procedure:

  • Place a known amount of pure this compound into a sterile microcentrifuge tube.

  • Prepare a stock solution of MβCD in the desired aqueous buffer (e.g., 100 mM).

  • Add an appropriate volume of the MβCD solution to the tube containing this compound. The molar ratio of this compound to MβCD will need to be optimized, but a starting point could be a 1:10 to 1:20 molar ratio.

  • Incubate the mixture at 70°C for 1 hour.

  • Sonicate the mixture for 5 minutes.

  • Allow the solution to cool to room temperature. A clear solution indicates the formation of the this compound:MβCD inclusion complex.

  • The complex is now ready for use in your experiments.

Mandatory Visualizations

experimental_workflow Workflow for Solubilizing this compound cluster_organic Method 1: Organic Solvent cluster_cyclodextrin Method 2: Cyclodextrin start1 This compound (solid) dissolve Dissolve in Ethanol or DMSO start1->dissolve stock Concentrated Stock (e.g., 10 mg/mL) dissolve->stock dilute Serially Dilute into Pre-warmed Aqueous Buffer stock->dilute final1 Final Working Solution (<0.5% Organic Solvent) dilute->final1 start2 This compound (solid) add_mbcd Add Aqueous MβCD (e.g., 1:15 molar ratio) start2->add_mbcd incubate Incubate at 70°C for 1 hr add_mbcd->incubate sonicate Sonicate for 5 min incubate->sonicate final2 Soluble this compound:MβCD Complex in Aqueous Buffer sonicate->final2

Caption: Experimental workflows for solubilizing this compound.

signaling_pathway Signaling Pathway of 19(S)-HETE cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular ip_receptor Prostacyclin (IP) Receptor ac Adenylyl Cyclase ip_receptor->ac Stimulates camp cAMP ac->camp Converts hete_s 19(S)-HETE hete_s->ip_receptor Activates hete_r This compound hete_r->ip_receptor Inactive atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Vasodilation) pka->response

Caption: Signaling pathway of 19(S)-HETE versus the inactive this compound isomer.

References

Technical Support Center: Stereospecific Synthesis and Analysis of 19(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure stereospecificity in the synthesis and analysis of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high stereospecificity?

A1: Achieving high stereospecificity for this compound can be accomplished through two main routes: enzymatic synthesis and asymmetric chemical synthesis. Enzymatic methods often utilize cytochrome P450 (CYP) enzymes, though some isoforms may produce a mixture of enantiomers.[1] For instance, CYP2E1 metabolizes arachidonic acid to a mixture of 70% 19(S)-HETE and 30% this compound.[1] Asymmetric chemical synthesis, particularly employing methods like the Sharpless asymmetric epoxidation to create a chiral precursor, offers a more controlled route to obtaining the desired (R)-enantiomer with high enantiomeric excess.[2][3][4]

Q2: How can I accurately determine the enantiomeric purity of my this compound sample?

A2: The gold standard for determining the enantiomeric purity of this compound is chiral liquid chromatography-mass spectrometry (LC-MS). This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers, which can then be detected and quantified by mass spectrometry. Polysaccharide-based columns, such as Lux Amylose-2 and Chiralpak AD-RH, have proven effective for resolving HETE enantiomers. It is crucial to validate the analytical method by analyzing a racemic standard to ensure baseline separation of the two enantiomers.

Q3: What are the key biological activities of this compound that necessitate stereospecific synthesis?

A3: The biological functions of HETEs are often highly stereospecific. For example, this compound is a potent antagonist of 20-HETE-induced vasoconstriction in renal arterioles, whereas 19(S)-HETE is inactive in this regard. Furthermore, 19(S)-HETE has been shown to activate the prostacyclin (IP) receptor, leading to vasorelaxation and platelet inhibition, an effect not observed with this compound at the same concentrations. These distinct activities underscore the importance of working with enantiomerically pure this compound to elucidate its specific physiological and pathophysiological roles.

Q4: What is the proposed signaling mechanism for this compound's antagonistic effect on 20-HETE?

A4: this compound is believed to act as a competitive antagonist at the putative G-protein coupled receptor for 20-HETE, GPR75. By binding to this receptor, this compound prevents the downstream signaling cascade initiated by 20-HETE, which includes the activation of phospholipase C (PLC), protein kinase C (PKC), and Rho kinase, ultimately leading to vasoconstriction.

Troubleshooting Guides

Stereospecific Synthesis of this compound
Problem Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (e.e.) 1. Suboptimal Catalyst System: The chiral catalyst or ligand may not be optimal for the specific substrate. 2. Incorrect Reaction Temperature: Temperature can significantly impact enantioselectivity; generally, lower temperatures favor higher e.e. 3. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. 4. Impurities in Starting Material: Impurities can poison the catalyst or promote a non-selective background reaction.1. Screen a variety of chiral catalysts and ligands (e.g., different tartrate esters for Sharpless epoxidation, different salen ligands for Jacobsen's catalyst). 2. Optimize the reaction temperature by performing the reaction at progressively lower temperatures. 3. Conduct a solvent screen to identify the optimal solvent for enantioselectivity. 4. Ensure the purity of the starting materials through appropriate purification techniques.
Low Yield 1. Inactive Catalyst or Reagents: The catalyst or reagents may have degraded due to improper storage or handling. 2. Insufficient Reagent Equivalents: The molar ratio of reagents to substrate may be too low. 3. Suboptimal Reaction Time: The reaction may not have gone to completion. 4. Product Degradation: The product may be unstable under the reaction or workup conditions.1. Use fresh, high-purity catalyst and reagents. 2. Optimize the stoichiometry of the reaction by systematically increasing the equivalents of the limiting reagents. 3. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 4. Employ mild workup and purification conditions to minimize product degradation.
Chiral Analysis of this compound
Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution of Enantiomers 1. Inappropriate Chiral Stationary Phase (CSP): The selected chiral column may not be suitable for HETE enantiomers. 2. Suboptimal Mobile Phase Composition: The mobile phase composition significantly affects chiral recognition. 3. High Flow Rate: A high flow rate can reduce column efficiency and peak resolution. 4. Inappropriate Column Temperature: Temperature can influence the interactions between the analytes and the CSP.1. Screen different types of polysaccharide-based chiral columns (e.g., Lux Amylose-2, Lux Cellulose-2, Chiralpak AD-RH). 2. Systematically optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol, ethanol) and its proportion, as well as the acidic additive (e.g., formic acid, acetic acid). 3. Reduce the flow rate to improve separation efficiency. 4. Optimize the column temperature to enhance resolution.
Low Signal Intensity in Mass Spectrometer 1. Poor Ionization Efficiency: The analyte may not be ionizing efficiently under the chosen MS conditions. 2. Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. 3. Analyte Degradation: The analyte may be degrading in the ion source.1. Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature). Consider derivatization to enhance ionization. 2. Improve sample preparation to remove interfering matrix components. Utilize a divert valve to direct the flow to waste during the elution of matrix-heavy portions of the chromatogram. 3. Use milder ion source conditions to minimize in-source fragmentation.

Quantitative Data Summary

Parameter Value Method/System
Enantiomeric Ratio of 19-HETE from CYP2E1 70% 19(S)-HETE : 30% this compoundEnzymatic synthesis with recombinant CYP2E1
Ki for CYP1B1 Inhibition by 19(S)-HETE 37.3 nMNoncompetitive inhibition assay
Ki for CYP1B1 Inhibition by this compound 89.1 nMNoncompetitive inhibition assay
EC50 of 19(S)-HETE for IP Receptor Activation 520 nMcAMP accumulation assay in MEG-01 cells
Activity of this compound on IP Receptor Inactive at concentrations up to 10 µMcAMP accumulation assay in MEG-01 cells

Experimental Protocols

Protocol 1: Stereospecific Synthesis of a Chiral Epoxy Alcohol Precursor for this compound via Sharpless Asymmetric Epoxidation

This protocol describes the synthesis of a key chiral intermediate for the synthesis of this compound, based on the general principles of the Sharpless asymmetric epoxidation.

Materials:

  • Appropriate allylic alcohol precursor to this compound

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP), 5-6 M in decane

  • 3Å Molecular Sieves, activated powder

  • Celite®

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add activated 3Å molecular sieves and anhydrous dichloromethane.

  • Cool the flask to -20 °C in a cooling bath.

  • Add titanium(IV) isopropoxide to the cooled solvent via syringe, followed by (+)-diethyl tartrate. Stir the mixture for 10 minutes at -20 °C.

  • Add the allylic alcohol precursor to the reaction mixture.

  • Add tert-butyl hydroperoxide dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the biphasic mixture through a pad of Celite®.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral epoxy alcohol.

Protocol 2: Chiral LC-MS/MS Analysis of this compound

This protocol is adapted from a method for the chiral separation of HETE isomers.

Instrumentation and Columns:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral column: Lux Amylose-2 (150 x 2.0 mm, 3 µm particle size) or equivalent.

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

LC Gradient:

Time (min)%B
050
4090
40.199
5099
50.150
6250

Flow Rate: 50 µL/min

MS/MS Parameters (Negative Ion Mode):

  • Precursor Ion (m/z): 319.2

  • Product Ions (m/z): Monitor characteristic fragment ions for HETEs (e.g., 115.1, 179.1, 219.2). Optimize collision energy for each transition.

Sample Preparation:

  • Extract lipids from the sample using a suitable method (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction).

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase composition.

  • Inject onto the LC-MS/MS system.

Visualizations

experimental_workflow cluster_synthesis Stereospecific Synthesis cluster_analysis Chiral Analysis start Allylic Alcohol Precursor sharpless Sharpless Asymmetric Epoxidation (+)-DET, Ti(O-iPr)4, TBHP start->sharpless epoxy_alcohol Chiral Epoxy Alcohol sharpless->epoxy_alcohol reduction Reductive Opening of Epoxide epoxy_alcohol->reduction product This compound reduction->product sample Synthesized this compound product->sample Proceed to Analysis extraction Lipid Extraction sample->extraction hplc Chiral HPLC (Lux Amylose-2) extraction->hplc ms MS/MS Detection hplc->ms quant Enantiomeric Quantification ms->quant

Caption: Workflow for the stereospecific synthesis and chiral analysis of this compound.

signaling_pathway cluster_20hete 20-HETE Signaling cluster_19rhete This compound Antagonism HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 PLC PLC Activation GPR75->PLC RhoK Rho Kinase Activation GPR75->RhoK PKC PKC Activation PLC->PKC Vaso Vasoconstriction PKC->Vaso RhoK->Vaso HETE_19R This compound HETE_19R->GPR75 Antagonism

References

Technical Support Center: Interpreting Off-Target Effects of 19(R)-HETE in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the effects of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in their experiments.

Troubleshooting Guides

Issue 1: Unexpected Vasodilation Observed with this compound Treatment

Possible Cause: Your sample of this compound may be contaminated with its stereoisomer, 19(S)-HETE. While this compound is primarily known for its antagonism of 20-HETE-induced vasoconstriction, 19(S)-HETE is a potent vasodilator.[1][2] This effect is mediated through the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP.[1][3]

Troubleshooting Steps:

  • Verify Purity: Confirm the stereochemical purity of your this compound sample using chiral chromatography.

  • Use a Selective Antagonist: In your experimental setup, pre-treat the tissue or cells with a selective IP receptor antagonist (e.g., RO1138452) before adding this compound. If the vasodilatory effect is blocked, it indicates the presence of contaminating 19(S)-HETE.

  • Control Experiment with 19(S)-HETE: Perform a parallel experiment with a pure sample of 19(S)-HETE to characterize the vasodilatory response in your system and compare it to the unexpected effect observed with your this compound sample.

Issue 2: this compound Fails to Antagonize 20-HETE-Induced Vasoconstriction

Possible Causes:

  • Suboptimal Concentration: The concentration of this compound used may be insufficient to effectively antagonize the effects of 20-HETE.

  • Experimental System: The specific vascular bed or cell type you are using may have a different sensitivity to 20-HETE or a lower expression of the target of this compound antagonism.

  • Compound Degradation: Improper storage or handling of the this compound solution may have led to its degradation.

Troubleshooting Steps:

  • Concentration-Response Curve: Perform a concentration-response experiment by pre-incubating with a range of this compound concentrations before adding a fixed concentration of 20-HETE. This will help determine the optimal inhibitory concentration in your system. A concentration of 1 µM this compound has been shown to completely block 20-HETE-induced vasoconstriction in renal arterioles.[2]

  • Confirm 20-HETE Activity: Ensure that your 20-HETE solution is active and elicits a consistent and reproducible vasoconstrictor response.

  • Check Compound Integrity: Prepare fresh solutions of this compound for each experiment from a properly stored stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary established mechanism of action for this compound?

A1: The primary established role of this compound is as a potent antagonist of the vasoconstrictor effects of 20-HETE. It is a stereoisomer of 19(S)-HETE, which has distinct biological activities.

Q2: How does the activity of this compound differ from 19(S)-HETE?

A2: The biological activities of this compound and 19(S)-HETE are stereospecific:

  • This compound: Antagonizes 20-HETE-induced vasoconstriction.

  • 19(S)-HETE: Acts as a potent agonist of the prostacyclin (IP) receptor, leading to vasodilation and inhibition of platelet aggregation. This compound is inactive at the IP receptor at concentrations up to 10 µM.

Q3: Could this compound have off-target effects on other signaling pathways?

A3: While the primary characterized effect of this compound is the antagonism of 20-HETE, the broader family of HETEs is known to interact with a variety of receptors and signaling pathways. For example, other HETE isomers are known to interact with G-protein coupled receptors like GPR31 (for 12(S)-HETE) and nuclear receptors such as PPARs. Therefore, it is plausible that at higher concentrations, this compound could have as-yet-uncharacterized off-target effects. It is recommended to perform control experiments to rule out potential confounding interactions in your specific experimental system.

Q4: What are the known downstream signaling pathways affected by the this compound/20-HETE interaction?

A4: 20-HETE mediates its vasoconstrictor effects through multiple pathways, including the activation of protein kinase C (PKC), MAP kinase, and Rho kinase, as well as the inhibition of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. By antagonizing 20-HETE, this compound would be expected to inhibit these downstream signaling events.

Quantitative Data Summary

CompoundTargetEffectPotency/ConcentrationReference
19(S)-HETE Prostacyclin (IP) ReceptorAgonist (cAMP formation)EC50: 520 nM
This compound Prostacyclin (IP) ReceptorInactiveUp to 10 µM
This compound 20-HETE-induced vasoconstrictionAntagonist1 µM (complete block)

Experimental Protocols

Protocol 1: Assessment of Vasomotor Effects of this compound in Isolated Arteries

  • Tissue Preparation: Isolate mesenteric arteries from a suitable animal model (e.g., mouse or rat) in cold physiological salt solution (PSS).

  • Mounting: Mount arterial segments in a wire myograph system for isometric tension recording.

  • Equilibration: Equilibrate the arteries under optimal passive tension until a stable baseline is achieved.

  • Viability Check: Contract the arteries with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.

  • Pre-constriction: Sub-maximally pre-constrict the arteries with a vasoconstrictor such as phenylephrine or U46619.

  • Cumulative Concentration-Response: Add cumulative concentrations of this compound to the bath and record changes in vascular tension to assess for any direct vasodilator effect.

  • Antagonism Protocol: In a separate set of experiments, pre-incubate pre-constricted arteries with this compound (e.g., 1 µM) for 20-30 minutes before generating a concentration-response curve to 20-HETE.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_direct Direct Effect cluster_antagonism Antagonism cluster_analysis Analysis isolate Isolate Artery mount Mount in Myograph isolate->mount equilibrate Equilibrate mount->equilibrate viability Viability Check (KCl) equilibrate->viability preconstrict Pre-constrict (e.g., PE) viability->preconstrict add_19R Add this compound preconstrict->add_19R preincubate_19R Pre-incubate this compound preconstrict->preincubate_19R record Record Tension add_19R->record add_20 Add 20-HETE preincubate_19R->add_20 add_20->record analyze Analyze Data record->analyze

Caption: Experimental workflow for assessing vascular effects of this compound.

signaling_pathway cluster_19S 19(S)-HETE Pathway cluster_20 20-HETE Pathway cluster_19R This compound Action sHETE 19(S)-HETE IPR IP Receptor sHETE->IPR Agonist Gs Gαs IPR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Relax Vasodilation PKA->Relax HETE20 20-HETE Receptor20 20-HETE Receptor (?) HETE20->Receptor20 PLC PLC Receptor20->PLC PKC PKC PLC->PKC Constrict Vasoconstriction PKC->Constrict rHETE This compound rHETE->Receptor20 Antagonist

Caption: Contrasting signaling pathways of HETE stereoisomers.

troubleshooting_logic start Unexpected Vasodilation with this compound? check_purity Check Stereoisomer Purity start->check_purity ip_antagonist Use IP Receptor Antagonist check_purity->ip_antagonist If purity is uncertain compare_sHETE Compare to 19(S)-HETE response ip_antagonist->compare_sHETE result1 Vasodilation Blocked ip_antagonist->result1 Yes result2 Vasodilation Persists ip_antagonist->result2 No conclusion1 Conclusion: Contamination with 19(S)-HETE likely result1->conclusion1 conclusion2 Conclusion: Novel off-target effect possible. Investigate further. result2->conclusion2

Caption: Troubleshooting logic for unexpected this compound-induced vasodilation.

References

Technical Support Center: Optimizing 19(R)-HETE Dosage for Maximal 20-HETE Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 19(R)-HETE as a 20-HETE antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design and achieving maximal antagonism of 20-HETE.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound for in vitro 20-HETE antagonism studies?

A1: A concentration of 1 µM this compound has been shown to completely block the vasoconstrictor response induced by 20-HETE in renal arterioles[1][2]. This concentration serves as an excellent starting point for most in vitro assays. To determine the optimal dose for your specific experimental conditions, a dose-response curve is recommended.

Q2: What is the typical in vivo dosage for 19-HETE analogs as 20-HETE antagonists?

A2: While specific in vivo dosage for this compound is not widely published, studies on robust 19-HETE analogs have utilized a daily intraperitoneal (IP) injection of 10 mg/kg in mice to normalize blood pressure in a 20-HETE-dependent hypertension model[3]. This provides a valuable reference point for designing in vivo experiments.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is a lipid and requires careful handling to ensure stability and solubility.

  • Solubility: this compound is soluble in organic solvents such as ethanol (50 mg/ml), DMSO (20 mg/ml), and DMF (20 mg/ml)[2]. For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower (0.5 mg/ml)[2].

  • Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in an organic solvent like ethanol. To minimize the effects of the organic solvent in your experiment, prepare an intermediate dilution in your assay buffer before making the final working concentration.

  • Storage: Store stock solutions at -20°C for long-term stability (≥ 2 years). For aqueous solutions, it is recommended to prepare them fresh daily and not to store them for more than one day to avoid degradation. To prevent oxidation, it is advisable to store solutions under an inert gas like nitrogen or argon.

Q4: What is the mechanism of 20-HETE-induced vasoconstriction that this compound antagonizes?

A4: 20-HETE is a potent vasoconstrictor that acts through a complex signaling pathway. It is a competitive antagonist, suggesting it competes with 20-HETE for binding to its receptor(s). The downstream effects of 20-HETE that are blocked by this compound include:

  • Inhibition of large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells (VSMCs).

  • VSMC depolarization and increased intracellular calcium concentration.

  • Potentiation of the vasoconstrictor responses to other agents like angiotensin II and endothelin.

Troubleshooting Guides

In Vitro Experiments (e.g., Pressure Myography)
Issue Potential Cause Troubleshooting Steps
No or weak 20-HETE-induced vasoconstriction 1. Suboptimal 20-HETE concentration: The EC50 for 20-HETE-induced vasoconstriction is typically in the nanomolar range (< 10⁻⁸ M).1. Perform a dose-response curve for 20-HETE in your specific vessel type to determine the optimal concentration.
2. Vessel viability issues: The blood vessel may be damaged during dissection or mounting.2. Test vessel viability with a standard vasoconstrictor like KCl (60 mM) or phenylephrine before applying 20-HETE.
3. Endothelial dysfunction: The endothelium plays a role in the vascular response to 20-HETE.3. Assess endothelial function using an endothelium-dependent vasodilator like acetylcholine.
High variability in this compound antagonism 1. Inconsistent this compound concentration: Issues with stock solution stability or dilution accuracy.1. Prepare fresh dilutions of this compound for each experiment. Ensure accurate pipetting.
2. Variability in vessel responsiveness: Biological variability between animals or vessel segments.2. Normalize responses to a maximal vasoconstrictor. Use vessels from the same animal for paired experiments where possible.
3. Solvent effects: High concentrations of organic solvents (e.g., ethanol, DMSO) can affect vascular function.3. Keep the final concentration of the organic solvent in the bath to a minimum (ideally <0.1%). Run appropriate vehicle controls.
Unexpected vasodilation with this compound alone 1. This compound has inherent vasodilator properties: Both 19(S)- and this compound are known to be vasodilators in renal preglomerular vessels.1. This is an expected effect. To study antagonism, pre-incubate the vessel with this compound before adding 20-HETE.
General In Vitro Assay Pitfalls with HETE Compounds
Issue Potential Cause Troubleshooting Steps
Compound Instability 1. Oxidation: Polyunsaturated fatty acids like HETEs are susceptible to oxidation.1. Store stock solutions under an inert atmosphere (nitrogen or argon). Prepare fresh working solutions daily. Avoid repeated freeze-thaw cycles.
2. Metabolism by cells: Cells in culture can metabolize eicosanoids.2. Consider using shorter incubation times. If metabolism is a concern, specific inhibitors of relevant metabolic pathways could be used, but this adds complexity to the experimental design.
Poor Solubility in Aqueous Media 1. Hydrophobicity: HETEs are lipids with low aqueous solubility.1. Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., ethanol). Use a carrier protein like BSA in the assay medium to improve solubility and prevent non-specific binding, but be aware that this can also affect the free concentration of the compound.
Non-specific Binding 1. Binding to plasticware: Lipophilic compounds can adhere to plastic surfaces.1. Use low-binding microplates and pipette tips. Pre-coating plates with a blocking agent may also help.
2. Binding to serum proteins: If using serum-containing media, HETEs will bind to albumin and other proteins, reducing the free concentration.2. Conduct experiments in serum-free media if possible. If serum is required, the concentration of HETEs may need to be adjusted to account for protein binding.

Quantitative Data Summary

Compound Parameter Value Assay/Model Reference
This compound Effective Antagonist Concentration1 µM20-HETE-induced vasoconstriction in renal arterioles
19-HETE Analog (Compound 13) In vivo dosage10 mg/kg (daily IP)Normalization of blood pressure in a 20-HETE-dependent hypertensive mouse model
20-HETE EC50 for Vasoconstriction< 10⁻⁸ MRenal, cerebral, cardiac, and mesenteric arteries

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid or in solution)

    • Anhydrous ethanol

    • Physiological salt solution (PSS) or desired assay buffer

    • Inert gas (Nitrogen or Argon)

    • Low-binding microcentrifuge tubes

  • Procedure for 10 mM Stock Solution in Ethanol:

    • If starting from solid, accurately weigh the required amount of this compound in a glass vial.

    • Under a stream of inert gas, add the appropriate volume of anhydrous ethanol to achieve a 10 mM concentration.

    • Cap the vial tightly and vortex until the this compound is completely dissolved.

    • Store the stock solution at -20°C under an inert atmosphere.

  • Procedure for Working Solutions:

    • Thaw the 10 mM stock solution on ice.

    • Prepare an intermediate dilution (e.g., 100 µM) by diluting the stock solution in your assay buffer. This helps to minimize the final concentration of ethanol.

    • From the intermediate dilution, prepare the final working concentrations of this compound in the assay buffer immediately before use.

Protocol 2: Assessment of 20-HETE Antagonism using Pressure Myography
  • Vessel Preparation:

    • Isolate a small resistance artery (e.g., renal interlobular artery) and place it in cold, oxygenated PSS.

    • Cannulate the vessel onto two glass micropipettes in a pressure myograph chamber filled with PSS.

    • Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) and allow it to equilibrate and develop myogenic tone.

  • Viability and Endothelial Function Check:

    • Assess vessel viability by constricting with a high KCl solution (60 mM).

    • Wash out the KCl and allow the vessel to return to its baseline diameter.

    • Assess endothelium-dependent vasodilation with acetylcholine (e.g., 10 µM) after pre-constriction with an appropriate agonist (e.g., phenylephrine).

  • 20-HETE Dose-Response:

    • After a washout and re-equilibration period, perform a cumulative concentration-response curve to 20-HETE (e.g., 10⁻¹⁰ M to 10⁻⁶ M), measuring the vessel diameter at each concentration.

  • This compound Antagonism:

    • Wash out the 20-HETE and allow the vessel to return to baseline.

    • Pre-incubate the vessel with the desired concentration of this compound (e.g., 1 µM) for a sufficient period (e.g., 20-30 minutes).

    • In the continued presence of this compound, repeat the cumulative concentration-response curve to 20-HETE.

    • A rightward shift in the 20-HETE concentration-response curve indicates competitive antagonism.

Visualizations

G cluster_0 20-HETE Signaling Pathway in Vascular Smooth Muscle Cells AA Arachidonic Acid CYP4A_4F CYP4A/4F AA->CYP4A_4F HETE_20 20-HETE CYP4A_4F->HETE_20 GPCR G-Protein Coupled Receptor (e.g., GPR75) HETE_20->GPCR PLC Phospholipase C GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction KCa_channel Large Conductance Ca²⁺-activated K⁺ Channel PKC->KCa_channel Depolarization Membrane Depolarization KCa_channel->Depolarization VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Ca_influx->Vasoconstriction Antagonist This compound Antagonist->GPCR

Caption: 20-HETE signaling leading to vasoconstriction and its antagonism by this compound.

G cluster_workflow Experimental Workflow for Assessing 20-HETE Antagonism IsolateVessel 1. Isolate Resistance Artery MountVessel 2. Cannulate and Pressurize in Myograph IsolateVessel->MountVessel Equilibrate 3. Equilibrate and Assess Viability MountVessel->Equilibrate DoseResponse20HETE 4. 20-HETE Dose-Response (Control) Equilibrate->DoseResponse20HETE Washout 5. Washout DoseResponse20HETE->Washout PreincubateAntagonist 6. Pre-incubate with This compound Washout->PreincubateAntagonist DoseResponse20HETE_Antagonist 7. 20-HETE Dose-Response (+ this compound) PreincubateAntagonist->DoseResponse20HETE_Antagonist Analyze 8. Analyze Data (Compare Dose-Response Curves) DoseResponse20HETE_Antagonist->Analyze

Caption: Workflow for evaluating this compound antagonism of 20-HETE-induced vasoconstriction.

References

Validation & Comparative

19(R)-HETE vs. 19(S)-HETE: A Comparative Guide to Their Differential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the two stereoisomers of 19-hydroxyeicosatetraenoic acid (19-HETE), 19(R)-HETE and 19(S)-HETE. These cytochrome P450 (CYP) metabolites of arachidonic acid, while structurally similar, exhibit distinct and sometimes opposing physiological effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways involved to facilitate further research and drug development.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative differences in the biological activities of this compound and 19(S)-HETE based on available experimental data.

Biological Activity19(S)-HETEThis compoundReference
Prostacyclin (IP) Receptor Agonism
EC₅₀ for cAMP accumulation in MEG-01 cells520 nMInactive up to 10 µM[1][2]
EC₅₀ for IP receptor activation (heterologous expression)567 nMInactive[1][2][3]
Kᵢ for displacing ³H-iloprost from IP receptor660 nMNot reported
Vascular Effects
Vasorelaxation of mesenteric artery and aortaPotent vasorelaxantInactive
Antagonism of 20-HETE-induced vasoconstrictionInactivePotent antagonist
Enzymatic Regulation
Stimulation of Na⁺/K⁺-ATPase activityStimulatorInactive
Cardioprotection
Protection against Angiotensin II-induced cardiac hypertrophyPreferentially protectiveProtective

Key Differentiators in Biological Function

The primary distinction between the two isomers lies in their interaction with the prostacyclin (IP) receptor. 19(S)-HETE is a full and orthosteric agonist of the IP receptor, leading to a cascade of downstream effects mediated by cyclic AMP (cAMP). In contrast, this compound does not activate the IP receptor.

This fundamental difference dictates their opposing vascular effects. 19(S)-HETE, through IP receptor activation, is a potent vasodilator and inhibitor of platelet aggregation. Conversely, this compound acts as an antagonist to the vasoconstrictive effects of another arachidonic acid metabolite, 20-HETE.

Both enantiomers have demonstrated a protective role against angiotensin II-induced cardiac hypertrophy, though studies suggest that 19(S)-HETE may be preferentially cardioprotective. Furthermore, 19(S)-HETE has been shown to stimulate Na⁺/K⁺-ATPase activity, a function not observed with the (R) isomer.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

cAMP Accumulation Assay in MEG-01 Cells

This protocol is used to determine the ability of 19(S)-HETE to induce cAMP production.

Materials:

  • Human megakaryoblastic leukemia cell line (MEG-01)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 19(S)-HETE and this compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., cAMP-Glo™ Assay)

  • Luminometer

Procedure:

  • Cell Culture: Culture MEG-01 cells in appropriate medium until they reach the desired confluency.

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density.

  • Compound Treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Add varying concentrations of 19(S)-HETE or this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-45 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Generate a dose-response curve and calculate the EC₅₀ value for cAMP accumulation.

Vascular Reactivity Assay Using Wire Myography

This protocol assesses the vasodilatory or vasoconstrictive effects of the HETE isomers on isolated arteries.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Physiological Salt Solution (PSS)

  • 19(S)-HETE and this compound

  • Phenylephrine (vasoconstrictor)

  • Wire myograph system

  • Dissection microscope and tools

Procedure:

  • Vessel Isolation: Euthanize the animal and dissect the mesenteric artery in cold PSS. Carefully clean the artery of surrounding adipose and connective tissue.

  • Mounting: Mount a small segment of the artery onto the wires of the myograph chamber.

  • Equilibration and Normalization: Allow the vessel to equilibrate in warmed, aerated PSS. Stretch the vessel to its optimal resting tension.

  • Viability Check: Contract the vessel with a high potassium solution to ensure its viability.

  • Pre-constriction: Induce a submaximal contraction with a vasoconstrictor like phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of 19(S)-HETE or this compound to the bath.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction and plot a concentration-response curve to determine the potency of the vasodilator.

Na⁺/K⁺-ATPase Activity Assay

This colorimetric assay measures the effect of 19-HETE isomers on the enzymatic activity of Na⁺/K⁺-ATPase.

Materials:

  • Tissue or cell homogenates

  • Assay buffer

  • ATP solution

  • 19(S)-HETE and this compound

  • Ouabain (a specific Na⁺/K⁺-ATPase inhibitor)

  • Phosphate detection reagent (e.g., Malachite Green)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare tissue or cell lysates according to standard protocols.

  • Reaction Setup: In a microplate, add the sample homogenate, assay buffer, and either 19(S)-HETE, this compound, or vehicle control. Include a set of wells with ouabain to determine the specific Na⁺/K⁺-ATPase activity.

  • Initiate Reaction: Add ATP to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction and Color Development: Stop the reaction and add the phosphate detection reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Measurement and Calculation: Measure the absorbance at the appropriate wavelength (e.g., 660 nm). The Na⁺/K⁺-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.

Angiotensin II-Induced Cardiac Hypertrophy in H9c2 Cells

This in vitro model is used to assess the cardioprotective effects of 19-HETE enantiomers.

Materials:

  • H9c2 rat cardiomyoblast cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Angiotensin II (Ang II)

  • 19(S)-HETE and this compound

  • Reagents for measuring cell size (e.g., phalloidin for F-actin staining)

  • Reagents for quantifying hypertrophic markers (e.g., qPCR for ANP and BNP)

  • Fluorescence microscope and qPCR instrument

Procedure:

  • Cell Culture and Treatment: Culture H9c2 cells and then treat them with Ang II to induce a hypertrophic response. Co-treat a subset of cells with either 19(S)-HETE or this compound.

  • Assessment of Cell Size: After the treatment period (e.g., 24-48 hours), fix the cells and stain for F-actin using fluorescently labeled phalloidin. Capture images using a fluorescence microscope and quantify the cell surface area using image analysis software.

  • Quantification of Hypertrophic Markers: Isolate RNA from the treated cells and perform quantitative real-time PCR (qPCR) to measure the expression levels of hypertrophic marker genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

  • Data Analysis: Compare the cell size and the expression of hypertrophic markers between the different treatment groups to evaluate the protective effects of the 19-HETE isomers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G Signaling Pathway of 19(S)-HETE 19(S)-HETE 19(S)-HETE IP Receptor IP Receptor 19(S)-HETE->IP Receptor binds Gαs Gαs IP Receptor->Gαs activates Adenylate Cyclase Adenylate Cyclase Gαs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP ATP->Adenylate Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) activates Vasodilation Vasodilation Protein Kinase A (PKA)->Vasodilation Platelet Inhibition Platelet Inhibition Protein Kinase A (PKA)->Platelet Inhibition

Caption: Signaling pathway of 19(S)-HETE via the prostacyclin (IP) receptor.

G Antagonistic Effect of this compound on 20-HETE Signaling 20-HETE 20-HETE Putative 20-HETE Receptor Putative 20-HETE Receptor 20-HETE->Putative 20-HETE Receptor activates This compound This compound This compound->Putative 20-HETE Receptor blocks Vasoconstriction Vasoconstriction Putative 20-HETE Receptor->Vasoconstriction

Caption: this compound antagonizes the vasoconstrictive effects of 20-HETE.

G Experimental Workflow for Vascular Reactivity Assay cluster_prep Preparation cluster_exp Experiment Isolate Artery Isolate Artery Mount on Myograph Mount on Myograph Isolate Artery->Mount on Myograph Equilibrate & Normalize Equilibrate & Normalize Mount on Myograph->Equilibrate & Normalize Pre-constrict (Phenylephrine) Pre-constrict (Phenylephrine) Equilibrate & Normalize->Pre-constrict (Phenylephrine) Add 19-HETE Isomer Add 19-HETE Isomer Pre-constrict (Phenylephrine)->Add 19-HETE Isomer Record Tension Record Tension Add 19-HETE Isomer->Record Tension Data Analysis Data Analysis Record Tension->Data Analysis

Caption: Workflow for assessing vascular reactivity to 19-HETE isomers.

References

The Dichotomous Dance of Eicosanoids: 19(R)-HETE and 20-HETE in Vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the intricate regulation of vascular tone, two closely related arachidonic acid metabolites, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and 20-hydroxyeicosatetraenoic acid (20-HETE), play opposing roles. While 20-HETE is a potent vasoconstrictor implicated in hypertension and other cardiovascular diseases, emerging evidence suggests that this compound, along with its stereoisomer 19(S)-HETE, can counteract this constriction, promoting vasodilation. This guide provides a comprehensive comparison of their antagonistic effects, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in pharmacology, physiology, and drug development.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the vascular effects of this compound and 20-HETE from various experimental models.

Table 1: Effects on Vascular Tone

CompoundVascular BedSpeciesEffectConcentration/DoseKey FindingsReference
20-HETE Renal, cerebral, cardiac, mesenteric arteriesRatVasoconstrictionEC50 < 10⁻⁸ MPotent vasoconstrictor.[1]
20-HETE Rat gracilis muscle arteriolesRatVasoconstriction (reduction in internal diameter)1 µMIncreased myogenic response.[2]
This compound Rat renal preglomerular microvesselsRatAntagonism of 20-HETE-induced sensitization to phenylephrine1 µMModerate antagonist of 20-HETE's sensitizing effect.[2]
19(S/R)-HETE Rat thoracic aortic ringsRatPro-contractileNot specifiedMixed isomers showed contractile effects.[3]
19(S)-HETE Mouse mesenteric artery and thoracic aortaMouseVasorelaxation1 µMInduces vasorelaxation, insensitive to COX-1/2 inhibition.[3]

Table 2: Effects on Ion Channels and Intracellular Signaling

CompoundTargetCell TypeEffectKey FindingsReference
20-HETE Large-conductance Ca²⁺-activated K⁺ (BKCa) channelsVascular Smooth Muscle (VSM)InhibitionLeads to membrane depolarization and vasoconstriction.
20-HETE L-type Ca²⁺ channelsVSMActivationIncreases Ca²⁺ influx, promoting vasoconstriction.
19(S)-HETE Prostacyclin (IP) receptorMEG-01 cells, mouse platelets and VSMActivationInduces cAMP accumulation, leading to vasorelaxation and platelet inhibition.
19-HETE (unspecified isomer) Na⁺,K⁺-ATPaseRat aortic ringsStimulationEnhances potassium-induced relaxation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to characterize the vascular effects of this compound and 20-HETE.

Pressure Myography for Assessing Myogenic Response

This technique is used to study the intrinsic contractile response of small arteries to changes in intraluminal pressure.

Protocol:

  • Vessel Isolation and Mounting: Isolate resistance arteries (e.g., renal interlobar or cerebral arteries) in a cold physiological salt solution (PSS). Carefully mount the vessel onto two glass cannulas in a pressure myograph chamber and secure with sutures.

  • Equilibration: Pressurize the vessel to a low level (e.g., 20 mmHg) and allow it to equilibrate in warmed (37°C), oxygenated (95% O₂/5% CO₂) PSS for approximately one hour.

  • Myogenic Tone Development: Increase the intraluminal pressure in a stepwise manner (e.g., from 20 to 140 mmHg in 20 mmHg increments), allowing the vessel to stabilize at each step. Record the changes in vessel diameter. A decrease in diameter with increasing pressure indicates myogenic tone.

  • Drug Application: After establishing a stable myogenic tone at a specific pressure (e.g., 80 mmHg), introduce 20-HETE into the superfusate at desired concentrations to assess its effect on vasoconstriction. To test the antagonistic effect of this compound, pre-incubate the vessel with this compound before adding 20-HETE.

  • Data Analysis: Measure the internal diameter of the vessel at each pressure step. The myogenic response is typically expressed as a percentage of the passive diameter (measured in a Ca²⁺-free PSS at the end of the experiment).

Vascular Reactivity Assay in Isolated Arterial Rings

This method assesses the contractile or relaxant properties of compounds on isolated arterial segments.

Protocol:

  • Tissue Preparation: Isolate a blood vessel (e.g., thoracic aorta or mesenteric artery) and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the arterial rings between two wire hooks in an organ bath filled with warmed (37°C), oxygenated Krebs-Henseleit solution. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Pre-contraction: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). Induce a submaximal contraction with a vasoconstrictor agent like phenylephrine or U46619.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., 20-HETE or this compound) to the organ bath to determine its effect on vascular tone. To test for vasorelaxant effects, the rings are pre-contracted, and then the test compound is added.

  • Data Analysis: Record the changes in tension. Express the contractile responses as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl). Express relaxation as a percentage of the pre-contraction tension.

Signaling Pathways and Mechanisms of Action

The opposing vascular effects of this compound and 20-HETE stem from their distinct interactions with intracellular signaling cascades.

20-HETE-Induced Vasoconstriction

20-HETE is a potent vasoconstrictor that acts primarily on vascular smooth muscle cells (VSMCs). Its mechanism involves multiple signaling pathways that ultimately lead to an increase in intracellular calcium concentration and sensitization of the contractile apparatus.

G 20-HETE 20-HETE PLC PLC 20-HETE->PLC Activates RhoA RhoA 20-HETE->RhoA Activates BKCa Channel BKCa Channel 20-HETE->BKCa Channel Inhibits PKC PKC PLC->PKC Activates PKC->BKCa Channel Inhibits ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits Membrane Depolarization Membrane Depolarization BKCa Channel->Membrane Depolarization Hyperpolarizes (normally) L-type Ca2+ Channel L-type Ca2+ Channel Membrane Depolarization->L-type Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx MLC Phosphorylation Myosin Light Chain Phosphorylation Ca2+ Influx->MLC Phosphorylation Promotes MLCP->MLC Phosphorylation Dephosphorylates Vasoconstriction Vasoconstriction MLC Phosphorylation->Vasoconstriction

20-HETE signaling pathway in vasoconstriction.
Antagonistic and Vasodilatory Effects of 19-HETEs

While data on the direct signaling of this compound leading to vasodilation is less clear, it has been shown to antagonize the sensitizing effects of 20-HETE on vasoconstriction. In contrast, its stereoisomer, 19(S)-HETE, is a potent vasodilator that acts through the prostacyclin (IP) receptor, leading to an increase in cyclic AMP (cAMP) and subsequent vasorelaxation. It is plausible that this compound may also exert some of its effects through mechanisms that oppose the actions of 20-HETE, potentially involving the stimulation of Na⁺,K⁺-ATPase.

G cluster_19RHETE This compound cluster_19SHETE 19(S)-HETE This compound This compound 20-HETE_effect 20-HETE-induced Vasoconstrictor Sensitization This compound->20-HETE_effect Antagonizes NaK_ATPase Na+,K+-ATPase This compound->NaK_ATPase Stimulates Hyperpolarization Hyperpolarization NaK_ATPase->Hyperpolarization Vasodilation_R Vasodilation Hyperpolarization->Vasodilation_R 19(S)-HETE 19(S)-HETE IP_Receptor Prostacyclin (IP) Receptor 19(S)-HETE->IP_Receptor Activates Adenylyl_Cyclase Adenylyl Cyclase IP_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inhibition Inhibition of Myosin Light Chain Kinase (MLCK) PKA->MLCK_inhibition Vasodilation_S Vasodilation MLCK_inhibition->Vasodilation_S

Signaling pathways of this compound and 19(S)-HETE in promoting vasodilation.

Conclusion

The antagonistic relationship between this compound and 20-HETE in regulating vascular tone presents a compelling area for further investigation. While 20-HETE's role as a vasoconstrictor is well-established, the precise mechanisms and therapeutic potential of this compound as a direct antagonist are still being elucidated. The vasodilatory actions of its stereoisomer, 19(S)-HETE, via the IP receptor, further highlight the complexity and specificity of these lipid mediators. A deeper understanding of these opposing pathways could pave the way for novel therapeutic strategies targeting the intricate balance of eicosanoids in the management of cardiovascular diseases.

References

Specificity of 19(R)-HETE as a 20-HETE Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) as an antagonist of 20-hydroxyeicosatetraenoic acid (20-HETE), a critical signaling molecule in vascular physiology and pathophysiology. We present available experimental data on its potency and specificity in comparison to other known 20-HETE antagonists, alongside detailed experimental protocols and signaling pathway diagrams to support further research and drug development efforts.

Introduction to 20-HETE and its Antagonism

20-HETE is a cytochrome P450 (CYP) metabolite of arachidonic acid that plays a significant role in the regulation of vascular tone, blood pressure, and inflammation.[1][2][3] Its effects, which include vasoconstriction and endothelial dysfunction, are primarily mediated through the G-protein coupled receptor GPR75.[4][5] The development of specific antagonists for the 20-HETE/GPR75 signaling axis is a key area of research for therapeutic interventions in cardiovascular diseases such as hypertension. Among the potential antagonists, this compound, a stereoisomer of another arachidonic acid metabolite, has emerged as a compound of interest.

Comparative Analysis of 20-HETE Antagonists

The following table summarizes the available quantitative data on the inhibitory potency of various 20-HETE antagonists from a functional intracellular calcium assay.

CompoundTargetAssay TypeIC50 (M)Reference
AAA 20-HETE Receptor (GPR75)Intracellular Ca2+ Mobilization5.356 x 10⁻¹⁰
20-SOLA 20-HETE Receptor (GPR75)Intracellular Ca2+ Mobilization8.059 x 10⁻¹⁰
19(R)-HEDGE 20-HETE Receptor (GPR75)Intracellular Ca2+ Mobilization6.715 x 10⁻⁹
Table 1: Comparative inhibitory potencies of 20-HETE receptor antagonists.

Specificity Profile of this compound

A crucial aspect of a therapeutic antagonist is its specificity for the intended target to minimize off-target effects. While a comprehensive off-target screening panel for this compound has not been identified in the reviewed literature, some information is available for related compounds:

  • 19(S)-HETE: The (S)-enantiomer of 19-HETE has been shown to be inactive at GPR75 but acts as an agonist at the prostacyclin (IP) receptor, mediating vasorelaxation and platelet inhibition. This highlights the stereospecificity of HETE molecules and raises the importance of evaluating the activity of this compound at the IP receptor and other prostanoid receptors.

  • 19(S/R)-HETE (racemic mixture): A racemic mixture of 19-HETE has been identified as a noncompetitive inhibitor of cytochrome P450 1B1 (CYP1B1), with the (S)-enantiomer being more potent (Ki = 37.3 nM) than the (R)-enantiomer (Ki = 89.1 nM).

Further investigation through broad receptor screening panels is necessary to fully characterize the specificity profile of this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways of 20-HETE and the proposed mechanism of its antagonism.

20-HETE_Signaling_Pathway 20-HETE Signaling Pathway in Vascular Smooth Muscle Cells 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Gq Gq GPR75->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: 20-HETE signaling cascade in vascular smooth muscle leading to vasoconstriction.

Antagonist_Action Mechanism of this compound Antagonism 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Blocked This compound This compound This compound->GPR75 Binds No_Signal No Downstream Signaling GPR75->No_Signal

Caption: this compound competitively blocks 20-HETE binding to GPR75, inhibiting downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of 20-HETE antagonists.

GPR75 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GPR75 receptor.

Materials:

  • Cell membranes expressing human GPR75

  • Radioligand (e.g., [³H]-20-HETE)

  • Test compounds (e.g., this compound)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and a saturating concentration of a non-labeled ligand for determining non-specific binding.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either buffer, test compound, or the non-labeled ligand.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Artery Vasoreactivity Assay

Objective: To assess the functional antagonism of a test compound on 20-HETE-induced vasoconstriction.

Materials:

  • Isolated arterial rings (e.g., rat mesenteric or renal arteries)

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂/5% CO₂

  • 20-HETE

  • Test compounds (e.g., this compound)

  • Vasoconstrictor agent (e.g., phenylephrine)

Procedure:

  • Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Allow the vessels to equilibrate under a resting tension for at least 60 minutes.

  • Induce a submaximal contraction with a vasoconstrictor agent like phenylephrine.

  • Once a stable contraction is achieved, perform a cumulative concentration-response curve to 20-HETE.

  • Wash the tissues and allow them to return to baseline.

  • Incubate the tissues with the test compound (e.g., this compound) or vehicle for a specified period (e.g., 30 minutes).

  • Repeat the cumulative concentration-response curve to 20-HETE in the presence of the antagonist.

  • Analyze the data to determine the rightward shift in the 20-HETE concentration-response curve caused by the antagonist.

  • If competitive antagonism is observed, a Schild plot analysis can be performed to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve.

β-Arrestin Recruitment Assay

Objective: To measure the ability of a test compound to antagonize 20-HETE-induced β-arrestin recruitment to GPR75.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing GPR75 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® assay).

  • Assay medium (e.g., Opti-MEM)

  • 20-HETE

  • Test compounds (e.g., this compound)

  • Substrate for the complemented enzyme

  • Luminometer

Procedure:

  • Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time.

  • Stimulate the cells with an EC₈₀ concentration of 20-HETE.

  • Incubate for a period sufficient for β-arrestin recruitment (e.g., 60-90 minutes).

  • Add the detection reagent containing the substrate for the complemented enzyme.

  • Incubate in the dark to allow for signal development.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of the 20-HETE-induced signal by the test compound and determine the IC50 value.

Conclusion

This compound demonstrates clear antagonistic activity against 20-HETE at the GPR75 receptor. The available data suggests it is a moderately potent antagonist, with a slight stereochemical preference over 19(S)-HETE. However, to establish its full potential as a research tool or therapeutic lead, further quantitative studies are essential. Specifically, determining its binding affinity (Ki) for GPR75, its pA2 value in functional assays, and a comprehensive assessment of its off-target profile are critical next steps. The protocols and comparative data provided in this guide are intended to facilitate these future investigations and aid in the development of novel and specific 20-HETE antagonists.

References

Comparative Analysis of 19(R)-HETE and EETs on Renal Blood Flow: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two key classes of arachidonic acid metabolites, 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and epoxyeicosatrienoic acids (EETs), reveals their distinct and often opposing effects on renal hemodynamics. While both are products of cytochrome P450 (CYP) enzyme activity, their influence on renal blood flow is mediated through different signaling pathways, leading to vasoconstriction and vasodilation, respectively. This guide provides a comprehensive comparison of their effects, supported by experimental data and detailed methodologies, to inform researchers and professionals in drug development.

Contrasting Effects on Renal Vasculature

This compound and its more extensively studied counterpart, 20-HETE, are generally recognized as vasoconstrictors in the renal microvasculature.[1][2] They play a role in the autoregulation of renal blood flow by promoting the contraction of vascular smooth muscle cells.[1] In contrast, EETs, particularly the 11(R),12(S)-EET enantiomer, are potent vasodilators of small renal arteries.[3][4] The 14,15-EET regioisomer, however, has been shown to have minimal effect on the diameter of these vessels. One study in canine renal arcuate arteries surprisingly found this compound to be a vasodilator, highlighting potential species and vessel-specific differences in its effects.

Quantitative Comparison of Vascular Effects

CompoundSpeciesVascular BedConcentration RangeObserved EffectMagnitude of Effect
This compound CanineArcuate ArteriesNot SpecifiedVasodilationData not available
20-HETE CanineArcuate Arteries0.01 - 1 µMVasoconstrictionGraded reduction in diameter
11(R),12(S)-EET RatSmall Renal Arteries1 - 100 nMVasodilationPotent increase in diameter
11(S),12(R)-EET RatSmall Renal Arteries1 - 100 nMInactiveNo significant change in diameter
14,15-EET (R,S and S,R) RatSmall Renal Arteriesup to 100 nMLittle to no effectNo significant change in diameter

Experimental Protocols

The evaluation of the vascular effects of these compounds typically involves the use of isolated, perfused kidneys or isolated renal artery segments. These in vitro methods allow for the direct measurement of changes in vascular resistance or vessel diameter in response to the application of specific compounds.

Isolated Perfused Kidney Preparation

A common experimental setup involves the isolation of a kidney and its cannulation via the renal artery. The kidney is then perfused with a physiological salt solution (PSS) at a constant flow rate. The perfusion pressure is continuously monitored, and changes in this pressure reflect alterations in renal vascular resistance. To assess the effects of vasoactive compounds, the kidney is often pre-constricted with an agent like phenylephrine to establish a stable baseline tone. The test compounds, such as this compound or EETs, are then added to the perfusate, and the resulting changes in perfusion pressure are recorded. An increase in pressure indicates vasoconstriction, while a decrease signifies vasodilation.

In Vitro Measurement of Renal Artery Diameter

This technique involves dissecting small renal arteries and mounting them in a myograph chamber. The chamber is filled with PSS and maintained at a physiological temperature and pH. The artery segments are pre-constricted with phenylephrine to induce a stable level of contraction. The test compounds are then added to the bath in increasing concentrations, and the changes in the internal diameter of the artery are measured using a video microscopy system. This method allows for the generation of concentration-response curves to quantify the potency and efficacy of the vasoactive agents.

Signaling Pathways

The opposing effects of HETEs and EETs on renal blood flow are a direct result of their distinct intracellular signaling cascades, which ultimately converge on the regulation of potassium channels in vascular smooth muscle cells.

This compound and 20-HETE Signaling Pathway

20-HETE-induced vasoconstriction is initiated by its binding to a G-protein coupled receptor, GPR75, which is coupled to Gq. This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation lead to the inhibition of large-conductance calcium-activated potassium (KCa) channels. Inhibition of these channels causes depolarization of the vascular smooth muscle cell membrane, leading to the opening of voltage-gated calcium channels, further calcium influx, and sustained contraction. The signaling pathway for the vasodilatory effect of this compound observed in some studies is not well-elucidated but may involve different receptor interactions or downstream effectors.

HETE_Signaling HETE This compound / 20-HETE GPR75 GPR75 (Gq-coupled) HETE->GPR75 Binds to PLC Phospholipase C (PLC) GPR75->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release KCa KCa Channel Ca_Release->KCa Inhibits PKC->KCa Inhibits Depolarization Membrane Depolarization KCa->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Contraction Vasoconstriction Ca_Influx->Contraction

Caption: Signaling pathway of HETE-induced vasoconstriction.

EETs Signaling Pathway

The vasodilatory effect of 11(R),12(S)-EET is mediated through a Gs-coupled receptor. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA). Recent evidence also suggests the involvement of protein phosphatase 2A (PP2A) in this pathway. Both PKA and PP2A are thought to promote the opening of KCa channels in the vascular smooth muscle cell membrane. The opening of these channels allows for the efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and causing the relaxation of the vascular smooth muscle, resulting in vasodilation.

EET_Signaling EET 11(R),12(S)-EET GPCR Gs-coupled Receptor EET->GPCR Binds to AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PP2A Protein Phosphatase 2A (PP2A) cAMP->PP2A Activates KCa KCa Channel PKA->KCa Opens PP2A->KCa Opens Hyperpolarization Membrane Hyperpolarization KCa->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Closes Ca_Influx Reduced Ca2+ Influx VGCC->Ca_Influx Relaxation Vasodilation Ca_Influx->Relaxation

Caption: Signaling pathway of EET-induced vasodilation.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and EETs on renal artery diameter in vitro.

Experimental_Workflow Start Start: Isolate Renal Arteries Mount Mount Artery in Myograph Chamber Start->Mount Equilibrate Equilibrate with Physiological Salt Solution (PSS) Mount->Equilibrate Preconstrict Pre-constrict with Phenylephrine Equilibrate->Preconstrict Add_HETE Add this compound (Concentration-Response) Preconstrict->Add_HETE Add_EET Add EETs (Concentration-Response) Preconstrict->Add_EET Measure_HETE Measure Changes in Artery Diameter Add_HETE->Measure_HETE Measure_EET Measure Changes in Artery Diameter Add_EET->Measure_EET Analyze_HETE Analyze Data and Plot Curve Measure_HETE->Analyze_HETE Analyze_EET Analyze Data and Plot Curve Measure_EET->Analyze_EET Compare Compare Potency and Efficacy Analyze_HETE->Compare Analyze_EET->Compare

Caption: In vitro experimental workflow for vascular reactivity.

References

Distinguishing the Signaling Pathways of 19(R)-HETE and Prostaglandins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the signaling pathways of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and prostaglandins. While both are lipid mediators derived from arachidonic acid, their mechanisms of action and downstream cellular effects exhibit significant differences. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental protocols to aid in the design and interpretation of future research.

Overview of Signaling Pathways

Prostaglandins are well-characterized for their signaling through specific G-protein coupled receptors (GPCRs), leading to modulation of intracellular second messengers such as cyclic AMP (cAMP) and calcium (Ca2+). In contrast, the signaling pathway for this compound is less defined. Current evidence suggests that this compound does not act on the same receptors as its stereoisomer 19(S)-HETE, which is an agonist for the prostacyclin (IP) receptor. Instead, this compound appears to exert its effects primarily by antagonizing the actions of 20-HETE and by modulating the activity of key enzymes in the eicosanoid synthesis pathways.

Prostaglandin Signaling Pathway

Prostaglandins, synthesized from arachidonic acid by cyclooxygenase (COX) enzymes, bind to a family of nine distinct prostanoid receptors (DP1-2, EP1-4, FP, IP, and TP).[1] These receptors are coupled to different G-proteins, leading to a variety of downstream effects. For example, activation of the IP receptor by prostacyclin (PGI2) leads to Gs-mediated stimulation of adenylyl cyclase and an increase in intracellular cAMP. Conversely, activation of the EP3 receptor can be coupled to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP.

Prostaglandin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Prostaglandin Prostaglandin Prostanoid_Receptor Prostanoid Receptor (e.g., IP, EP, FP, TP, DP) Prostaglandin->Prostanoid_Receptor G_Protein G-Protein (Gs, Gi, Gq) Prostanoid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gs (stimulates) Gi (inhibits) Phospholipase_C Phospholipase C G_Protein->Phospholipase_C Gq (stimulates) cAMP cAMP Adenylyl_Cyclase->cAMP IP3 IP3 Phospholipase_C->IP3 DAG DAG Phospholipase_C->DAG PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., vasodilation, inflammation) PKA->Cellular_Response Ca2+ Ca2+ IP3->Ca2+ PKC Protein Kinase C DAG->PKC Ca2+->PKC PKC->Cellular_Response 19R_HETE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 19R_HETE This compound 20_HETE_Receptor 20-HETE Receptor (Putative) 19R_HETE->20_HETE_Receptor Inhibits COX_Enzymes COX-1 / COX-2 19R_HETE->COX_Enzymes Modulates activity LOX_Enzymes Lipoxygenases 19R_HETE->LOX_Enzymes Modulates activity 20_HETE 20-HETE 20_HETE->20_HETE_Receptor Vasoconstriction Vasoconstriction 20_HETE_Receptor->Vasoconstriction Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Leukotriene_Synthesis Leukotriene Synthesis LOX_Enzymes->Leukotriene_Synthesis cAMP Measurement Workflow Start Start Cell_Culture Culture MEG-01 cells Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Stimulation Stimulate with this compound or Prostaglandins Seeding->Stimulation Lysis Lyse cells Stimulation->Lysis EIA Measure cAMP using EIA Lysis->EIA Analysis Normalize and analyze data EIA->Analysis End End Analysis->End Wire Myography Workflow Start Start Dissection Dissect mesenteric artery Start->Dissection Mounting Mount vessel on myograph Dissection->Mounting Equilibration Equilibrate in PSS Mounting->Equilibration Viability Check viability with KPSS Equilibration->Viability Pre-contraction Pre-contract with Phenylephrine Viability->Pre-contraction Drug_Application Apply this compound or Prostaglandin Pre-contraction->Drug_Application Analysis Analyze vasodilation Drug_Application->Analysis End End Analysis->End Enzyme Activity Assay Workflow Start Start Prepare_Mixture Prepare reaction mixture (Enzyme, Substrate, this compound) Start->Prepare_Mixture Incubate Incubate at 37°C Prepare_Mixture->Incubate Terminate_Extract Terminate reaction and extract products Incubate->Terminate_Extract LC_MS Analyze products by LC-MS Terminate_Extract->LC_MS Analyze_Data Calculate and analyze enzyme activity LC_MS->Analyze_Data End End Analyze_Data->End

References

Validating 19(R)-HETE's Cardioprotective Role: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the experimental evidence supporting the cardioprotective role of 19(R)-hydroxyeicosatetraenoic acid [19(R)-HETE] is presented, offering a comparative analysis with other key lipid mediators. This guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field, providing a detailed examination of quantitative data, experimental protocols, and signaling pathways to facilitate informed research and development decisions.

Recent studies have highlighted the potential of this compound, a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, as a cardioprotective agent, particularly in the context of cardiac hypertrophy. This guide delves into the validation of its role, placing it in perspective with other eicosanoids and related lipid molecules that modulate cardiac health, such as its enantiomer 19(S)-HETE, the often-detrimental 20-HETE, the protective epoxyeicosatrienoic acids (EETs), and the emerging class of docosahexaenoic acid (DHA) metabolites, including 19,20-epoxydocosapentaenoic acid (19,20-EDP).

Comparative Efficacy in Cardioprotection

The cardioprotective effects of this compound and its counterparts have been evaluated in various experimental models, primarily focusing on cardiac hypertrophy and ischemia-reperfusion (I/R) injury. The following tables summarize the key quantitative findings from these studies.

Anti-Hypertrophic Effects of this compound and 19(S)-HETE

Studies utilizing in vitro models of angiotensin II-induced cardiomyocyte hypertrophy have demonstrated the protective effects of both this compound and 19(S)-HETE.

CompoundModelKey BiomarkerResult
This compound Angiotensin II-induced hypertrophy in H9c2 cellsβ/α-myosin heavy chain ratio, ANP, IL-6, IL-8 mRNASignificant decrease, indicating protection against hypertrophy.
19(S)-HETE Angiotensin II-induced hypertrophy in H9c2 cellsβ/α-myosin heavy chain ratio, ANP, IL-6, IL-8 mRNASignificant decrease, with some evidence suggesting a preferential protective effect over this compound.
Effects on Ischemia-Reperfusion Injury: A Comparative Overview

While direct quantitative data for this compound in reducing infarct size or improving cardiac function post-I/R is limited in the reviewed literature, extensive research on related lipid mediators provides a valuable comparative context.

Compound / InterventionModelPrimary EndpointQuantitative Outcome
Inhibition of 20-HETE Synthesis Isolated rat hearts (I/R)Myocardial infarction, apoptosisSignificantly reduced compared to control, suggesting 20-HETE is detrimental.[1]
11,12-EET & 14,15-EET Canine model of I/RInfarct Size (% of Area at Risk)Reduced from 22.1% (control) to ~6.4-9.7%.
19,20-EDP analog (SA-22) Isolated mouse hearts (Langendorff I/R)Post-ischemic LVDP, +dP/dt, -dP/dtSignificantly improved recovery of cardiac function compared to vehicle control.

Signaling Pathways in Cardioprotection

The mechanisms through which these lipid mediators exert their effects are multifaceted and involve distinct signaling cascades.

This compound's Anti-Hypertrophic Signaling: Evidence suggests that this compound confers protection against cardiac hypertrophy by inhibiting the activity of CYP1B1 and downregulating the expression of pro-inflammatory enzymes such as 5- and 12-lipoxygenase (LOX) and cyclooxygenase-2 (COX-2).[1]

19R_HETE_Pathway AngII Angiotensin II Hypertrophy Cardiac Hypertrophy AngII->Hypertrophy HETE_19R This compound CYP1B1 CYP1B1 HETE_19R->CYP1B1 Inhibits LOX 5/12-LOX HETE_19R->LOX Inhibits COX2 COX-2 HETE_19R->COX2 Inhibits ProHypertrophic Pro-hypertrophic & Pro-inflammatory Mediators CYP1B1->ProHypertrophic LOX->ProHypertrophic COX2->ProHypertrophic ProHypertrophic->Hypertrophy

Figure 1: Proposed anti-hypertrophic signaling pathway of this compound.

Contrasting Pathway of 20-HETE: In stark contrast, 20-HETE is often associated with pathological signaling in the heart. It can act through the G-protein coupled receptor GPR75, leading to the activation of pathways that promote inflammation and vasoconstriction, thereby exacerbating cardiac injury.[2][3]

20_HETE_Pathway HETE_20 20-HETE GPR75 GPR75 HETE_20->GPR75 PKC PKC GPR75->PKC NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates ROS ROS NADPH_Oxidase->ROS Generates Cardiac_Injury Cardiac Injury ROS->Cardiac_Injury

Figure 2: Detrimental signaling pathway of 20-HETE in the heart.

Protective Pathways of EETs and 19,20-EDP: EETs are known to exert cardioprotective effects through the activation of KATP channels. The DHA metabolite, 19,20-EDP, and its analogs, mediate their protective effects through the activation of the mitochondrial deacetylase Sirtuin 3 (SIRT3), which plays a crucial role in mitochondrial function and cellular stress responses.

Protective_Pathways cluster_EET EET Signaling cluster_EDP 19,20-EDP Signaling EETs EETs KATP KATP Channels EETs->KATP Activates Cardioprotection Cardioprotection KATP->Cardioprotection EDP 19,20-EDP SIRT3 SIRT3 EDP->SIRT3 Activates Mitochondria Mitochondrial Function SIRT3->Mitochondria Improves Mitochondria->Cardioprotection

Figure 3: Cardioprotective signaling of EETs and 19,20-EDP.

Experimental Methodologies

The validation of these lipid mediators relies on robust and reproducible experimental models. Below are summaries of key protocols.

Angiotensin II-Induced Cardiomyocyte Hypertrophy

This in vitro model is crucial for studying the direct effects of compounds on cardiomyocyte growth and the expression of hypertrophic markers.

  • Cell Line: H9c2 rat cardiomyoblasts are commonly used.

  • Seeding: Cells are seeded in appropriate culture plates and grown to a desired confluency (e.g., 70-80%).

  • Serum Starvation: Prior to treatment, cells are often serum-starved for a period (e.g., 24 hours) to synchronize their growth phase.

  • Treatment: Cells are then exposed to Angiotensin II (typically in the nanomolar to micromolar range) with or without the test compounds (e.g., this compound).

  • Incubation: The treatment period usually lasts for 24 to 48 hours.

  • Endpoint Analysis:

    • Cell Size Measurement: Cells are fixed and stained (e.g., with phalloidin for F-actin) and their surface area is measured using microscopy and image analysis software.

    • Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain.

    • Protein Analysis: Western blotting can be used to assess the protein levels of signaling molecules and hypertrophic markers.

Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the assessment of cardiac function in a controlled environment, independent of systemic influences.

  • Animal Model: Typically, rats or mice are used.

  • Heart Isolation: The animal is anesthetized, and the heart is rapidly excised and arrested in ice-cold buffer.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with a Krebs-Henseleit buffer, oxygenated and maintained at a physiological temperature.

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes) during which baseline cardiac function is recorded. A balloon is inserted into the left ventricle to measure pressure changes.

  • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored for a specific duration (e.g., 60-120 minutes).

  • Functional Parameters Measured:

    • Left Ventricular Developed Pressure (LVDP): The difference between systolic and diastolic pressure.

    • Rates of Contraction and Relaxation (±dP/dt): The maximum rate of pressure increase and decrease in the left ventricle.

    • Heart Rate and Coronary Flow.

  • Infarct Size Assessment: At the end of the experiment, the heart is typically sliced and stained with triphenyltetrazolium chloride (TTC), which stains viable tissue red, allowing for the quantification of the unstained necrotic (infarcted) area.

Langendorff_Workflow Start Heart Isolation & Cannulation Stabilization Stabilization (Baseline Measurement) Start->Stabilization Ischemia Global Ischemia Stabilization->Ischemia Reperfusion Reperfusion (with or without test compound) Ischemia->Reperfusion Functional_Assessment Continuous Functional Assessment (LVDP, dP/dt) Reperfusion->Functional_Assessment Infarct_Staining Infarct Size Staining (TTC) Functional_Assessment->Infarct_Staining End Data Analysis Infarct_Staining->End

Figure 4: Experimental workflow for the Langendorff isolated heart model.

Conclusion and Future Directions

The available evidence strongly supports a cardioprotective role for this compound in the context of cardiac hypertrophy. Its mechanism of action, involving the inhibition of pro-hypertrophic and pro-inflammatory pathways, presents a promising avenue for therapeutic intervention. However, to fully validate its broader cardioprotective potential, further research is critically needed to investigate its effects in models of ischemia-reperfusion injury. Direct comparisons of this compound with established protective lipid mediators like EETs and emerging molecules such as 19,20-EDP in these models will be essential to delineate its therapeutic promise. The contrasting detrimental effects of the closely related 20-HETE underscore the stereo- and regio-specificity of eicosanoid signaling in the heart and highlight the importance of targeted therapeutic strategies. Future studies should aim to provide quantitative data on infarct size reduction and improvement in cardiac functional parameters to solidify the standing of this compound in the landscape of cardioprotective agents.

References

Cross-Reactivity of 19(R)-HETE with Eicosanoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) with other eicosanoid receptors, including prostanoid and leukotriene receptors. Eicosanoids are a class of signaling molecules derived from arachidonic acid that play crucial roles in inflammation, cardiovascular function, and other physiological processes.[1] Their actions are mediated by a large family of G-protein coupled receptors (GPCRs).[2] Understanding the cross-reactivity of individual eicosanoids is critical for elucidating their biological functions and for the development of targeted therapeutics.

Executive Summary

This compound, a stereoisomer of 19(S)-HETE, demonstrates a distinct and specific interaction profile with eicosanoid receptors. While its stereoisomer, 19(S)-HETE, is a potent and specific agonist of the prostacyclin (IP) receptor, this compound is inactive at this receptor, highlighting a high degree of stereospecificity in receptor recognition.[3]

A key finding is the functional antagonism of this compound towards the actions of 20-HETE, a potent vasoconstrictor. This suggests that this compound may interact with the 20-HETE receptor, GPR75. While direct binding data for this compound on GPR75 is not extensively available, a synthetic analog of this compound has been shown to be a potent antagonist of 20-HETE-mediated receptor activation.

Currently, there is limited direct experimental evidence for the cross-reactivity of this compound with a broad panel of other prostanoid and leukotriene receptors. The promiscuity of some eicosanoid receptors, such as the leukotriene B4 receptor 2 (BLT2), which can be activated by other HETE isomers, suggests the theoretical possibility of interactions.[4][5] However, without direct binding or functional data, the cross-reactivity profile of this compound remains an area for further investigation.

Comparative Data on Eicosanoid Receptor Interactions

The following table summarizes the available quantitative data for the interaction of this compound and related eicosanoids with various receptors. It is important to note the limited availability of direct binding data for this compound across a wide range of receptors.

LigandReceptorAssay TypeParameterValueReference
This compound IPcAMP AccumulationActivityInactive up to 10 µM
This compound analog (19(R)-HEDGE) GPR75 (20-HETE Receptor)Intracellular Ca2+ Mobilization (Antagonist)IC506.715 nM
19(S)-HETE IPcAMP AccumulationEC50567 nM
19(S)-HETE IPRadioligand Displacement ([3H]-iloprost)Ki660 nM
20-HETE GPR75Surface Plasmon ResonanceKd0.156 nM
12(S)-HETE BLT2Functional AssayActivityActivates at µM concentrations
12(S)-HPETE BLT2Functional AssayActivityActivates at µM concentrations
15(S)-HETE BLT2Functional AssayActivityActivates at µM concentrations

Signaling Pathways and Experimental Workflows

To visualize the potential interactions and the experimental approaches used to study them, the following diagrams are provided.

Eicosanoid_Signaling_Pathways Potential Eicosanoid Receptor Signaling of this compound cluster_prostanoid Prostanoid Receptors cluster_leukotriene Leukotriene Receptors cluster_other Other Receptors IP IP EP EP (EP1-4) DP DP (DP1, DP2) FP FP TP TP BLT1 BLT1 BLT2 BLT2 CysLT1 CysLT1 CysLT2 CysLT2 GPR75 GPR75 (20-HETE R) HETE_19R This compound HETE_19R->IP Inactive HETE_19R->BLT2 ? HETE_19R->GPR75 Antagonist HETE_19S 19(S)-HETE HETE_19S->IP Agonist HETE_20 20-HETE HETE_20->GPR75 Agonist

Fig. 1: Potential interactions of this compound with eicosanoid receptors.

Experimental_Workflow Experimental Workflow for Receptor Cross-Reactivity cluster_binding Receptor Binding Assays cluster_functional Functional Assays radioligand Radioligand Displacement Assay data_analysis Data Analysis (Ki, IC50, EC50) radioligand->data_analysis spr Surface Plasmon Resonance spr->data_analysis cAMP cAMP Accumulation Assay cAMP->data_analysis calcium Calcium Mobilization Assay calcium->data_analysis ligand Test Ligand (e.g., this compound) ligand->radioligand ligand->spr ligand->cAMP ligand->calcium receptors Recombinant Eicosanoid Receptors receptors->radioligand receptors->spr receptors->cAMP receptors->calcium

References

A Comparative Analysis of 19(R)-HETE and Other HETE Isomers on Ion Channel Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Hydroxyeicosatetraenoic Acid Isomers and Their Impact on Key Ion Channels

Hydroxyeicosatetraenoic acids (HETEs), metabolites of arachidonic acid, are potent signaling molecules that modulate a variety of physiological and pathological processes. Their effects are often mediated through the regulation of ion channels, which play crucial roles in cellular excitability, signaling, and homeostasis. This guide provides a comparative analysis of the effects of 19(R)-HETE and other prominent HETE isomers—including 19(S)-HETE, 20-HETE, and 12(S)-HETE—on various ion channels. The information is compiled from peer-reviewed experimental data to aid researchers in understanding the distinct and overlapping activities of these lipid mediators.

Quantitative Comparison of HETE Isomer Effects on Ion Channels

The following tables summarize the quantitative effects of different HETE isomers on key ion channels, providing a basis for direct comparison of their potency and efficacy.

Ion Channel HETE Isomer Effect Concentration/EC₅₀ Cell Type Citation
Prostacyclin (IP) Receptor 19(S)-HETEActivation (cAMP accumulation)EC₅₀: 520 nMMEG-01 cells[1]
This compoundInactiveUp to 10 µMMEG-01 cells[1]
Large-Conductance Ca²⁺-activated K⁺ (BKCa) Channels 20-HETEInhibition-Vascular Smooth Muscle Cells[2][3][4]
12(S)-HETEActivation-Vascular Smooth Muscle Cells
L-type Ca²⁺ Channels 20-HETEActivation (96% increase in ICa,L)100 nMRat Cardiomyocytes
12(S)-HETEInactivation-Cortical Neurons
N-type Ca²⁺ Channels 12(S)-HETEInactivation-Cortical Neurons
TRPC6 Channels 20-HETEActivationEC₅₀: 0.8 µMHEK293 cells
Na⁺/K⁺-ATPase 19-HETE (racemic)Stimulation10⁻⁷ - 10⁻⁵ MRat Aortic Rings
20-HETEStimulation10⁻⁷ - 10⁻⁵ MRat Aortic Rings
Apical 70 pS K⁺ Channel 20-HETEInhibition-Rat Medullary Thick Ascending Limb

Detailed Experimental Methodologies

Understanding the experimental context is crucial for interpreting the data presented. Below are detailed protocols for key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure ion channel currents across the entire cell membrane.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured on glass coverslips. For transient expression of specific ion channels, cells are transfected with the corresponding cDNA using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and mounted on a micromanipulator.

    • The pipette is lowered onto a single cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.

    • The membrane potential is held at a specific voltage (e.g., -60 mV), and voltage steps or ramps are applied to elicit ion channel currents.

    • HETE isomers are applied to the external solution via a perfusion system to observe their effects on the recorded currents.

Measurement of cAMP Accumulation

This assay is used to determine the activation of G-protein coupled receptors that signal through adenylyl cyclase.

  • Cell Culture: MEG-01 cells are cultured in the appropriate medium and seeded into multi-well plates.

  • Assay Procedure:

    • Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with various concentrations of HETE isomers or control compounds for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

The differential effects of HETE isomers on ion channels are a result of their engagement with distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

HETE_Signaling_Pathways cluster_19S_HETE 19(S)-HETE Signaling cluster_20_HETE 20-HETE Signaling cluster_12S_HETE 12(S)-HETE Signaling 19(S)-HETE 19(S)-HETE IP Receptor IP Receptor 19(S)-HETE->IP Receptor Binds Gαs Gαs IP Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Vasorelaxation Vasorelaxation PKA->Vasorelaxation Leads to 20-HETE 20-HETE PKC PKC 20-HETE->PKC Activates BKCa Channel BKCa Channel 20-HETE->BKCa Channel Inhibits L-type Ca2+ Channel L-type Ca2+ Channel PKC->L-type Ca2+ Channel Activates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Increases Vasoconstriction Vasoconstriction Ca2+ Influx->Vasoconstriction Inhibition of K+ Efflux Inhibition of K+ Efflux BKCa Channel->Inhibition of K+ Efflux Leads to Inhibition of K+ Efflux->Vasoconstriction 12(S)-HETE 12(S)-HETE GPR31 GPR31 12(S)-HETE->GPR31 Binds BKCa Channel Act BKCa Channel 12(S)-HETE->BKCa Channel Act Activates Gi/o Gi/o GPR31->Gi/o Activates Adenylyl Cyclase Inh Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inh Inhibits Reduced cAMP Reduced cAMP Adenylyl Cyclase Inh->Reduced cAMP Vasodilation Vasodilation BKCa Channel Act->Vasodilation

Figure 1. Signaling pathways of HETE isomers.

19(S)-HETE primarily acts through the prostacyclin (IP) receptor, a Gs-protein coupled receptor, leading to the activation of adenylyl cyclase, increased intracellular cAMP, and subsequent vasorelaxation. In stark contrast, This compound does not activate this pathway.

20-HETE exhibits pronounced effects on vascular tone by modulating multiple ion channels. It inhibits large-conductance Ca²⁺-activated K⁺ (BKCa) channels, leading to membrane depolarization and vasoconstriction. Concurrently, it activates L-type Ca²⁺ channels, further promoting Ca²⁺ influx and vasoconstriction. This activation is mediated, at least in part, through a Protein Kinase C (PKC)-dependent pathway.

12(S)-HETE displays more complex signaling. It has been shown to activate BKCa channels, contributing to vasodilation. However, it can also act through the G-protein coupled receptor GPR31, which is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase. The net effect of 12(S)-HETE on vascular tone can be context-dependent, with reports of both vasodilation and vasoconstriction.

Conclusion

The available evidence clearly demonstrates that HETE isomers possess distinct and often opposing effects on ion channels and their associated signaling pathways. The stereochemistry of the hydroxyl group, as exemplified by the 19(S)- and this compound pair, is a critical determinant of biological activity. While 19(S)-HETE is a potent activator of the vasorelaxant IP receptor pathway, this compound is inactive in this regard. 20-HETE generally promotes vasoconstriction through its coordinated inhibition of K⁺ channels and activation of Ca²⁺ channels. The actions of 12(S)-HETE are more multifaceted, with effects on both K⁺ and Ca²⁺ channels that can lead to either vasodilation or vasoconstriction depending on the specific vascular bed and experimental conditions.

For researchers and drug development professionals, these findings underscore the importance of considering the specific isomeric form of HETE when investigating its physiological roles or when designing therapeutic agents that target HETE metabolic or signaling pathways. Further research, particularly direct comparative studies of this compound on a broader range of ion channels, is warranted to fully elucidate its pharmacological profile.

References

A Head-to-Head Comparison of 19(R)-HETE and Synthetic 20-HETE Antagonists in Cardiovascular and Renal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the endogenous eicosanoid 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) and prominent synthetic antagonists of 20-hydroxyeicosatetraenoic acid (20-HETE). The objective is to offer a clear, evidence-based overview to inform the selection of pharmacological tools for research and development in areas where the 20-HETE pathway is a critical target, such as hypertension, stroke, and certain cancers.

Introduction to 20-HETE and its Antagonism

20-HETE is a potent, vasoactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) enzymes of the CYP4A and CYP4F families. It plays a significant role in the regulation of vascular tone, renal function, and blood pressure.[1] Dysregulation of 20-HETE production is implicated in various pathologies, making its antagonism a key therapeutic strategy. Antagonists of 20-HETE can be broadly categorized into naturally occurring molecules like this compound and synthetically developed compounds designed for improved stability and potency.

Comparative Analysis of 20-HETE Antagonists

This section details the performance of this compound against a selection of synthetic 20-HETE antagonists. The data is compiled from various in vitro and in vivo studies.

Quantitative Performance Data

The following table summarizes the available quantitative data for the antagonism of 20-HETE's effects. It is important to note that direct comparison of potency can be challenging due to variations in experimental models and assays.

CompoundTypeMechanism of ActionPotency (IC50/Effective Concentration)Key Characteristics
This compound Endogenous EicosanoidCompetitive AntagonistModerate antagonist; specific IC50 not widely reported, but analogs show activity at 1 µM.[2]Endogenous regulator, but chemically and metabolically labile.[2]
WIT002 (20-HEDE) Synthetic AnalogCompetitive AntagonistEffective concentration in vitro: 1–10 µM.[3]Non-cyclooxygenase metabolizable, stable analog of 20-HETE.[4]
20-HEDGE Synthetic AnalogCompetitive AntagonistData on specific IC50 is limited; used effectively in vivo.A stable analog that blocks the vasoconstrictor actions of 20-HETE.
20-SOLA Synthetic AnalogCompetitive AntagonistData on specific IC50 is limited; effective in vivo.Water-soluble, allowing for administration in drinking water.
AAA Synthetic AnalogCompetitive AntagonistData on specific IC50 is limited; effective in vivo.Water-soluble 20-HETE antagonist.
HET0016 Synthetic Compound20-HETE Synthesis InhibitorIC50: 8.9 ± 2.7 nM (human renal microsomes).Potent and selective inhibitor of CYP4A enzymes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

20-HETE Signaling Pathway

20-HETE exerts its effects primarily through the G-protein coupled receptor GPR75. Upon binding, it initiates a signaling cascade that leads to various physiological responses, including vasoconstriction. Antagonists like this compound and synthetic analogs competitively block this initial binding step.

20-HETE Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 20-HETE 20-HETE GPR75 GPR75 20-HETE->GPR75 Binds to Antagonists This compound & Synthetic Antagonists Antagonists->GPR75 Competitively Inhibits Gq11 Gαq/11 GPR75->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction & Other Cellular Responses Ca2_release->Vasoconstriction PKC->Vasoconstriction

Caption: The 20-HETE signaling cascade through GPR75.

Experimental Workflow for Assessing 20-HETE Antagonism

A common method to evaluate the efficacy of 20-HETE antagonists is to measure their ability to inhibit the 20-HETE-induced sensitization of blood vessels to a vasoconstrictor agent like phenylephrine.

Experimental Workflow cluster_prep Vessel Preparation cluster_exp Experimental Groups cluster_measurement Measurement & Analysis node1 Isolate rat renal preglomerular microvessels node2a Control: Phenylephrine alone node1->node2a node2b 20-HETE + Phenylephrine node1->node2b node2c Antagonist + 20-HETE + Phenylephrine node1->node2c node3 Measure vasoconstriction (change in vessel diameter) node2a->node3 node2b->node3 node2c->node3 node4 Calculate % inhibition of 20-HETE-induced sensitization node3->node4

Caption: Workflow for vascular sensitization assay.

Detailed Experimental Protocols

A crucial aspect of comparing these compounds is understanding the experimental context in which they were evaluated. Below is a detailed methodology for a key assay.

Inhibition of 20-HETE-Induced Vascular Sensitization to Phenylephrine

This in vitro assay is widely used to screen for and characterize 20-HETE antagonists.

1. Vessel Isolation and Preparation:

  • Male Sprague-Dawley rats are anesthetized, and the kidneys are excised and placed in ice-cold physiological salt solution (PSS).
  • Interlobar arteries are dissected, and preglomerular microvessels (afferent arterioles) are isolated.
  • Vessels are transferred to a perfusion chamber and cannulated with micropipettes.

2. Experimental Procedure:

  • The vessels are pressurized to 80 mmHg and equilibrated in PSS at 37°C.
  • A baseline concentration-response curve to the vasoconstrictor phenylephrine (e.g., 10⁻⁹ to 10⁻⁵ M) is established.
  • The vessels are then incubated with 20-HETE (e.g., 1 µM) for a set period (e.g., 30 minutes), and the phenylephrine concentration-response curve is repeated to assess sensitization.
  • To test for antagonism, vessels are pre-incubated with the antagonist (e.g., this compound or a synthetic analog at various concentrations) before the addition of 20-HETE and subsequent phenylephrine challenge.

3. Data Analysis:

  • The change in vessel diameter in response to phenylephrine is measured using video microscopy.
  • The degree of sensitization by 20-HETE is determined by the leftward shift in the phenylephrine concentration-response curve.
  • The antagonist's potency is quantified by its ability to prevent this leftward shift, and an IC50 value can be calculated. The percentage of inhibition is calculated as the reduction in the sensitizing effect of 20-HETE.

Discussion and Conclusion

The choice between this compound and synthetic 20-HETE antagonists depends on the specific research question and experimental design.

  • This compound serves as an important endogenous benchmark for 20-HETE antagonism. However, its inherent chemical and metabolic instability can be a limitation for in vivo studies or prolonged in vitro experiments.

  • Synthetic Antagonists like WIT002, 20-HEDGE, 20-SOLA, and AAA offer significant advantages in terms of stability. The development of water-soluble antagonists such as 20-SOLA and AAA has further expanded their utility, allowing for easier administration in in vivo models, for instance, through drinking water. These synthetic analogs have been instrumental in elucidating the role of 20-HETE in various disease models.

  • Synthesis Inhibitors such as HET0016 provide an alternative approach by blocking the production of 20-HETE. This can be particularly useful for studying the overall contribution of endogenous 20-HETE to a physiological or pathological process.

References

Unveiling the Potential of 19(R)-HETE in Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE) in a preclinical model of hypertension. While direct comparative studies with mainstream antihypertensive agents are not yet available, this document evaluates the performance of a this compound analog based on existing experimental data and contrasts its unique mechanism of action with established therapeutic classes.

Performance Comparison in a 20-HETE-Dependent Hypertension Model

Recent research has demonstrated the potential of 19-HETE analogs to counteract hypertension in models where the vasoconstrictor 20-hydroxyeicosatetraenoic acid (20-HETE) is a key pathological driver. In male Cyp4a14(-/-) mice, a model of androgen-driven, 20-HETE-dependent hypertension, a 19-HETE analog has been shown to normalize blood pressure.[1]

Treatment GroupAnimal ModelDose & RegimenDurationOutcome on Systolic Blood Pressure (SBP)Reference
19-HETE Analog (Compound 13)Male Cyp4a14(-/-) mice10 mg/kg, daily IP injection10 daysNormalized to baseline levels[1]
Saline ControlMale Cyp4a14(-/-) miceDaily IP injection10 daysRemained hypertensive[1]

Note: The table summarizes the key findings from a pivotal study. Direct comparisons with conventional antihypertensives in this specific model are pending further research. The efficacy of agents like ACE inhibitors (e.g., enalapril) and calcium channel blockers (e.g., amlodipine) is well-documented in other models of hypertension, such as the spontaneously hypertensive rat (SHR) and angiotensin II-induced hypertension.[2][3]

Unraveling the Mechanism: A Tale of Two HETEs

The antihypertensive effect of this compound is rooted in its antagonistic relationship with 20-HETE. 20-HETE is a potent vasoconstrictor that contributes to the elevation of blood pressure in several experimental models of hypertension. It exerts its effects by binding to the G-protein coupled receptor GPR75, leading to a signaling cascade that includes the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) pathway. This ultimately results in vascular smooth muscle contraction and endothelial dysfunction.

This compound is proposed to act as a physiological antagonist to 20-HETE, thereby promoting vasodilation and opposing the hypertensive effects. Some studies also suggest that 19(S)-HETE, a stereoisomer, can induce vasorelaxation by activating the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP.

Signaling Pathway of 20-HETE and the Antagonistic Role of this compound

G cluster_20HETE 20-HETE Signaling Cascade cluster_19HETE This compound Antagonism Arachidonic_Acid Arachidonic Acid CYP4A_4F CYP4A/4F Enzymes Arachidonic_Acid->CYP4A_4F Metabolism 20HETE 20-HETE CYP4A_4F->20HETE GPR75 GPR75 Receptor 20HETE->GPR75 Binds to PKC_MAPK PKC / MAPK Activation GPR75->PKC_MAPK Vascular_Effects Vasoconstriction & Endothelial Dysfunction PKC_MAPK->Vascular_Effects Hypertension Hypertension Vascular_Effects->Hypertension 19RHETE This compound Antagonism Antagonizes 19RHETE->Antagonism Vasodilation Vasodilation 19RHETE->Vasodilation Antagonism->20HETE Blood_Pressure_Reduction Blood Pressure Reduction Vasodilation->Blood_Pressure_Reduction

Caption: 20-HETE signaling and this compound's antagonistic action.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments related to the in vivo assessment of this compound.

Animal Model: 20-HETE-Dependent Hypertension

The Cyp4a14(-/-) mouse on a 129/Sv background is a validated model for studying androgen-driven, 20-HETE-dependent hypertension. Male mice of this strain spontaneously develop hypertension, making them a suitable model for testing the efficacy of 20-HETE antagonists like this compound.

In Vivo Efficacy Study Workflow

G Animal_Model Select Male Cyp4a14(-/-) Mice Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff or Telemetry) Animal_Model->Baseline_BP Grouping Randomize into Treatment & Control Groups Baseline_BP->Grouping Treatment Administer this compound Analog (10 mg/kg, IP, daily) or Saline Grouping->Treatment Monitoring Monitor Blood Pressure Daily for 10 Days Treatment->Monitoring Data_Analysis Analyze Blood Pressure Trends and Compare Groups Monitoring->Data_Analysis Conclusion Determine Efficacy of This compound Analog Data_Analysis->Conclusion

Caption: Workflow for in vivo efficacy testing of this compound.

Blood Pressure Measurement Protocols

Accurate blood pressure measurement is critical for evaluating the efficacy of any antihypertensive agent. Both non-invasive (tail-cuff) and invasive (radiotelemetry) methods are commonly used in rodent models.

1. Tail-Cuff Plethysmography (Non-Invasive)

  • Acclimation: To minimize stress-induced blood pressure elevation, mice should be acclimated to the restraint and tail-cuff procedure for at least 3-5 consecutive days before baseline measurements are taken.

  • Procedure:

    • Place the mouse in a restrainer on a warming platform to promote vasodilation of the tail artery.

    • Fit the tail-cuff and a volume-pressure recording sensor over the tail.

    • The system automatically inflates and deflates the cuff, recording the blood pressure.

    • Perform multiple measurement cycles (e.g., 10-15) and average the readings for a single data point.

  • Considerations: This method is non-invasive but can be susceptible to stress-related artifacts. Consistent handling and a quiet environment are essential.

2. Radiotelemetry (Invasive - Gold Standard)

  • Surgical Implantation: A pressure-sensing catheter is surgically implanted into the carotid artery or aorta, with the transmitter placed subcutaneously.

  • Recovery: A post-surgical recovery period of at least one week is necessary before commencing blood pressure recordings to ensure the animal has returned to a normal physiological state.

  • Data Acquisition: Blood pressure is continuously monitored in conscious, freely moving animals in their home cages, providing a comprehensive and accurate assessment of cardiovascular parameters without the stress of handling or restraint. The data is transmitted to a receiver and recorded by a computer system.

  • Considerations: While providing the most accurate data, this method is invasive, requires surgical expertise, and is more costly.

Comparison with Other Antihypertensive Alternatives

While a head-to-head comparison is not available, the mechanism of this compound distinguishes it from conventional antihypertensive drugs.

Drug ClassMechanism of Action
This compound (Analog) Antagonizes the vasoconstrictor effects of 20-HETE, potentially promoting vasodilation.
ACE Inhibitors (e.g., Enalapril) Inhibit the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.
Angiotensin II Receptor Blockers (ARBs) Selectively block the binding of angiotensin II to its receptor, preventing its vasoconstrictive effects.
Calcium Channel Blockers (e.g., Amlodipine) Inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation.
Diuretics (e.g., Hydrochlorothiazide) Promote the excretion of sodium and water by the kidneys, reducing blood volume.

The unique mechanism of this compound suggests it could be particularly effective in forms of hypertension where the 20-HETE pathway is upregulated. Further research is warranted to explore its efficacy in other hypertension models and to conduct direct comparative studies with existing therapies. This will be crucial in determining its potential place in the clinical management of hypertension.

References

A Comparative Guide to the Metabolic Pathways of 19(R)-HETE and Other Arachidonic Acid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of various arachidonic acid (AA) metabolites, with a special focus on 19(R)-hydroxyeicosatetraenoic acid (19(R)-HETE). It aims to elucidate the distinct enzymatic processes, biological activities, and signaling cascades that differentiate these lipid mediators. The information presented is supported by experimental data and methodologies to aid in research and drug development endeavors.

Introduction to Arachidonic Acid Metabolism

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a key precursor to a diverse array of potent signaling molecules collectively known as eicosanoids. These molecules are critical regulators of numerous physiological and pathophysiological processes, including inflammation, hemostasis, and vascular tone. The metabolic fate of arachidonic acid is directed by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Each pathway generates a unique profile of bioactive lipids with distinct biological functions.

The Three Major Pathways of Arachidonic Acid Metabolism

The metabolism of arachidonic acid is initiated by its release from membrane phospholipids by the action of phospholipase A2. Once liberated, it is rapidly converted into various eicosanoids by the COX, LOX, and CYP450 enzymes.

Cyclooxygenase (COX) Pathway

The COX pathway, catalyzed by cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), leads to the production of prostaglandins (PGs) and thromboxanes (TXs). These molecules are pivotal mediators of inflammation, pain, fever, and platelet aggregation.[1]

Lipoxygenase (LOX) Pathway

The LOX pathway involves a family of lipoxygenase enzymes (5-LOX, 12-LOX, 15-LOX) that catalyze the insertion of oxygen into arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes (LTs). Leukotrienes are potent pro-inflammatory mediators involved in allergic reactions and inflammatory diseases.[2][3][4]

Cytochrome P450 (CYP450) Pathway

The CYP450 monooxygenases, particularly enzymes from the CYP4A and CYP4F families, metabolize arachidonic acid to generate a variety of HETEs and epoxyeicosatrienoic acids (EETs). This pathway is crucial in regulating vascular tone and renal function. Notably, this pathway is responsible for the synthesis of this compound and its regioisomer 20-HETE.[5]

Comparative Analysis of Metabolic Pathways

The following table summarizes the key enzymes, intermediates, and final products of the three major arachidonic acid metabolic pathways.

PathwayKey EnzymesPrimary IntermediatesMajor End Products
Cyclooxygenase (COX) COX-1, COX-2Prostaglandin G2 (PGG2), Prostaglandin H2 (PGH2)Prostaglandins (PGE2, PGD2, PGF2α, PGI2), Thromboxane A2 (TXA2)
Lipoxygenase (LOX) 5-LOX, 12-LOX, 15-LOXHydroperoxyeicosatetraenoic acids (HPETEs)Hydroxyeicosatetraenoic acids (5-HETE, 12-HETE, 15-HETE), Leukotrienes (LTA4, LTB4, LTC4, LTD4, LTE4)
Cytochrome P450 (CYP450) CYP4A, CYP4F familiesEpoxides, HydroperoxidesEpoxyeicosatrienoic acids (EETs), Hydroxyeicosatetraenoic acids (e.g., this compound, 19(S)-HETE, 20-HETE)

Focus on this compound: A Cytochrome P450 Metabolite

This compound is a subterminal HETE produced from arachidonic acid primarily by CYP450 enzymes of the CYP4A and CYP4F families. Unlike its stereoisomer 19(S)-HETE and its regioisomer 20-HETE, this compound exhibits unique biological activities, most notably its role as an antagonist of 20-HETE's vasoconstrictor effects.

Biosynthesis of this compound and 20-HETE

Both this compound and 20-HETE are products of ω-1 and ω-hydroxylation of arachidonic acid by CYP4A and CYP4F enzymes. The relative abundance of these metabolites can vary between tissues. For instance, in rats, 19(S)-HETE is more abundant than this compound in all organs except the kidney.

The following diagram illustrates the CYP450-mediated metabolism of arachidonic acid leading to the formation of 19-HETE and 20-HETE.

CYP450_Metabolism AA Arachidonic Acid CYP4A_4F CYP4A / CYP4F Enzymes AA->CYP4A_4F ω-1 and ω-hydroxylation HETEs 19-HETE & 20-HETE CYP4A_4F->HETEs

CYP450-mediated formation of 19-HETE and 20-HETE.

Quantitative Comparison of Enzyme Kinetics

The following table presents a comparison of the kinetic parameters for key enzymes in the arachidonic acid metabolic pathways. Data for 20-HETE formation by CYP4A11 and CYP4F2 are included as representative of the CYP450 pathway.

EnzymeMetabolite(s)Km (µM)Vmax (nmol/min/nmol P450 or U/mg)
CYP4A11 20-HETE22849.1
CYP4F2 20-HETE247.4

Data obtained from studies on human liver microsomes.

Biological Activities and Signaling Pathways

The diverse metabolites of arachidonic acid exert their effects through various signaling pathways, often involving G-protein coupled receptors (GPCRs).

Pro-inflammatory Signaling of Prostaglandins and Leukotrienes

Prostaglandins, such as PGE2, and leukotrienes, such as LTB4, are potent pro-inflammatory mediators. They contribute to the classic signs of inflammation by increasing vascular permeability, promoting vasodilation, and recruiting immune cells to the site of injury. Their signaling cascades often involve the activation of specific GPCRs, leading to downstream effects on cellular function.

The diagram below illustrates the general pro-inflammatory signaling pathways of prostaglandins and leukotrienes.

Pro_inflammatory_Signaling cluster_PG Prostaglandin Signaling cluster_LT Leukotriene Signaling PG Prostaglandins (e.g., PGE2) PG_receptor Prostanoid Receptors (e.g., EP receptors) PG->PG_receptor binds PG_effect Vasodilation, Increased Vascular Permeability, Pain, Fever PG_receptor->PG_effect activates LT Leukotrienes (e.g., LTB4) LT_receptor Leukotriene Receptors (e.g., BLT1) LT->LT_receptor binds LT_effect Chemotaxis, Immune Cell Activation, Bronchoconstriction LT_receptor->LT_effect activates

Pro-inflammatory signaling of prostaglandins and leukotrienes.
Differentiating the Signaling of this compound, 19(S)-HETE, and 20-HETE

While 19(S)-HETE and 20-HETE have been more extensively studied, emerging evidence highlights the distinct signaling of this compound.

  • 20-HETE: This metabolite is a potent vasoconstrictor and pro-inflammatory molecule. Recent studies have identified GPR75 as a receptor for 20-HETE, mediating its effects through Gαq/11 signaling, leading to increased intracellular calcium and activation of downstream pathways like PKC and MAPK.

  • 19(S)-HETE: In contrast to 20-HETE, 19(S)-HETE has been shown to be a vasodilator and inhibitor of platelet aggregation. Its effects are mediated through the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cAMP.

  • This compound: this compound is recognized as a functional antagonist of 20-HETE. It is proposed that this compound competes with 20-HETE for binding to the GPR75 receptor, thereby inhibiting its vasoconstrictive and pro-inflammatory signaling.

The following diagram illustrates the proposed antagonistic interaction between this compound and 20-HETE at the GPR75 receptor.

HETE_Signaling_Comparison cluster_20HETE 20-HETE Signaling cluster_19RHETE This compound Antagonism HETE20 20-HETE GPR75_20 GPR75 Receptor HETE20->GPR75_20 binds & activates GPR75_19R GPR75 Receptor Gq Gαq/11 GPR75_20->Gq PLC PLC Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i ↑ PKC IP3_DAG->Ca_PKC Vascular_Response_20 Vasoconstriction, Inflammation Ca_PKC->Vascular_Response_20 HETE19R This compound HETE19R->GPR75_19R binds & blocks No_Activation No Signal Transduction GPR75_19R->No_Activation

Antagonistic action of this compound on 20-HETE signaling.

Experimental Protocols

Accurate quantification of HETE isomers is crucial for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Detailed Protocol for LC-MS/MS Analysis of HETE Isomers in Biological Samples

This protocol provides a general framework for the analysis of HETE isomers. Optimization may be required depending on the specific sample matrix and instrumentation.

1. Sample Preparation and Extraction

  • Tissue Homogenization: Homogenize tissue samples in a suitable buffer on ice.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 12(S)-HETE-d8) to the homogenate for accurate quantification.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile (2:1, v/v). Vortex and centrifuge to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

    • Elute the HETEs with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of HETE isomers.

    • Mobile Phase: A gradient elution with a binary solvent system, typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same acid concentration as mobile phase B.

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic HETEs.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for HETE analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored for each HETE isomer and the internal standard.

3. Data Analysis

  • Quantify the concentration of each HETE isomer by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with authentic standards.

The following diagram outlines the experimental workflow for HETE isomer analysis.

LCMS_Workflow Sample Biological Sample (Tissue, Plasma, etc.) Homogenization Homogenization Sample->Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_MS LC-MS/MS Analysis (C18 column, ESI-, MRM) Evaporation->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Workflow for LC-MS/MS analysis of HETE isomers.

Conclusion

The metabolic pathways of arachidonic acid are complex and yield a wide range of bioactive lipid mediators with distinct and sometimes opposing biological effects. This compound, a product of the CYP450 pathway, is emerging as a key regulator of vascular tone through its antagonistic actions on the 20-HETE/GPR75 signaling axis. Understanding the nuances of these metabolic pathways and the specific functions of their products is crucial for the development of novel therapeutic strategies for a variety of diseases, including cardiovascular disorders, inflammation, and cancer. The experimental protocols provided in this guide offer a starting point for researchers to accurately quantify these important signaling molecules and further unravel their roles in health and disease.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 19(R)-HETE

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 19(R)-Hydroxyeicosatetraenoic acid (19(R)-HETE). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Understanding the Hazards

Primary Hazards:

  • Ethanol: A highly flammable liquid and vapor. Can cause serious eye irritation.

  • This compound: A potent biological signaling molecule. The full toxicological properties have not been determined. As a precaution, it should be treated as a hazardous compound. Direct contact with skin, eyes, or mucous membranes should be strictly avoided.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for all procedures involving this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes & Face Safety Goggles and Face ShieldGoggles must be worn at all times. A face shield is required when handling larger volumes or when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile gloves are the minimum requirement. Consider double-gloving for added protection. Change gloves immediately if contaminated.
Body Laboratory CoatA flame-resistant lab coat is recommended due to the ethanol solvent. Ensure the coat is fully buttoned.
Respiratory Not generally requiredAll handling of this compound solutions should be performed in a certified chemical fume hood to minimize inhalation exposure to ethanol vapors.
Feet Closed-toe ShoesShoes must fully cover the feet.

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Handling in a Chemical Fume Hood:

  • Verify Fume Hood Certification: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Gather all Materials: Before starting, assemble all necessary equipment, including PPE, this compound solution, pipettes, tubes, and waste containers inside the fume hood.

  • Grounding: When transferring larger volumes of the ethanol solution, ensure all containers are properly grounded to prevent static discharge.

  • Aliquotting:

    • Use only compatible labware (e.g., glass or appropriate plastic).

    • Pipette the required volume of the this compound solution carefully, avoiding splashing.

    • Keep the stock solution container tightly sealed when not in use.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a neutral detergent.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

3.2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal Verify Fume Hood Certification Verify Fume Hood Certification Don PPE Don PPE Verify Fume Hood Certification->Don PPE Transfer Stock Solution Transfer Stock Solution Don PPE->Transfer Stock Solution Aliquot for Experiment Aliquot for Experiment Transfer Stock Solution->Aliquot for Experiment Seal Stock and Experimental Tubes Seal Stock and Experimental Tubes Aliquot for Experiment->Seal Stock and Experimental Tubes Decontaminate Work Surface Decontaminate Work Surface Seal Stock and Experimental Tubes->Decontaminate Work Surface Dispose of Contaminated Materials Dispose of Contaminated Materials Decontaminate Work Surface->Dispose of Contaminated Materials Remove PPE Remove PPE Dispose of Contaminated Materials->Remove PPE

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation:

  • Liquid Waste:

    • All solutions containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for flammable liquids.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Solid Waste:

    • Contaminated items such as pipette tips, gloves, and absorbent pads must be collected in a separate, sealed, and clearly labeled hazardous waste container.

4.2. Disposal Procedure:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical names of the contents (i.e., 19(R)-Hydroxyeicosatetraenoic acid, Ethanol), and the approximate concentrations and volumes.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

4.3. Spill Management:

  • Small Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a spill kit rated for flammable liquids to absorb the spill.

    • Place the absorbent material into the solid hazardous waste container.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team or EHS immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research and the safety of all laboratory personnel.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.